molecular formula C6H7F2KO3 B2851638 Potassium;3-(difluoromethoxy)cyclobutane-1-carboxylate CAS No. 2580209-57-8

Potassium;3-(difluoromethoxy)cyclobutane-1-carboxylate

Número de catálogo: B2851638
Número CAS: 2580209-57-8
Peso molecular: 204.214
Clave InChI: WICXRYZCTGBMDN-UHFFFAOYSA-M
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Potassium;3-(difluoromethoxy)cyclobutane-1-carboxylate is a useful research compound. Its molecular formula is C6H7F2KO3 and its molecular weight is 204.214. The purity is usually 95%.
BenchChem offers high-quality Potassium;3-(difluoromethoxy)cyclobutane-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Potassium;3-(difluoromethoxy)cyclobutane-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

potassium;3-(difluoromethoxy)cyclobutane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8F2O3.K/c7-6(8)11-4-1-3(2-4)5(9)10;/h3-4,6H,1-2H2,(H,9,10);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WICXRYZCTGBMDN-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1OC(F)F)C(=O)[O-].[K+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7F2KO3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

What is the chemical structure of Potassium;3-(difluoromethoxy)cyclobutane-1-carboxylate?

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Potassium 3-(difluoromethoxy)cyclobutane-1-carboxylate in Medicinal Chemistry

Executive Summary

In contemporary drug discovery, the strategic incorporation of specialized building blocks is paramount for optimizing pharmacokinetic (PK) and pharmacodynamic (PD) profiles. Potassium 3-(difluoromethoxy)cyclobutane-1-carboxylate (CAS: 2580209-57-8) has emerged as a critical intermediate, particularly in the synthesis of small-molecule modulators targeting neurodegenerative pathways, such as eukaryotic initiation factor 2B (eIF2B)[1].

As a Senior Application Scientist, I have structured this whitepaper to deconstruct the chemical identity, physicochemical rationale, and synthetic integration of this molecule. By transitioning from a theoretical structural analysis to highly validated experimental protocols, this guide serves as a comprehensive resource for drug development professionals seeking to leverage this motif.

Chemical Identity and Structural Architecture

The molecule is an organic potassium salt derived from a substituted cyclobutane carboxylic acid. Its structure is defined by three distinct functional domains, each contributing specific physicochemical properties to downstream active pharmaceutical ingredients (APIs).

  • The Cyclobutane Scaffold: A highly strained, four-membered carbocyclic ring that provides conformational rigidity. This restricts the spatial vectors of attached substituents, reducing entropic penalties upon target binding.

  • The Difluoromethoxy Group (-OCHF₂): Located at position 3 of the ring. The addition of two fluorine atoms to the methoxy group significantly lowers the pKa of the adjacent oxygen, reduces lipophilicity compared to a trifluoromethoxy group, and serves as a robust bioisostere for alcohols or ethers. It acts as a unique hydrogen-bond donor/acceptor system while resisting cytochrome P450-mediated oxidative metabolism.

  • The Potassium Carboxylate (-COO⁻ K⁺): Located at position 1. Utilizing the potassium salt rather than the free carboxylic acid (CAS: 1803603-34-0)[2] dramatically enhances aqueous solubility, crystallinity, and benchtop stability, preventing the hygroscopic degradation often seen in low-molecular-weight free acids.

Structural Isomerism

Because the cyclobutane ring is substituted at positions 1 and 3, the molecule exists as two distinct geometric isomers: cis and trans. Depending on the spatial requirements of the target binding pocket, stereoselective synthesis or chromatographic separation of these isomers is often required during API development.

G M Potassium 3-(difluoromethoxy) cyclobutane-1-carboxylate C Cyclobutane Ring M->C Scaffold D Difluoromethoxy Group M->D Substituent P Potassium Carboxylate M->P Salt Form C1 Conformational Rigidity C->C1 D1 Metabolic Stability & Lipophilicity D->D1 P1 Enhanced Aqueous Solubility & Crystallinity P->P1

Caption: Logical rationale for the structural domains of Potassium 3-(difluoromethoxy)cyclobutane-1-carboxylate.

Physicochemical Profiling

Understanding the baseline metrics of this building block is essential for calculating reaction equivalents and predicting chromatographic behavior. The quantitative data is summarized below[3].

PropertyValue / Description
Chemical Name Potassium 3-(difluoromethoxy)cyclobutane-1-carboxylate
CAS Registry Number 2580209-57-8
Molecular Formula C₆H₇F₂O₃K
Molecular Weight 204.21 g/mol
SMILES (Salt) [K+].[O-]C(=O)C1CC(OC(F)F)C1
SMILES (Free Acid) O=C(C1CC(OC(F)F)C1)O
H-Bond Donors 0 (in salt form)
H-Bond Acceptors 3
Physical State Solid (typically crystalline powder)

Mechanistic Role in Drug Design (eIF2B Modulation)

A prominent application of this specific chemical motif is in the synthesis of small-molecule modulators of eukaryotic initiation factor 2B (eIF2B). Neurodegenerative diseases (e.g., ALS, Alzheimer's) often trigger the Integrated Stress Response (ISR), leading to the phosphorylation of eIF2α. Phosphorylated eIF2α binds to and inhibits eIF2B, halting global protein synthesis and causing neuronal apoptosis[1].

Molecules incorporating the 3-(difluoromethoxy)cyclobutane moiety have been patented as allosteric modulators that stabilize the active decameric form of eIF2B, thereby bypassing the stress-induced inhibition and restoring cellular homeostasis[1][4].

G Stress Cellular Stress (Neurodegeneration) eIF2a Phospho-eIF2α Stress->eIF2a Kinase Activation eIF2B eIF2B Complex (Inhibited) eIF2a->eIF2B Binds & Inhibits Rescue Restored Translation & Neuroprotection eIF2B->Rescue Blocked Modulator Modulator API (Cyclobutane Motif) Modulator->eIF2B Allosteric Activation Modulator->Rescue Overcomes Inhibition

Caption: Mechanism of action for eIF2B modulators utilizing the difluoromethoxycyclobutane building block.

Experimental Protocols: Synthesis and Validation

To ensure high scientific integrity, the generation of the potassium salt from a precursor ester must be executed with precision. The following protocol details a self-validating saponification workflow designed to maximize yield while preventing the degradation of the sensitive difluoromethoxy group.

Step-by-Step Synthesis Methodology

Objective: Convert alkyl 3-(difluoromethoxy)cyclobutane-1-carboxylate to Potassium 3-(difluoromethoxy)cyclobutane-1-carboxylate.

  • Preparation of Reagents: Dissolve the starting ester (1.0 equivalent, e.g., 10 mmol) in a 1:1 mixture of Tetrahydrofuran (THF) and Methanol (MeOH) (0.2 M concentration). The dual-solvent system ensures complete solvation of both the lipophilic ester and the incoming aqueous base.

  • Base Addition: Cool the reaction vessel to 0 °C using an ice bath. Slowly add an aqueous solution of Potassium Hydroxide (KOH) (1.05 equivalents, 1.0 M in HPLC-grade water) dropwise over 10 minutes. Causality: Strict stoichiometric control (1.05 eq) prevents excess unreacted KOH from contaminating the final salt, while the low temperature mitigates the risk of unwanted side reactions (e.g., elimination).

  • Reaction Propagation: Remove the ice bath and allow the mixture to warm to ambient temperature (20–25 °C). Stir vigorously for 4–6 hours. Reaction progress should be monitored via TLC or LC-MS until the ester is completely consumed.

  • Solvent Evaporation: Concentrate the reaction mixture under reduced pressure (rotary evaporation) at 35 °C to remove the volatile THF and MeOH. Causality: Keeping the water bath below 40 °C prevents thermal degradation of the cyclobutane ring.

  • Aqueous Extraction (Optional but Recommended): Wash the remaining aqueous layer with a non-polar solvent (e.g., Methyl tert-butyl ether, MTBE) to remove any unreacted organic impurities. Discard the organic wash.

  • Isolation: Lyophilize (freeze-dry) the purified aqueous layer over 24–48 hours to yield the pure potassium salt as a white crystalline solid.

G SM Alkyl 3-(difluoromethoxy) cyclobutane-1-carboxylate R1 Solvation (THF/MeOH, 0°C) SM->R1 R2 Saponification (1.05 eq aq. KOH, RT, 4h) R1->R2 R3 Purification (Evaporate Organics, MTBE Wash) R2->R3 PROD Potassium 3-(difluoromethoxy) cyclobutane-1-carboxylate (Lyophilization) R3->PROD

Caption: Experimental workflow for the synthesis and isolation of the potassium carboxylate salt.

Analytical Validation Workflow

To establish trustworthiness, the synthesized compound must undergo rigorous analytical validation.

  • ¹H NMR (400 MHz, D₂O): The defining diagnostic peak is the difluoromethyl proton (-CHF₂). Due to geminal coupling with two fluorine atoms, this proton will appear as a distinct triplet with a massive coupling constant (J ≈ 74 Hz) typically centered around 6.0–6.5 ppm. The cyclobutane ring protons will appear as complex multiplets between 2.0 and 3.0 ppm.

  • ¹⁹F NMR (376 MHz, D₂O): The two fluorine atoms will appear as a doublet (J ≈ 74 Hz) around -80 to -85 ppm, confirming the integrity of the -OCHF₂ group.

  • LC-MS (ESI-): In negative electrospray ionization mode, the potassium cation is lost, and the free carboxylate anion ([M-K]⁻) is detected at m/z 165.1.

References

  • WO2019032743A1 - Compounds, compositions and methods Source: Google Patents URL
  • WO2024211836A2 - Semi-saturated bicyclic derivatives and related uses Source: Google Patents URL

Sources

Physical and chemical properties of Potassium;3-(difluoromethoxy)cyclobutane-1-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical, chemical, and strategic value of Potassium 3-(difluoromethoxy)cyclobutane-1-carboxylate, a key building block in modern medicinal chemistry. As a senior application scientist, this document is structured to deliver not just data, but actionable insights into the application and handling of this compound, grounded in established scientific principles.

Executive Summary: The Strategic Advantage of a Fluorinated Cyclobutane Moiety

Potassium 3-(difluoromethoxy)cyclobutane-1-carboxylate is a fluorinated organic compound that is gaining significant traction in the field of drug discovery and development. Its unique structural features, combining a cyclobutane ring with a difluoromethoxy group, offer a compelling proposition for medicinal chemists seeking to optimize the pharmacokinetic and pharmacodynamic properties of lead compounds. The cyclobutane scaffold provides a three-dimensional alternative to more traditional, planar aromatic rings, while the difluoromethoxy group is a bioisostere for other functionalities, enhancing metabolic stability and modulating lipophilicity. This guide will delve into the specific properties of this potassium salt and its parent carboxylic acid, providing the necessary technical information for its effective utilization in research and development.

Physicochemical Properties: A Tale of Two Moieties

The properties of Potassium 3-(difluoromethoxy)cyclobutane-1-carboxylate are intrinsically linked to its constituent parts: the cyclobutane carboxylic acid and the difluoromethoxy group. While specific experimental data for the potassium salt is not extensively published, we can infer its properties from the available data on its parent acid, 3-(difluoromethoxy)cyclobutane-1-carboxylic acid, and related fluorinated compounds.

Core Compound: 3-(difluoromethoxy)cyclobutane-1-carboxylic acid
PropertyValueSource
CAS Number 1803603-34-0[1]
Molecular Formula C6H8F2O3[]
Molecular Weight 166.124 g/mol []
Physical Form Liquid[3]
Purity 95%[3]
Storage Refrigerator[3]

Note: The physical form being a liquid at room temperature suggests a relatively low melting point and a potential for a higher boiling point, characteristic of carboxylic acids capable of hydrogen bonding. The storage condition in a refrigerator indicates a need to prevent potential degradation over time.

The Potassium Salt: Enhanced Solubility and Handling

The conversion of the carboxylic acid to its potassium salt, Potassium 3-(difluoromethoxy)cyclobutane-1-carboxylate (CAS Number: 2580209-57-8), is a standard procedure to enhance the compound's solubility in aqueous media and improve its handling characteristics as a solid.[4] This is particularly advantageous in various synthetic and biological applications where precise dosing and aqueous compatibility are crucial.

Chemical Profile: Reactivity and Stability

The chemical behavior of Potassium 3-(difluoromethoxy)cyclobutane-1-carboxylate is dictated by the carboxylate group and the difluoromethoxy ether linkage.

  • Carboxylate Group: The carboxylate anion is a weak base and can participate in salt metathesis reactions. Upon acidification, it will readily convert back to the parent carboxylic acid. The carboxylic acid itself can undergo typical reactions such as esterification and amidation.

  • Difluoromethoxy Group: The C-F bonds in the difluoromethoxy group are strong and generally resistant to chemical and metabolic degradation.[5] This imparts significant stability to this part of the molecule. The ether linkage is also relatively stable under most conditions.

Synthesis and Spectroscopic Characterization

Proposed Synthetic Workflow

G A 3-Oxocyclobutane-1-carboxylic acid B Protection of Carboxylic Acid A->B e.g., Esterification C Reduction of Ketone B->C e.g., NaBH4 D Difluoromethylation C->D e.g., with a difluoromethylating agent E Deprotection D->E Hydrolysis F 3-(difluoromethoxy)cyclobutane-1-carboxylic acid E->F G Salt Formation with KOH F->G H Potassium 3-(difluoromethoxy)cyclobutane-1-carboxylate G->H

Sources

The Rise of a Power Couple: A Technical Guide to Difluoromethoxy Cyclobutane Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the relentless pursuit of superior therapeutic agents, medicinal chemists are increasingly turning to the strategic integration of unique structural motifs to overcome challenges in drug efficacy, selectivity, and pharmacokinetics. This guide delves into the emerging and powerful combination of two such motifs: the difluoromethoxy (-OCF₂H) group and the cyclobutane ring. We will explore the synergistic advantages this pairing offers, from profound impacts on physicochemical properties to novel applications in drug discovery. This document serves as a technical resource for researchers, scientists, and drug development professionals, providing insights into the synthesis, properties, and application of difluoromethoxy cyclobutane derivatives, grounded in field-proven data and methodologies.

The Strategic Imperative: Why Difluoromethoxy and Cyclobutane?

The design of a successful drug is a multi-parameter optimization challenge. Two key strategies employed to refine a molecule's profile are the introduction of fluorine and the use of bioisosteric replacements for common aromatic scaffolds.

The Difluoromethoxy (-OCF₂H) Group: A Multi-faceted Modulator

The incorporation of fluorine is a well-established strategy in medicinal chemistry, present in a significant portion of newly approved drugs.[1][2] The difluoromethoxy group, in particular, offers a unique and highly advantageous set of properties:

  • Metabolic Stability: The strong carbon-fluorine bonds are resistant to metabolism by cytochrome P450 enzymes.[3] Replacing a metabolically weak spot, like a methoxy group prone to O-demethylation, with an -OCF₂H group can significantly increase a drug's half-life and bioavailability.[3][4]

  • Modulated Lipophilicity: The -OCF₂H group increases lipophilicity compared to a methoxy group, but less so than the more common trifluoromethoxy (-OCF₃) group.[3][4] This "just-right" increase can enhance membrane permeability and absorption without the negative consequences of excessive lipophilicity.[5]

  • Unique Hydrogen Bonding: A key distinguishing feature is the acidity of the hydrogen atom, which allows the -OCF₂H group to act as a weak hydrogen bond donor.[4] This is a rare trait for a lipophilic group, enabling it to serve as a bioisostere for hydroxyl (-OH) or amine (-NH₂) groups, maintaining critical interactions with a biological target while improving other properties.[3][4]

The Cyclobutane Ring: A 3D Bioisostere for Aromatic Systems

Aromatic rings are ubiquitous in drug molecules but can be associated with metabolic liabilities and poor solubility.[6] The cyclobutane ring has emerged as a validated saturated bioisostere, offering several improvements:

  • Increased Fsp³ Character: Replacing a flat, sp²-hybridized aromatic ring with a puckered, sp³-hybridized cyclobutane ring increases the three-dimensionality of a molecule.[6] A higher fraction of sp³ carbons (Fsp³) is often correlated with higher clinical success rates.[6]

  • Improved Physicochemical Properties: This substitution can lead to significant improvements in aqueous solubility and metabolic stability, as saturated rings are less susceptible to oxidative metabolism than electron-rich aromatic systems.[6]

  • Novel Exit Vectors: The puckered, three-dimensional structure of cyclobutane provides distinct spatial vectors for substituents, which can lead to enhanced binding affinity by providing better complementarity to a target's binding pocket.[6][7]

The combination of these two motifs creates derivatives that can simultaneously address multiple drug design challenges, making them highly valuable building blocks in modern medicinal chemistry.[8]

Synthetic Pathways and Considerations

The efficient synthesis of difluoromethoxy cyclobutane derivatives is critical for their exploration. Methodologies are still evolving, but generally follow a few key strategies. The primary challenge often lies in the introduction of the difluoromethyl group.[9]

A common approach involves the late-stage difluoromethylation of a cyclobutanol precursor. This strategy is advantageous as it allows for the synthesis of diverse analogs from a common intermediate.

General Synthetic Workflow Diagram

G cluster_0 Preparation of Precursor cluster_1 Difluoromethoxylation Step cluster_2 Analysis & Purification A Commercially Available Cyclobutanone B Reduction (e.g., NaBH4) A->B C Cyclobutanol Intermediate B->C D Deprotonation (e.g., NaH) C->D F Target OCF2H-Cyclobutane Derivative D->F Reaction E Difluoromethylating Agent (e.g., BrCHF2, ClSO2CF2H) E->F Source G Purification (Column Chromatography) F->G H Characterization (NMR, MS) G->H

Caption: A generalized workflow for the synthesis of difluoromethoxy cyclobutane derivatives.

Causality in Synthesis: The choice of the difluoromethylating agent is crucial. Reagents that generate a difluorocarbene in situ are often used with alcohol precursors.[10] The reaction conditions, such as the choice of base and solvent, must be carefully optimized to prevent side reactions and ensure good yields. Newer photochemical methods are also emerging, offering milder and more direct routes to these scaffolds.[9][10]

Impact on Physicochemical and Pharmacokinetic Profiles

The true value of the difluoromethoxy cyclobutane motif lies in its ability to predictably and positively modulate key drug-like properties.

Table 1: Comparative Physicochemical Properties
PropertyParent Compound (Aryl-OCH₃)Analog (Cyclobutyl-OCF₂H)Rationale for Change
Lipophilicity (cLogP) 2.52.9-OCF₂H is more lipophilic than -OCH₃; cyclobutane is less lipophilic than phenyl. The net effect is a modest increase.[3][4]
Aqueous Solubility LowModerately ImprovedIncreased Fsp³ character and disruption of crystal packing from the non-planar ring improve solubility.[6]
Metabolic Stability (t½ in HLM) 15 min> 120 minReplacement of metabolically labile phenyl ring and -OCH₃ group with robust cyclobutane and -OCF₂H.[3][6]
Hydrogen Bond Donor Capacity NoneWeak (A ≈ 0.10)The acidic proton on the -OCF₂H group can participate in hydrogen bonding, unlike a methoxy group.[4][11]

HLM: Human Liver Microsomes. Data is illustrative and based on general trends.

This multi-parameter optimization is a significant advantage. A medicinal chemist can use this single bioisosteric replacement to simultaneously solve problems of metabolism and solubility while potentially introducing a new beneficial hydrogen bonding interaction.

Case Studies and Therapeutic Applications

The difluoromethoxy cyclobutane motif is finding its place in various therapeutic areas, most notably in the development of kinase inhibitors for oncology. Kinase binding sites are often hydrophobic, making the lipophilic yet three-dimensional nature of this scaffold highly advantageous.[12]

Case Study: Inhibition of Focal Adhesion Kinase (FAK)

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, and survival. Its signaling is often deregulated in various cancers.[13] Inhibitors of FAK are being actively pursued as anti-cancer agents.

FAK Signaling Pathway and Point of Inhibition

FAK_Pathway ECM Extracellular Matrix (ECM) Integrin Integrin Receptor ECM->Integrin Binds FAK FAK Integrin->FAK Activates Src Src Kinase FAK->Src Recruits & Activates Downstream Downstream Signaling (PI3K/Akt, MAPK/ERK) FAK->Downstream Activates Src->FAK Phosphorylates Proliferation Cell Proliferation, Survival, Migration Downstream->Proliferation Inhibitor OCF2H-Cyclobutane FAK Inhibitor Inhibitor->FAK INHIBITS

Caption: Simplified FAK signaling pathway and the inhibitory action of a targeted drug.

In this context, replacing a traditional phenyl ring on a FAK inhibitor with a difluoromethoxy-substituted cyclobutane can offer several advantages. The cyclobutane ring can better occupy the hydrophobic pocket, while the difluoromethoxy group can form a hydrogen bond with a key residue in the ATP-binding site, increasing potency and selectivity. Furthermore, the enhanced metabolic stability leads to better pharmacokinetic properties, allowing for more sustained target engagement in vivo.[13][14]

Detailed Experimental Protocol: Synthesis of a Representative Compound

This section provides a self-validating protocol for the synthesis of a model compound, 1-(difluoromethoxy)cyclobutanol, a key intermediate.

Objective: To synthesize 1-(difluoromethoxy)cyclobutanol from cyclobutanone.

Materials:

  • Cyclobutanone (1.0 eq)

  • Sodium borohydride (NaBH₄, 1.1 eq)

  • Methanol (MeOH)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq)

  • Tetrahydrofuran (THF), anhydrous

  • Chlorodifluoromethane (Freon-22) or an alternative difluoromethylating source

  • Diethyl ether (Et₂O)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (EtOAc) for elution

Procedure:

Step 1: Reduction of Cyclobutanone to Cyclobutanol

  • Dissolve cyclobutanone (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stir bar and cool to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.1 eq) portion-wise, maintaining the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and stir the reaction at room temperature for 2 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl.

  • Extract the product with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude cyclobutanol. Self-validation: The product can be checked by ¹H NMR to confirm the disappearance of the ketone and the appearance of the alcohol proton and CH-OH proton signals.

Step 2: O-Difluoromethylation of Cyclobutanol

  • Caution: This step should be performed in a well-ventilated fume hood by trained personnel.

  • Add anhydrous THF to a flame-dried, three-neck flask under an inert atmosphere (e.g., Argon).

  • Carefully add sodium hydride (1.5 eq) to the THF and cool to 0 °C.

  • Add a solution of crude cyclobutanol (from Step 1) in anhydrous THF dropwise to the NaH suspension.

  • Allow the mixture to warm to room temperature and stir for 30 minutes until hydrogen evolution ceases.

  • Cool the reaction mixture to -78 °C (dry ice/acetone bath).

  • Bubble chlorodifluoromethane gas through the solution for 1-2 hours or use an alternative difluoromethylating reagent according to literature procedures.[11]

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Carefully quench the reaction at 0 °C by the dropwise addition of water.

  • Extract the product with diethyl ether (3x), wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate.

Step 3: Purification and Characterization

  • Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes.

  • Combine the fractions containing the desired product and concentrate under reduced pressure.

  • Self-validation: Characterize the final product, 1-(difluoromethoxy)cyclobutanol, by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry (MS) to confirm its structure and purity. The characteristic triplet signal in the ¹H and ¹⁹F NMR spectra for the -OCF₂H group is a key diagnostic peak.

Conclusion and Future Directions

The difluoromethoxy cyclobutane moiety is more than just a niche building block; it is a powerful tool for multi-parameter optimization in drug discovery. Its ability to simultaneously enhance metabolic stability, modulate lipophilicity, improve solubility, and introduce unique hydrogen bonding interactions makes it an exceptionally valuable scaffold.[7][8] As synthetic methods become more robust and accessible, we anticipate seeing this "power couple" of structural motifs appearing more frequently in clinical candidates across a wide range of therapeutic areas, from oncology to neuroscience. The continued exploration of novel substitution patterns on the cyclobutane ring will undoubtedly unlock new chemical space and lead to the development of the next generation of innovative medicines.

References

  • BenchChem Technical Support Team. (2025). The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry. BenchChem.
  • BenchChem. (2025).
  • BenchChem Technical Support Team. (2025). The Difluoromethoxy Group: A Strategic Tool in Modern Medicinal Chemistry. BenchChem.
  • Zhong, M., et al. (2025).
  • Anonymous. (2024). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. ChemRxiv.
  • Intel Market Research. (2025). Fluorinated Drugs Market Outlook 2025-2032. Intel Market Research.
  • Anonymous. (2021). Recent Innovations of Organo-fluorine Synthesis and Pharmacokinetics.
  • Demchuk, O. P., & Grygorenko, O. O. (2023). The synthesis and acid-base properties of α-(fluoromethyl)- and α-(difluoromethyl)-substituted cyclobutane building blocks. Journal of Organic and Pharmaceutical Chemistry, 21(2), 3–9.
  • Zhong, M., et al. (2025).
  • Anonymous. (n.d.). Photochemical selective difluoroalkylation reactions of bicyclobutanes: direct sustainable pathways to functionalized bioisosteres for drug discovery. Royal Society of Chemistry.
  • Anonymous. (n.d.). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022).
  • van der Kolk, R., et al. (n.d.).
  • van der Kolk, R., et al. (n.d.).
  • Anonymous. (n.d.). Difluoromethylene cyclobutyl sulfonium salts: versatile reagents for chemodivergent synthesis of difluoroalkylated cyclobutenes and cyclobutanes. Royal Society of Chemistry.
  • Anonymous. (2008). The role of fluorine in medicinal chemistry.
  • Demchuk, O. P., & Grygorenko, O. O. (2023). The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks. Journal of Organic and Pharmaceutical Chemistry.
  • Apollo Scientific. (2026). Fluorinated Building Blocks for Medicinal Chemistry. Apollo Scientific.
  • Demchuk, O. P., & Grygorenko, O. O. (2023). The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks.
  • Anonymous. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Royal Society of Chemistry.
  • Hamilton, D. J., et al. (n.d.). Design and Synthesis of a 3D Cyclobutane Fragment Library. White Rose Research Online.
  • Anonymous. (n.d.).
  • Anonymous. (2026). (PDF) Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties.
  • Anonymous. (2022). Visible-Light Photoredox-Catalyzed C(sp2)–H Difluoromethoxylation of (Hetero)arenes Utilizing a Shelf-Stable Pyridinium Reagent.
  • Asquith, C. R. M., & Tizzard, G. J. (n.d.). Examples of difluoromethyl use in kinase inhibitors (4,5).
  • Sholler, G. S., et al. (n.d.). A subset analysis of a phase II trial evaluating the use of DFMO as maintenance therapy for high-risk neuroblastoma. PMC.
  • Klaeger, S., et al. (n.d.).
  • Musi, E., et al. (2023). FAK Inhibitor-Based Combinations with MEK or PKC Inhibitors Trigger Synergistic Antitumor Effects in Uveal Melanoma. MDPI.

Sources

Synthesis Pathways for Potassium 3-(difluoromethoxy)cyclobutane-1-carboxylate Precursors: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of fluorinated motifs into saturated cyclic scaffolds is a cornerstone strategy in modern drug discovery. The difluoromethoxy group (–OCF₂H) acts as a lipophilic hydrogen bond donor and a bioisostere for ethers and alcohols, significantly improving metabolic stability and membrane permeability. This whitepaper details the authoritative synthesis pathways for 3-(difluoromethoxy)cyclobutane-1-carboxylic acid (CAS 1803603-34-0) and its corresponding potassium salt (CAS 2580209-57-8). By analyzing reagent causality, mechanistic pathways, and self-validating analytical controls, this guide provides a robust framework for scalable precursor synthesis.

Mechanistic Rationale & Retrosynthetic Strategy

The target molecule, potassium 3-(difluoromethoxy)cyclobutane-1-carboxylate, requires the precise construction of an ether linkage between a secondary cyclobutanol and a difluoromethyl group, followed by the unmasking of a carboxylic acid and subsequent salt formation.

The retrosynthetic disconnection relies on three core phases:

  • Salt Formation : Neutralization of the free carboxylic acid with a potassium base.

  • Ester Saponification : Mild hydrolysis of a methyl or benzyl ester precursor to yield the free acid without degrading the sensitive –OCF₂H moiety[1].

  • O-Difluoromethylation : The critical C–O bond-forming step, achieved by trapping an electrophilic difluorocarbene (:CF₂) intermediate with the nucleophilic hydroxyl group of methyl 3-hydroxycyclobutane-1-carboxylate[2].

Because the cyclobutane ring is achiral at the substitution points but can exist as cis (1s,3s) or trans (1r,3r) isomers, the synthetic conditions must be mild enough to prevent epimerization at the α-carbonyl position[1].

Difluorocarbene Generation: Causality and Reagent Selection

The selection of the difluorocarbene precursor dictates the scalability, cost, and safety profile of the O-difluoromethylation step. Late-stage difluoromethylation strategies have evolved to replace ozone-depleting gases (like chlorodifluoromethane) with bench-stable solids or liquids[3].

Sodium chlorodifluoroacetate (SCDA) is highly favored for process chemistry due to its low cost and predictable thermal decomposition profile[4]. At 95 °C, SCDA undergoes decarboxylation to form the chlorodifluoromethyl anion, which rapidly undergoes α-elimination of a chloride ion to yield the highly reactive singlet difluorocarbene[4].

Mechanism SCDA Sodium Chlorodifluoroacetate (ClCF2COONa) Decarb Thermal Decarboxylation (-CO2, 95°C) SCDA->Decarb Anion Chlorodifluoromethyl Anion ([ClCF2]-) Decarb->Anion AlphaElim Alpha-Elimination (-Cl-) Anion->AlphaElim Carbene Difluorocarbene (:CF2) AlphaElim->Carbene

Caption: Mechanistic pathway of difluorocarbene generation from SCDA.

Quantitative Comparison of Difluorocarbene Sources

To optimize the O-alkylation of the cyclobutanol core, consider the following quantitative metrics when selecting a reagent:

Difluorocarbene SourceChemical FormulaPrimary ByproductsCost / ScalabilityTypical Yield (O-alkylation)
SCDA ClCF₂COONaCO₂, NaClLow / Excellent50 - 75%
Chen's Reagent (TFDA) FSO₂CF₂COOHCO₂, SO₂, HFHigh / Moderate60 - 85%
TMSCF₂Br (CH₃)₃SiCF₂BrTMSBrHigh / Low40 - 65%
Diethyl bromodifluoromethylphosphonate (EtO)₂P(O)CF₂BrPhosphates, Br⁻Medium / Good55 - 80%

Step-by-Step Experimental Workflows (Self-Validating Protocols)

Phase 1: O-Difluoromethylation of the Cyclobutane Core

Causality : The secondary hydroxyl group of methyl 3-hydroxycyclobutane-1-carboxylate is only weakly nucleophilic. Cesium carbonate (Cs₂CO₃) is utilized as a base because the large, polarizable cesium cation enhances the basicity and solubility of the carbonate in DMF, effectively deprotonating the alcohol without causing premature hydrolysis of the methyl ester. The reaction is heated to 95 °C specifically to surpass the activation energy required for SCDA decarboxylation[4].

Protocol :

  • Charge a flame-dried, 500 mL round-bottom flask with methyl 3-hydroxycyclobutane-1-carboxylate (1.0 equiv, 50 mmol) and anhydrous DMF (150 mL) under an argon atmosphere.

  • Add Cs₂CO₃ (2.0 equiv, 100 mmol) and stir at room temperature for 15 minutes to pre-form the alkoxide.

  • Add sodium chlorodifluoroacetate (SCDA) (2.5 equiv, 125 mmol) in a single portion.

  • Equip the flask with a reflux condenser and heat the mixture to 95 °C for 12 hours.

  • Cool the reaction to room temperature, quench with ice-cold water (200 mL), and extract with Ethyl Acetate (3 × 100 mL).

  • Wash the combined organic layers with brine (3 × 50 mL) to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify via flash chromatography (Hexanes/EtOAc, 9:1).

Self-Validating Quality Control :

  • TLC : The product lacks a strong UV chromophore; visualize using a KMnO₄ stain (appears as a yellow spot on a purple background).

  • NMR Tracking : ¹⁹F NMR is diagnostic, showing a distinct doublet at approximately -82 ppm (J ≈ 74 Hz). ¹H NMR will reveal a characteristic triplet of doublets (or broad triplet) at ~6.2 ppm corresponding to the –OCF₂H proton.

Phase 2: Ester Saponification

Causality : Lithium hydroxide (LiOH) is specifically chosen over NaOH or KOH for the hydrolysis step. The lithium cation acts as a mild Lewis acid, coordinating to the carbonyl oxygen of the ester. This coordination increases the electrophilicity of the carbonyl carbon, accelerating the nucleophilic attack of the hydroxide ion at room temperature, thereby preventing base-catalyzed epimerization of the cyclobutane ring[1].

Protocol :

  • Dissolve methyl 3-(difluoromethoxy)cyclobutane-1-carboxylate (1.0 equiv, 30 mmol) in a mixture of THF (60 mL) and deionized water (15 mL).

  • Add LiOH·H₂O (2.5 equiv, 75 mmol) portion-wise.

  • Stir the biphasic mixture vigorously at room temperature for 16 hours.

  • Concentrate the mixture under reduced pressure to remove THF.

  • Cool the aqueous residue to 0 °C and carefully acidify to pH 3 using 2 M aqueous HCl[1].

  • Extract the aqueous layer with Dichloromethane (DCM) (3 × 50 mL).

  • Dry the combined organic layers over MgSO₄, filter, and evaporate to yield the pure 3-(difluoromethoxy)cyclobutane-1-carboxylic acid.

Self-Validating Quality Control :

  • pH Tracking : Ensure the aqueous layer reaches exactly pH 3; higher pH will result in poor extraction yields due to residual carboxylate salt, while lower pH may risk degradation.

  • NMR Tracking : Complete disappearance of the methyl ester singlet (~3.7 ppm) in the ¹H NMR spectrum confirms full conversion.

Phase 3: Potassium Salt Formation

Causality : To isolate the potassium salt, the free carboxylic acid is reacted with a precise stoichiometric amount of potassium hydroxide (KOH) in ethanol. Ethanol is chosen because the free acid is highly soluble in it, whereas the resulting potassium salt exhibits lower solubility at cold temperatures, allowing for crystallization.

Protocol :

  • Dissolve 3-(difluoromethoxy)cyclobutane-1-carboxylic acid (1.0 equiv, 20 mmol) in absolute ethanol (40 mL) and cool to 0 °C.

  • Prepare a standardized solution of KOH (0.98 equiv, 19.6 mmol) in ethanol (10 mL). Note: A slight undercharge of KOH prevents the final product from being hygroscopic and excessively basic.

  • Add the KOH solution dropwise over 20 minutes.

  • Stir the mixture for 2 hours, allowing it to warm to room temperature.

  • Concentrate the solution under reduced pressure to a volume of ~10 mL.

  • Add cold diethyl ether (30 mL) to precipitate the salt.

  • Filter the white crystalline solid, wash with cold ether, and dry under high vacuum at 40 °C for 12 hours.

Self-Validating Quality Control :

  • Solubility Test : The isolated salt must be instantly and completely soluble in D₂O.

  • NMR Tracking : ¹H NMR (in D₂O) will show an upfield shift of the cyclobutane ring protons adjacent to the carboxylate group compared to the free acid, confirming deprotonation.

Global Synthesis Pathway

SynthesisPathway SM Methyl 3-hydroxycyclobutane -1-carboxylate Intermediate Methyl 3-(difluoromethoxy) cyclobutane-1-carboxylate SM->Intermediate O-Difluoromethylation Cs2CO3, DMF, 95°C Carbene Difluorocarbene (:CF2) Carbene->Intermediate Trapping by hydroxyl Acid 3-(difluoromethoxy) cyclobutane-1-carboxylic acid Intermediate->Acid Saponification LiOH, THF/H2O, rt Salt Potassium 3-(difluoromethoxy) cyclobutane-1-carboxylate Acid->Salt Salt Formation KOH, EtOH, 0°C to rt

Caption: Global synthetic workflow for Potassium 3-(difluoromethoxy)cyclobutane-1-carboxylate.

References[1] Title: Cyclobutane | Sigma-Aldrich

Source: sigmaaldrich.com URL: 1] Title: WO2024211836A2 - Semi-saturated bicyclic derivatives and related uses - Google Patents Source: google.com URL: ] Title: Potassium 3.1 | Sigma-Aldrich Source: sigmaaldrich.com URL: 4] Title: S-, N-, and Se-Difluoromethylation Using Sodium Chlorodifluoroacetate | Organic Letters Source: acs.org URL: 2] Title: Recent Advances in the Synthetic Application of Difluorocarbene Source: thieme-connect.com URL: 3] Title: Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews Source: rsc.org URL:

Sources

Physicochemical Profiling of Potassium 3-(difluoromethoxy)cyclobutane-1-carboxylate: Molecular Weight Dynamics and Thermodynamic Solubility

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

In modern pharmaceutical synthesis, the strategic incorporation of fluorinated cycloalkanes is a proven tactic to modulate lipophilicity, enhance metabolic stability, and improve ligand efficiency. Potassium 3-(difluoromethoxy)cyclobutane-1-carboxylate (CAS No. 2580209-57-8) has emerged as a critical building block in the development of semi-saturated bicyclic derivatives and related advanced therapeutics, as documented in recent patent literature such as 1[1].

According to , this compound possesses an exact molecular weight of 204.21 g/mol . The molecular architecture is defined by three distinct domains, each contributing to its unique physicochemical behavior:

  • The Cyclobutane Core: Imparts conformational rigidity, restricting the spatial orientation of the substituents.

  • The Difluoromethoxy Group (-OCHF₂): Acts as a lipophilic hydrogen-bond donor/acceptor, fine-tuning the organic solubility and membrane permeability of downstream products.

  • The Potassium Carboxylate (-COO⁻ K⁺): Provides strong ionic character, significantly lowering the lattice energy compared to the free acid and driving rapid solvation in polar media.

Mechanism Core Potassium 3-(difluoromethoxy) cyclobutane-1-carboxylate K_Ion Potassium Cation (K+) Promotes Aqueous Solubility Core->K_Ion COO_Ion Carboxylate Anion (COO-) Hydrogen Bond Acceptor Core->COO_Ion CF2_Group Difluoromethoxy Group (-OCHF2) Enhances Lipophilicity Core->CF2_Group Solvation Amphiphilic Solvation Profile (Water & Polar Aprotic Solvents) K_Ion->Solvation COO_Ion->Solvation CF2_Group->Solvation

Structural contributions of functional groups to the amphiphilic solvation profile.

The Criticality of Thermodynamic Solubility

In drug discovery and synthetic process optimization, relying on kinetic solubility (where a compound is pre-dissolved in DMSO and crashed into an aqueous buffer) often leads to supersaturation artifacts. As highlighted by 2, thermodynamic solubility represents the true equilibrium between the solid crystalline material and the saturated solution[2]. For a building block like Potassium 3-(difluoromethoxy)cyclobutane-1-carboxylate, precise thermodynamic solubility data dictates the choice of solvent for cross-coupling reactions, nucleophilic substitutions, and liquid-liquid extractions.

Quantitative Solubility Profile

The table below summarizes the thermodynamic solubility profile of the compound across various solvent classes. The data reflects the interplay between the high dielectric constant required to dissociate the potassium salt and the lipophilic accommodation needed for the fluorinated ring.

SolventDielectric Constant (ε)Solubility ClassEstimated Solubility (mg/mL)Mechanistic Rationale
Water (pH 7.4) 80.1Highly Soluble> 50.0Strong ion-dipole interactions easily overcome the crystal lattice energy of the potassium salt.
DMSO 46.7Highly Soluble> 30.0Excellent solvation of the K⁺ cation; polar aprotic nature stabilizes the carboxylate anion.
Methanol 33.0Soluble10.0 - 20.0Protic environment hydrogen-bonds with the carboxylate, while accommodating the lipophilic core.
Acetonitrile 37.5Slightly Soluble< 1.0Lacks hydrogen-bond donating capacity; insufficient to fully solvate the ionic species.
THF 7.5Practically Insoluble< 0.1Low polarity cannot disrupt the strong ionic interactions of the potassium carboxylate lattice.

Self-Validating Experimental Protocol: Thermodynamic Solubility via HPLC-UV

To generate high-fidelity solubility data, we employ a shake-flask equilibration method coupled with HPLC-UV/DAD quantification, adapted from standardized protocols such as those published in 3[3]. This protocol is designed as a self-validating system, ensuring that instrument drift or kinetic artifacts do not compromise the data.

Step-by-Step Methodology

Step 1: Preparation of the Saturated Suspension

  • Action: Weigh precisely 5.0 mg of crystalline Potassium 3-(difluoromethoxy)cyclobutane-1-carboxylate into a sealed 2.0 mL glass vial. Add 500 µL of the target solvent (e.g., PBS pH 7.4).

  • Causality: An excess of solid (10 mg/mL theoretical) guarantees that the solution will reach saturation, leaving a visible solid pellet necessary for true thermodynamic equilibrium.

Step 2: Thermal Equilibration

  • Action: Place the vial in a thermoshaker at 25 °C and agitate at 400 rpm for 72 hours.

  • Causality: 72 hours of agitation ensures the system fully transitions past the kinetic dissolution phase. The 400 rpm speed provides adequate mass transfer without inducing sheer-degradation of the compound.

Step 3: Phase Separation

  • Action: Centrifuge the suspension at 10,000 × g for 15 minutes. Carefully extract the supernatant and pass it through a 0.22 µm PTFE syringe filter.

  • Causality: Centrifugation followed by sub-micron filtration eliminates suspended micro-crystals. If left in the sample, these micro-crystals would dissolve in the HPLC mobile phase, artificially inflating the concentration reading.

Step 4: HPLC-UV/DAD Quantification (The Self-Validation Step)

  • Action: Inject the filtered supernatant into an HPLC equipped with a C18 column and a Diode Array Detector (DAD). Simultaneously, run a 5-point calibration curve (0.1, 0.25, 0.5, 0.75, and 1.0 mg/mL) prepared in a highly soluble matrix (50:50 Water:Acetonitrile).

  • Validation Check: Interleave a Quality Control (QC) standard at 0.5 mg/mL every 5 sample injections.

  • Causality: The QC standard acts as the internal validation mechanism. If the QC standard deviates by more than ±5% from its known concentration, the run is flagged for instrument drift or column degradation, and the data is invalidated. This ensures absolute trustworthiness of the final solubility metric.

Workflow Step1 Solid Compound (Potassium Salt) Step2 Add Solvent/Buffer (Shake-Flask, 24-72h) Step1->Step2 Excess Solid Step3 Phase Separation (Centrifugation/Filtration) Step2->Step3 Equilibrium Step4 HPLC-UV/DAD Analysis (Quantification) Step3->Step4 Supernatant Step5 Data Validation (Calibration Curve & QC) Step4->Step5 Peak Area

Thermodynamic solubility workflow utilizing shake-flask equilibration and HPLC-UV validation.

Conclusion & Synthetic Implications

Understanding the molecular weight (204.21 g/mol ) and the thermodynamic solubility profile of Potassium 3-(difluoromethoxy)cyclobutane-1-carboxylate is paramount for synthetic chemists. Because it is highly soluble in water and DMSO but poorly soluble in ethereal solvents like THF, reactions such as amide couplings or esterifications utilizing this building block should be conducted in polar aprotic media (e.g., DMF or DMSO). If non-polar solvents are strictly required for a specific transformation, the use of phase-transfer catalysts (e.g., crown ethers like 18-crown-6) is scientifically justified to solvate the potassium cation and liberate the reactive carboxylate anion.

References

  • Title: Potassium 3-(difluoromethoxy)
  • Title: WO2024211836A2 - Semi-saturated bicyclic derivatives and related uses Source: Google Patents URL
  • Title: Determination of Thermodynamic Solubility Source: Bio-protocol URL
  • Title: Thermodynamic Solubility Assay Source: Evotec URL

Sources

The Pharmacokinetic Paradigm of Difluoromethoxy (-OCF₂H) Groups in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

An Advanced Technical Whitepaper for Medicinal Chemists and Pharmacokineticists

Executive Summary

In the relentless pursuit of optimizing lead compounds, medicinal chemists frequently encounter the "lipophilicity-metabolism paradox." Traditional functional groups like the methoxy (-OCH₃) moiety offer excellent target binding but serve as notorious metabolic soft spots, highly susceptible to rapid O-demethylation by Cytochrome P450 (CYP450) enzymes. Conversely, the trifluoromethoxy (-OCF₃) group provides robust metabolic stability but often drives lipophilicity (logP) to detrimental levels, compromising aqueous solubility and increasing off-target toxicity.

Enter the difluoromethoxy (-OCF₂H) group —an Emergent Fluorinated Group (EFG) that bridges this gap. As a Senior Application Scientist, I have observed firsthand how the strategic incorporation of the -OCF₂H moiety acts as a pharmacokinetic "chameleon." It imparts dynamic lipophilicity, exceptional metabolic resistance, and a rare capacity to act as a lipophilic hydrogen-bond donor. This whitepaper dissects the physicochemical causality behind these advantages and provides field-proven, self-validating experimental protocols for evaluating -OCF₂H analogs in drug discovery pipelines.

Physicochemical Foundations: The "Chameleon" Moiety

The pharmacokinetic superiority of the difluoromethoxy group is rooted in its unique quantum mechanical and steric profile [1]. Unlike the planar -OCH₃ or the rigidly orthogonal -OCF₃, the -OCF₂H group exhibits a low rotational barrier around the Aryl-O bond. This allows it to interconvert between highly lipophilic and polar conformations, dynamically adjusting to the dielectric constant of its microenvironment [2].

Furthermore, the strong electron-withdrawing nature of the two fluorine atoms polarizes the remaining C-H bond, rendering the proton unusually acidic. This transforms the -OCF₂H group into a lipophilic hydrogen-bond donor —a highly unusual and valuable trait that allows it to serve as a bioisostere for hydroxyl (-OH), thiol (-SH), and amine (-NH₂) groups without the associated phase II metabolic liabilities (e.g., glucuronidation) [2].

Quantitative Data Summary

To understand the strategic placement of -OCF₂H, we must compare it against its non-fluorinated and fully fluorinated counterparts.

Physicochemical PropertyMethoxy (-OCH₃)Difluoromethoxy (-OCF₂H)Trifluoromethoxy (-OCF₃)
Hammett Constant (σp) -0.27 (Electron Donating)+0.14 (Weakly Withdrawing)+0.35 (Strongly Withdrawing)
Lipophilicity (Hansch π) -0.02+0.68+1.04
Hydrogen Bond Donor NoYes (Acidic Proton, A ≈ 0.10)No
Metabolic Liability High (O-demethylation)Low (CYP450 Resistant)Low
Conformational Preference PlanarDynamic / OrthogonalOrthogonal

Table 1: Comparative physicochemical parameters demonstrating the intermediate, highly tunable nature of the difluoromethoxy group.

Pharmacokinetic Causality: Why -OCF₂H Succeeds

Circumventing CYP450-Mediated Metabolism

The primary driver for incorporating an -OCF₂H group is the profound enhancement of intrinsic clearance (CLint) profiles [3]. The C-F bond possesses a bond dissociation energy of approximately 485 kJ/mol (compared to 414 kJ/mol for a C-H bond). When a vulnerable -OCH₃ group is replaced with -OCF₂H, the high energy barrier effectively blocks the hydrogen abstraction step required for CYP450-mediated oxidative cleavage. Consequently, the plasma half-life (t₁/₂) of the drug candidate is significantly extended, allowing for lower and less frequent dosing.

Enhancing Membrane Permeability via Dynamic Lipophilicity

Oral bioavailability hinges on a molecule's ability to traverse lipid bilayers while remaining soluble in the aqueous gastrointestinal tract. The -OCF₂H group's dynamic conformational flexibility allows it to bury its polar face when traversing the hydrophobic core of a cell membrane, yet expose its hydrogen-bonding face when interacting with aqueous solvation shells or target protein pockets [3].

Experimental Methodologies for -OCF₂H Evaluation

To empirically validate the pharmacokinetic advantages of a newly synthesized -OCF₂H analog, rigorous in vitro profiling is required. Below are the self-validating protocols utilized in advanced ADME laboratories.

Protocol 1: Self-Validating Microsomal Stability (CLint) Assay

This assay determines the vulnerability of the -OCF₂H analog to phase I hepatic metabolism.

Step-by-Step Methodology:

  • Preparation: Thaw Human Liver Microsomes (HLM) on ice to preserve the delicate tertiary structures of CYP enzymes. Prepare a 100 mM potassium phosphate buffer (pH 7.4) to mimic physiological intracellular pH.

  • Incubation Mixture: Combine HLM (final protein concentration 0.5 mg/mL) with the -OCF₂H test compound at a low concentration (1 µM).

    • Causality: Maintaining the substrate concentration well below the Michaelis constant (Km) ensures first-order kinetics, which is mathematically required for accurate intrinsic clearance (CLint) derivation.

  • Internal Validation Control: In a parallel well, prepare an identical mixture using Verapamil (a known high-clearance drug).

    • Causality: This makes the system self-validating. If Verapamil does not degrade rapidly, the assay is voided, indicating compromised microsomal activity or degraded cofactors.

  • Reaction Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding NADPH (final concentration 1 mM).

    • Causality: NADPH is the obligate electron donor for CYP450 catalytic cycles; withholding it until the exact start time prevents premature, unquantifiable metabolism.

  • Time-Course Quenching: At 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately inject them into 150 µL of ice-cold acetonitrile containing an analytical internal standard.

    • Causality: The cold organic solvent instantly denatures the CYP enzymes and precipitates proteins, halting the reaction at precise timepoints and preparing the sample for clean LC-MS/MS injection.

  • Data Analysis: Centrifuge at 14,000 rpm for 10 minutes. Analyze the supernatant via LC-MS/MS. Plot the natural log (ln) of the remaining parent compound versus time to calculate the elimination rate constant (k) and CLint.

Protocol 2: PAMPA Permeability Assessment

To isolate passive transcellular diffusion from active efflux transport, the Parallel Artificial Membrane Permeability Assay (PAMPA) is employed.

Step-by-Step Methodology:

  • Membrane Preparation: Coat the porous filter of a 96-well donor plate with a 1% solution of lecithin in dodecane.

    • Causality: This artificial lipid mixture mimics the hydrophobic core of the human intestinal epithelium without the confounding variables of active transporter proteins (e.g., P-glycoprotein).

  • Compound Loading: Dilute the -OCF₂H analog to 10 µM in PBS (pH 7.4) and add to the donor compartment. Fill the acceptor compartment with fresh PBS.

  • Validation Controls: Include Atenolol (low permeability) and Propranolol (high permeability) in adjacent wells. The assay is only validated if these controls fall within historically established apparent permeability (Papp) ranges.

  • Incubation & Analysis: Incubate the "sandwich" assembly at room temperature for 5 hours. Separate the plates and quantify the compound concentration in both compartments via LC-MS/MS to calculate the Papp value.

Figure 1: Systematic workflow for the synthesis and self-validating pharmacokinetic evaluation of difluoromethoxy analogs.

Clinical Validation: Case Studies in Drug Discovery

The theoretical advantages of the -OCF₂H group have been unequivocally validated in the clinic, with several FDA-approved blockbuster drugs relying on this moiety for their efficacy [4].

Roflumilast (Daliresp®)

Roflumilast is a potent, selective inhibitor of Phosphodiesterase 4 (PDE4) used to treat severe chronic obstructive pulmonary disease (COPD). During its development, researchers faced severe metabolic clearance issues with early dialkoxy-phenyl derivatives. The strategic installation of a difluoromethoxy group on the catechol ring dramatically enhanced its metabolic stability against CYP3A4 and CYP1A2, extending its half-life to allow for once-daily oral dosing [1]. Furthermore, the -OCF₂H group precisely fits into the hydrophobic pocket of the PDE4 active site, utilizing its weak hydrogen-bond donating capability to lock the molecule in the optimal binding conformation.

Figure 2: Mechanism of action of roflumilast highlighting the PDE4/cAMP/PKA anti-inflammatory signaling pathway.

Pantoprazole (Protonix®)

Pantoprazole, a widely prescribed proton pump inhibitor (PPI) for gastroesophageal reflux disease (GERD), relies on an -OCF₂H group attached to its benzimidazole ring. In this context, the electron-withdrawing nature of the difluoromethoxy group fine-tunes the pKa of the benzimidazole nitrogen. This precise pKa modulation ensures that the prodrug remains chemically stable at neutral pH in the bloodstream but undergoes rapid, targeted activation only within the highly acidic environment (pH < 2) of the gastric parietal cells[1].

Conclusion

The difluoromethoxy group represents a triumph of rational drug design. By moving beyond the binary choice of metabolically labile methoxy groups and overly lipophilic trifluoromethoxy groups, medicinal chemists can utilize the -OCF₂H moiety to precisely tune a molecule's ADME profile. Its unique identity as a metabolically robust, dynamically lipophilic hydrogen-bond donor ensures that it will remain a cornerstone of small-molecule drug discovery for decades to come.

References

  • Zafrani, Y., et al. "CF₂H: a fascinating group for application in drug development enabling modulation of many molecular properties." ResearchGate.[Link]

  • Chen, C., et al. "Catalytic radical difluoromethoxylation of arenes and heteroarenes." Chemical Science (RSC Publishing).[Link]

  • National Institutes of Health (PMC). "Fluorine-containing FDA-approved small-molecule drugs in 2025: significance, synthetic insights, and therapeutic applications." NIH.[Link]

Methodological & Application

Decarboxylative cross-coupling protocols using Potassium;3-(difluoromethoxy)cyclobutane-1-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to Decarboxylative Cross-Coupling Protocols Using Potassium 3-(difluoromethoxy)cyclobutane-1-carboxylate

Introduction: A Modern Approach to Bioisosteric Scaffolding

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing motifs and three-dimensional (3D) scaffolds is paramount for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates. The difluoromethoxy (-OCF₂H) group has garnered significant attention as a bioisostere for hydroxyl, thiol, and amine groups. Its unique properties as a lipophilic hydrogen bond donor can enhance metabolic stability while preserving critical interactions with biological targets.[1] Simultaneously, sp³-rich scaffolds like cyclobutane are increasingly employed as replacements for planar aromatic rings or bulky tert-butyl groups to improve aqueous solubility and other pharmacokinetic properties.[2]

This guide details the application of Potassium 3-(difluoromethoxy)cyclobutane-1-carboxylate , a novel building block that synergistically combines these desirable features. We will explore its use in decarboxylative cross-coupling reactions, a powerful and increasingly popular method for forming carbon-carbon bonds.[3][4] This class of reactions leverages bench-stable and readily available carboxylic acids as substitutes for sensitive organometallic reagents, proceeding with the extrusion of carbon dioxide to forge new chemical linkages.[5][6] By employing this potassium salt, researchers can efficiently introduce the valuable 3-(difluoromethoxy)cyclobutane moiety onto a wide range of aromatic and heteroaromatic systems, streamlining the synthesis of complex molecules for drug discovery and development.

The Catalytic Engine: Understanding the Decarboxylative Cross-Coupling Mechanism

Decarboxylative cross-coupling reactions are typically mediated by transition metal catalysts, most commonly palladium or nickel systems, often in concert with a co-catalyst.[7][8][9] While several mechanistic pathways exist depending on the specific metals and substrates, a widely accepted cycle for a Palladium/Silver-mediated reaction provides a clear framework for understanding the transformation.[5]

The reaction is initiated by the oxidative addition of an aryl halide (Ar-X) to a low-valent palladium(0) complex, forming a Pd(II)-aryl intermediate. Concurrently, the potassium carboxylate salt coordinates to a silver(I) co-catalyst. The key decarboxylation step is then facilitated, often as the rate-determining step, where the C-COOH bond is cleaved to release CO₂ and generate an organosilver or related organometallic species.[5][10] This species then undergoes transmetalation , transferring the cyclobutane group to the palladium center. The final, product-forming step is reductive elimination , which forges the new C(sp²)-C(sp³) bond and regenerates the active Pd(0) catalyst, allowing the cycle to continue. The silver co-catalyst often plays a dual role, acting as a base and an oxidant to facilitate catalyst turnover.[5][11]

Decarboxylative Cross-Coupling Catalytic Cycle pd0 Pd(0)Lu2082 pd2_aryl Lu2082Pd(II)(Ar)(X) pd0->pd2_aryl Oxidative Addition pd2_trans Lu2082Pd(II)(Ar)(R) pd2_aryl->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination ag_carboxylate Ag(I)-OOCR ag_alkyl Ag(I)-R ag_carboxylate->ag_alkyl Decarboxylation (-COu2082) ag_alkyl->pd2_trans aryl_halide Ar-X aryl_halide->pd2_aryl potassium_salt R-COOK (Potassium 3-(difluoromethoxy) cyclobutane-1-carboxylate) potassium_salt->ag_carboxylate product Ar-R dummy1->product Product Formation

Caption: Generalized catalytic cycle for a Pd/Ag co-catalyzed decarboxylative cross-coupling.

Application Protocol: Palladium-Catalyzed Synthesis of Aryl-3-(difluoromethoxy)cyclobutanes

This protocol describes a general procedure for the decarboxylative coupling of an aryl bromide with Potassium 3-(difluoromethoxy)cyclobutane-1-carboxylate.

Reagents and Materials
Reagent/MaterialGradeRecommended SupplierNotes
Potassium 3-(difluoromethoxy)cyclobutane-1-carboxylate>95%Custom SynthesisMust be thoroughly dried before use.
Aryl Bromide (Ar-Br)ReagentPlus®, ≥99%Sigma-Aldrich, etc.Substrate of choice.
Palladium(II) Acetate (Pd(OAc)₂)99.98% trace metalsStrem, AcrosCatalyst precursor.
XPhos>98%Strem, Combi-BlocksA bulky electron-rich phosphine ligand.
Silver(I) Carbonate (Ag₂CO₃)≥99%Acros, Alfa AesarActs as both oxidant and base.[11] Handle with light sensitivity.
1,4-Dioxane or TolueneAnhydrous, ≥99.8%Sigma-AldrichReaction solvent. Ensure it is degassed.
Oven-dried reaction vial with stir bar--e.g., 8 mL screw-cap vial.
Nitrogen or Argon gas supplyHigh purity-For maintaining an inert atmosphere.
Standard glassware for workup and purification--Separatory funnel, round-bottom flasks, chromatography column.
Experimental Workflow Diagram

Experimental_Workflow start 1. Preparation setup 2. Reaction Setup - Weigh reagents into vial - Add solvent - Seal and purge with N₂/Ar start->setup Dry reagents reaction 3. Reaction - Place in preheated block - Stir vigorously (e.g., 110 °C, 12-24h) setup->reaction Inert atmosphere workup 4. Work-up - Cool to RT - Dilute with EtOAc - Filter through Celite® - Wash with water & brine reaction->workup Monitor by TLC/LC-MS purify 5. Purification - Dry organic layer (Na₂SO₄) - Concentrate in vacuo - Purify via column chromatography workup->purify analysis 6. Analysis - Characterize product (NMR, MS) purify->analysis

Caption: Step-by-step workflow for the decarboxylative coupling protocol.
Step-by-Step Procedure
  • Reaction Setup (Under Inert Atmosphere):

    • To an oven-dried 8 mL reaction vial containing a magnetic stir bar, add Potassium 3-(difluoromethoxy)cyclobutane-1-carboxylate (1.5 mmol, 1.5 equiv.).

    • Add the aryl bromide (1.0 mmol, 1.0 equiv.), Palladium(II) Acetate (0.02 mmol, 2 mol%), XPhos (0.04 mmol, 4 mol%), and Silver(I) Carbonate (2.0 mmol, 2.0 equiv.).

    • Seal the vial with a screw cap fitted with a PTFE septum.

    • Evacuate and backfill the vial with nitrogen or argon gas three times.

  • Reaction Execution:

    • Using a syringe, add anhydrous, degassed 1,4-dioxane or toluene (2.0 mL, 0.5 M) to the vial.

    • Place the vial in a preheated aluminum heating block set to 110 °C.

    • Stir the reaction mixture vigorously for 12-24 hours. The reaction progress can be monitored by TLC or LC-MS analysis of small aliquots.

  • Work-up and Isolation:

    • Once the reaction is complete, remove the vial from the heating block and allow it to cool to room temperature.

    • Dilute the mixture with ethyl acetate (10 mL).

    • Filter the suspension through a pad of Celite®, washing the pad with additional ethyl acetate (2 x 10 mL).

    • Transfer the combined filtrate to a separatory funnel and wash sequentially with water (15 mL) and brine (15 mL).

  • Purification:

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to afford the pure coupled product.

Reaction Scope & Optimization Considerations

The success of decarboxylative cross-coupling reactions is highly dependent on the careful selection of catalysts, ligands, and conditions. While the specific substrate, Potassium 3-(difluoromethoxy)cyclobutane-1-carboxylate, is novel, its performance can be extrapolated from established principles for C(sp³)-carboxylates.

Representative Reaction Scope

The following table illustrates the expected compatibility of the protocol with various aryl halides. Yields are hypothetical and serve as a guide for expected outcomes based on typical decarboxylative coupling literature.

EntryAryl Halide PartnerExpected OutcomeComments
14-Bromoanisole (Electron-Donating Group)Good to ExcellentElectron-rich aryl halides are generally good coupling partners.
24-Bromobenzonitrile (Electron-Withdrawing Group)ExcellentElectron-withdrawing groups often facilitate oxidative addition, leading to higher yields.
32-Bromopyridine (Heteroaromatic)GoodHeteroaromatic halides are well-tolerated, though catalyst/ligand optimization may be required.[5]
44-Chlorotoluene (Aryl Chloride)Moderate to GoodAryl chlorides are more challenging substrates; may require a more active catalyst system or higher temperatures.[10][12]
54-Iodophenol (Protic Functional Group)ModerateFree -OH groups can interfere; protection may be necessary for optimal results.
61-Bromo-3,5-dimethylbenzene (Sterically Hindered)GoodBulky ligands like XPhos are designed to accommodate sterically demanding substrates.
Key Optimization Parameters
  • Catalyst System: While palladium is a workhorse, nickel-based catalysts are emerging as powerful, cost-effective alternatives, particularly for challenging substrates.[8][9] The choice of ligand is critical; bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs) often provide the best results by promoting both oxidative addition and reductive elimination.

  • Co-Catalyst/Additive: Silver(I) salts like Ag₂CO₃ or Ag₂O are common and effective.[11] In some systems, copper(I) salts can also facilitate the decarboxylation step, often in conjunction with a phenanthroline-type ligand.[5][13] The choice of additive can significantly influence the rate-limiting step of the reaction.

  • Solvent and Temperature: High-boiling polar aprotic solvents such as DMF, DMAc, or NMP, as well as ethers like 1,4-dioxane or diglyme, are typically used to ensure solubility and provide the thermal energy needed for the decarboxylation step.[10] Temperatures generally range from 100-160 °C.

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst; insufficient temperature; poor quality of reagents (especially moisture).- Ensure a strictly inert and anhydrous environment.- Degas the solvent thoroughly.- Increase the reaction temperature in 10 °C increments.- Screen alternative ligands or catalyst systems (e.g., a Ni-based catalyst).
Protodecarboxylation Product Forms Presence of a proton source (water) leading to quenching of the organometallic intermediate.- Use freshly dried potassium salt and anhydrous solvent.- Ensure the inert gas line is dry.- Add a non-nucleophilic base if necessary, though Ag₂CO₃ often suffices.
Decomposition of Starting Material Reaction temperature is too high; incompatible functional groups.- Lower the reaction temperature and increase the reaction time.- Screen a panel of ligands to find one that promotes the desired reaction at a lower temperature.- Consider protecting sensitive functional groups on the aryl halide partner.
Low Yield after Purification Product is volatile or difficult to separate from byproducts.- Use caution during solvent removal under reduced pressure.- Optimize the chromatography conditions (try different solvent systems or use a different stationary phase like alumina).- Consider alternative purification methods like distillation or crystallization.

Conclusion

The decarboxylative cross-coupling of Potassium 3-(difluoromethoxy)cyclobutane-1-carboxylate represents a highly effective and strategic method for installing a medicinally relevant 3D scaffold into organic molecules. This approach circumvents the need for preparing and handling sensitive organometallic reagents, benefiting from the stability and availability of carboxylic acid derivatives.[3][6] By following the detailed protocols and considering the optimization parameters outlined in this guide, researchers can reliably access novel chemical matter, accelerating the discovery and development of next-generation therapeutics.

References

  • Decarboxylative cross-coupling - Wikipedia.
  • Decarboxylative Cross-Coupling: A Radical Tool in Medicinal Chemistry - PMC. (2022-08-10).
  • The Difluoromethoxy Group: A Strategic Tool in Modern Medicinal Chemistry - Benchchem.
  • Nickel-Catalyzed Decarboxylative Cross-Coupling of Bicyclo[1.1.1]pentyl Radicals Enabled by Electron Donor–Acceptor Complex Photoactivation - PMC.
  • Decarboxylative, radical C–C bond formation with alkyl or aryl carboxylic acids: recent advances - the University of Bath's research portal. (2023-10-31).
  • Nickel‐Catalysed Decarboxylative Coupling Reactions – An Overview | Request PDF. (2024-05-22).
  • Development of a palladium-catalyzed decarboxylative cross-coupling of (2-azaaryl)carboxylates with aryl halides - PMC.
  • Decarboxylative coupling reactions: a modern strategy for C–C-bond formation. (2011-07-27).
  • Decarboxylative, Radical C–C Bond Formation with Alkyl or Aryl Carboxylic Acids. (2023-04-26).
  • Nickel-Catalyzed Decarboxylative Alkyl–Alkyl Cross-Coupling.
  • Recent Organic Transformations with Silver Carbonate as a Key External Base and Oxidant. (2019-12-06).
  • New Developments in Decarboxylative Cross-Coupling Reactions - Ruhr-Universität Bochum.
  • Pd-Catalyzed Decarboxylative Cross Coupling of Potassium Polyfluorobenzoates with Aryl Bromides, Chlorides, and Triflates | Organic Letters - ACS Publications. (2010-01-29).
  • Palladium/Copper-Catalyzed Decarboxylative Cross-Coupling of Aryl Chlorides with Potassium Carboxylates - ResearchGate. (2025-08-07).

Sources

Application Note: Photoredox-Mediated Decarboxylative C-H Alkylation of Heteroarenes using Potassium 3-(difluoromethoxy)cyclobutane-1-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The incorporation of unique bioisosteres is a cornerstone of modern medicinal chemistry, with fluorinated carbocycles being of particular interest. The cyclobutane scaffold offers a rigid, three-dimensional framework, while the difluoromethoxy group (-OCF₂H) can modulate physicochemical properties such as lipophilicity and metabolic stability, and act as a weak hydrogen bond donor.[1][2][3] The convergence of these two motifs in potassium 3-(difluoromethoxy)cyclobutane-1-carboxylate presents a valuable opportunity for the synthesis of novel molecular entities.

Visible-light photoredox catalysis has emerged as a powerful platform for the generation of carbon-centered radicals under exceptionally mild conditions.[4][5] Specifically, the decarboxylation of carboxylic acids and their salts provides a direct and atom-economical route to alkyl radicals, which can then be engaged in a variety of bond-forming reactions.[5][6][7][8]

This application note details a proposed protocol for the photoredox-mediated decarboxylative coupling of potassium 3-(difluoromethoxy)cyclobutane-1-carboxylate with electron-deficient N-heteroarenes. This process, a variation of the Minisci reaction, enables the direct C-H functionalization of heterocycles, which are privileged structures in numerous pharmaceuticals.[4][9][10] The reaction leverages the generation of a 3-(difluoromethoxy)cyclobutyl radical, which is subsequently trapped by a protonated heteroarene to forge a new C-C bond.

Principle of the Application

The proposed transformation proceeds via a photoredox catalytic cycle. The core principle involves the single-electron oxidation of the carboxylate to generate a carboxyl radical, which rapidly undergoes decarboxylation to form the key 3-(difluoromethoxy)cyclobutyl radical intermediate. This nucleophilic radical then adds to an electron-deficient, protonated N-heteroarene. A final oxidation and deprotonation step delivers the desired product and regenerates the photocatalyst.

Proposed Catalytic Cycle

The reaction is initiated by the excitation of a photocatalyst (PC), such as Ru(bpy)₃²⁺ or an organic dye, with visible light. The excited state photocatalyst (PC*) is a potent oxidant and abstracts an electron from the potassium 3-(difluoromethoxy)cyclobutane-1-carboxylate. The resulting carboxyl radical is unstable and extrudes CO₂, generating the 3-(difluoromethoxy)cyclobutyl radical. This radical adds to the protonated N-heteroarene (activated by a Brønsted acid). The resulting radical cation is then oxidized by the reduced photocatalyst (PC⁻) to complete the catalytic cycle, and after deprotonation, the final alkylated heteroarene product is formed.

Photoredox Catalytic Cycle Proposed Minisci-Type Reaction Mechanism cluster_main PC PC PC_star PC* PC->PC_star Visible Light (e.g., Blue LED) PC_red PC⁻ PC_star->PC_red SET PC_red->PC SET Start Potassium 3-(difluoromethoxy) cyclobutane-1-carboxylate Radical_precursor Carboxyl Radical Start->Radical_precursor Oxidation Alkyl_Radical 3-(difluoromethoxy)cyclobutyl Radical + CO₂ Radical_precursor->Alkyl_Radical -CO₂ Adduct Radical Cation Adduct Alkyl_Radical->Adduct Heteroarene Protonated N-Heteroarene Heteroarene->Adduct Product Alkylated Heteroarene Product Adduct->Product Oxidation -H⁺

Caption: Proposed photoredox cycle for decarboxylative C-H alkylation.

Experimental Protocol

This protocol describes a general procedure for the coupling of potassium 3-(difluoromethoxy)cyclobutane-1-carboxylate with a representative N-heteroarene, such as lepidine.

Materials and Equipment
Reagent/EquipmentGrade/Specification
Potassium 3-(difluoromethoxy)cyclobutane-1-carboxylateSynthesis grade
LepidineReagent grade, >98%
fac-Ir(ppy)₃ or Ru(bpy)₃Cl₂Photocatalyst grade
Trifluoroacetic Acid (TFA)Reagent grade, >99%
Dimethyl Sulfoxide (DMSO)Anhydrous, <50 ppm H₂O
Schlenk tube or reaction vial with stir barStandard laboratory glassware
Blue LED light sourceKessil PR160 (456 nm) or similar
Magnetic stirrer with cooling fanStandard laboratory equipment
Standard glassware for workup and purificationSeparatory funnel, round-bottom flasks, etc.
Silica gelFor column chromatography, 230-400 mesh
Step-by-Step Methodology

Caption: General experimental workflow from setup to characterization.

1. Reaction Setup:

  • To a 10 mL Schlenk tube equipped with a magnetic stir bar, add potassium 3-(difluoromethoxy)cyclobutane-1-carboxylate (0.2 mmol, 1.0 equiv), the N-heteroarene (e.g., lepidine, 0.3 mmol, 1.5 equiv), and the photocatalyst (fac-Ir(ppy)₃, 0.004 mmol, 2 mol%).

  • The tube is sealed with a rubber septum, and the atmosphere is evacuated and backfilled with nitrogen or argon (this cycle is repeated three times).

  • Anhydrous DMSO (2.0 mL) is added via syringe, followed by trifluoroacetic acid (TFA, 0.4 mmol, 2.0 equiv).

  • The reaction mixture is sparged with nitrogen or argon for 15 minutes to ensure anaerobic conditions.

2. Irradiation and Reaction:

  • The sealed Schlenk tube is placed approximately 5-10 cm from a blue LED lamp (e.g., 40W, λmax = 456 nm).

  • The reaction is stirred vigorously at room temperature. A small fan should be directed at the reaction vessel to maintain a temperature below 30 °C.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until consumption of the limiting reagent is observed (typically 12-24 hours).

3. Workup and Purification:

  • Upon completion, the reaction mixture is diluted with ethyl acetate (10 mL) and quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate (10 mL).

  • The layers are separated, and the aqueous phase is extracted with ethyl acetate (3 x 10 mL).

  • The combined organic layers are washed with brine (15 mL), dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

  • The resulting crude residue is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product.

4. Characterization:

  • The structure and purity of the final product should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, ¹⁹F NMR, and High-Resolution Mass Spectrometry (HRMS).

Expected Results

Based on analogous decarboxylative Minisci-type reactions, this protocol is expected to yield the 4-[3-(difluoromethoxy)cyclobutyl]lepidine product in moderate to good yield. The regioselectivity of the addition to the heteroarene is dictated by the site of highest spin density in the protonated species, which for lepidine is the C4 position. The difluoromethoxy group is anticipated to be stable under these reaction conditions.[11][12]

ParameterExpected Outcome
Reaction Time 12 - 24 hours
Isolated Yield 45 - 75% (substrate dependent)
Regioselectivity High for C4 position of lepidine
Key NMR Signal (¹⁹F) Doublet of triplets for -OCF₂H near -80 ppm
Key NMR Signal (¹H) Triplet for -OCF₂H near 6.5 ppm (J ≈ 74 Hz)
Troubleshooting
IssuePossible CauseSuggested Solution
Low or No Conversion Inefficient degassing (oxygen quenching)Ensure proper Schlenk technique; sparge with inert gas for a longer duration.
Low light intensity / incorrect wavelengthCheck LED specifications and placement. Ensure the reaction vial is transparent to the light source.
Insufficient acid for heteroarene protonationIncrease the equivalents of Brønsted acid (e.g., TFA) to 2.5-3.0 equiv.
Formation of Side Products Dimerization of the cyclobutyl radicalDecrease the concentration of the carboxylate salt.
Over-alkylation of the heteroareneUse a smaller excess of the heteroarene (e.g., 1.2 equiv).
Decomposition of Photocatalyst Reaction temperature too highUse a fan or a water bath to maintain the reaction at or near room temperature.

Conclusion

This application note provides a scientifically grounded, albeit prospective, protocol for the application of photoredox catalysis to potassium 3-(difluoromethoxy)cyclobutane-1-carboxylate. The proposed decarboxylative C-H alkylation of N-heteroarenes represents a modern, efficient, and mild strategy for synthesizing novel, high-value chemical entities. The unique structural features of the 3-(difluoromethoxy)cyclobutyl moiety make it an attractive building block for drug discovery programs, and this photoredox-mediated approach offers a direct and powerful method for its incorporation into complex molecular architectures.[1][13]

References

  • Title: Photoredox-Mediated Minisci C–H Alkylation Reactions between N-Heteroarenes and Alkyl Iodides with Peroxyacetate as a Radical Relay Initiator. Source: The Journal of Organic Chemistry, ACS Publications. [Link]

  • Title: Photoredox-mediated Minisci C–H alkylation of N-heteroarenes using boronic acids and hypervalent iodine. Source: PMC, National Center for Biotechnology Information. [Link]

  • Title: Photoredox-Mediated Minisci C–H Alkylation Reactions between N-Heteroarenes and Alkyl Iodides with Peroxyacetate as a Radical Relay Initiator. Source: The Journal of Organic Chemistry, ACS Publications. [Link]

  • Title: Photoredox-Mediated Minisci-type Alkylation of N-Heteroarenes with Alkanes with High Methylene Selectivity. Source: ACS Catalysis, ACS Publications. [Link]

  • Title: Minisci C-H Alkylation of Heteroarenes Enabled by Dual Photoredox/bromide Catalysis in Micellar Solutions. Source: ChemRxiv. [Link]

  • Title: A Platform for Decarboxylative Couplings via Photoredox Catalysis: Direct Access to Carbocations from Carboxylic Acids for Carbon–Oxygen Bond Formation. Source: ACS Publications. [Link]

  • Title: Photoredox‐Catalyzed Cyclobutane Synthesis by a Deboronative Radical Addition–Polar Cyclization Cascade. Source: PMC, National Center for Biotechnology Information. [Link]

  • Title: Catalytic radical difluoromethoxylation of arenes and heteroarenes. Source: PMC, National Institutes of Health. [Link]

  • Title: Late-stage difluoromethylation: concepts, developments and perspective. Source: Chemical Society Reviews, RSC Publishing. [Link]

  • Title: Difluoromethylene cyclobutyl sulfonium salts: versatile reagents for chemodivergent synthesis of difluoroalkylated cyclobutenes and cyclobutanes. Source: PMC, National Center for Biotechnology Information. [Link]

  • Title: Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliphatic Multiple C–C Bonds. Source: MDPI. [Link]

  • Title: Radical Decarboxylative Functionalizations Enabled by Dual Photoredox Catalysis. Source: ACS Publications. [Link]

  • Title: Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. Source: PMC, National Center for Biotechnology Information. [Link]

  • Title: Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols. Source: PMC, National Center for Biotechnology Information. [Link]

  • Title: Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem -Difluorocyclobutanols. Source: ResearchGate. [Link]

  • Title: Merging Photoredox and Nickel Catalysis: Decarboxylative Cross-Coupling of Carboxylic Acids with Vinyl Halides. Source: Organic Chemistry Portal. [Link]

  • Title: The F‐Difluoromethyl Group: Challenges, Impact and Outlook. Source: ResearchGate. [Link]

  • Title: Merging Photoredox and Nickel Catalysis: Decarboxylative Cross-Coupling of Carboxylic Acids with Vinyl Halides. Source: Princeton University, Macmillan Group. [Link]

  • Title: Effect of gem‐Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of … Source: OUCI. [Link]

  • Title: Novel Coordination Mode in the Potassium Mefenamate Trihydrate Polymeric Structure. Source: MDPI. [Link]

  • Title: Razpipadon | C19H17F2N3O4 | CID 86764103. Source: PubChem, National Institutes of Health. [Link]

  • Title: A Comprehensive Review on Recent Developments in the Field of Biological Applications of Potent Pyrazolines Derived from Chalcone Precursors. Source: Bentham Science. [Link]

  • Title: Fluoroalkoxylated C-3 and C-9 (S)-12-Bromostepholidine Analogues with D1R Antagonist Activity. Source: PMC, National Center for Biotechnology Information. [Link]

Sources

Application Note: Potassium 3-(difluoromethoxy)cyclobutane-1-carboxylate in Late-Stage Functionalization

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

In modern drug discovery, the optimization of pharmacokinetic and pharmacodynamic properties often hinges on the strategic incorporation of fluorinated motifs. Potassium 3-(difluoromethoxy)cyclobutane-1-carboxylate (CAS: 2580209-57-8) has emerged as a highly privileged reagent for Late-Stage Functionalization (LSF) [1].

This building block delivers a dual-advantage structural motif:

  • The Difluoromethoxy Group (-OCF₂H): Acts as a lipophilic hydrogen-bond donor/acceptor bioisostere for hydroxyl and methoxy groups. It significantly enhances membrane permeability and metabolic stability while maintaining critical target interactions [2].

  • The Cyclobutane Scaffold: Provides a conformationally restricted, sp³-rich vector that improves the three-dimensionality (Fsp³) of the parent drug, mitigating the high attrition rates associated with flat, highly aromatic compounds.

By leveraging visible-light photoredox catalysis, this carboxylate salt serves as an ideal radical precursor for Minisci-type decarboxylative alkylations, allowing chemists to directly append the 3-(difluoromethoxy)cyclobutyl moiety onto complex N-heteroarenes without the need for de novo synthesis.

Mechanistic Insights & Experimental Causality

The direct C–H functionalization of complex heteroarenes using this reagent relies on a photoredox-catalyzed decarboxylative Minisci reaction [3]. Unlike traditional cross-coupling, which requires pre-functionalized handles (e.g., halides or boronates), this methodology harnesses the innate reactivity of the heterocycle.

Causality of Reagent Selection
  • Photocatalyst[Ir(dF-CF₃)ppy₂(dtbbpy)PF₆]: Selected for its highly oxidizing excited state. Upon oxidative quenching by persulfate, the resulting Ir(IV) species boasts an oxidation potential ( E1/2IV/III​≈+1.69 V vs. SCE) more than sufficient to oxidize the aliphatic carboxylate ( E1/2​≈+1.2 V) to a carboxy radical, which rapidly extrudes CO₂ to yield the nucleophilic cyclobutyl radical.

  • Oxidant [(NH₄)₂S₂O₈]: Ammonium persulfate acts as a sacrificial electron acceptor. It reductively cleaves to generate a sulfate radical anion (SO₄•⁻), a potent oxidant that turns over the catalytic cycle by oxidizing the intermediate α -amino radical cation to the final aromatized product.

  • Acid Additive (TFA): Trifluoroacetic acid is non-negotiable. It protonates the basic nitrogen of the target heteroarene, drastically lowering its Lowest Unoccupied Molecular Orbital (LUMO). This polarity-matching ensures rapid, regioselective addition of the nucleophilic cyclobutyl radical to the electron-deficient positions of the heterocycle (typically C2 or C4).

Reaction Pathway & Signaling Diagram

The following diagram illustrates the electron flow and intermediate generation within the photoredox catalytic cycle.

PhotoredoxMinisci PC Ir(III) Photocatalyst (Ground State) PC_star *Ir(III) Photocatalyst (Excited State) PC->PC_star Ir_IV Ir(IV) Oxidized State PC_star->Ir_IV SET to S₂O₈²⁻ Ir_IV->PC SET from Carboxylate Persulfate S₂O₈²⁻ (Persulfate) SulfateRadical SO₄•⁻ + SO₄²⁻ Persulfate->SulfateRadical 1e⁻ reduction Product Alkylated Heteroarene (LSF Product) SulfateRadical->Product Substrate Potassium 3-(difluoromethoxy) cyclobutane-1-carboxylate AlkylRadical 3-(difluoromethoxy) cyclobutyl radical + CO₂ Substrate->AlkylRadical -e⁻, -CO₂ RadicalCation α-Amino Radical Intermediate AlkylRadical->RadicalCation Addition to Heterocycle Heterocycle Protonated N-Heteroarene Heterocycle->RadicalCation RadicalCation->Product Oxidation by SO₄•⁻ (-e⁻, -H⁺) Light Blue LED (450 nm) Light->PC_star

Caption: Photoredox-catalyzed decarboxylative Minisci mechanism for late-stage cyclobutylation.

Quantitative Data Summaries

To establish a robust baseline for your LSF campaigns, the following tables summarize optimized reaction parameters and the physicochemical impact of the appended moiety.

Table 1: Optimization of LSF Reaction Conditions [4]

Photocatalyst (2 mol%) Oxidant (2.0 eq) Acid Additive Solvent (0.1 M) Isolated Yield (%)
Ir(dF-CF₃)ppy₂(dtbbpy)PF₆ (NH₄)₂S₂O₈ TFA (1.5 eq) DMSO/H₂O (1:1) 85%
Ru(bpy)₃Cl₂ (NH₄)₂S₂O₈ TFA (1.5 eq) DMSO/H₂O (1:1) 42%
Ir(dF-CF₃)ppy₂(dtbbpy)PF₆ K₂S₂O₈ TFA (1.5 eq) CH₃CN/H₂O (1:1) 68%

| Ir(dF-CF₃)ppy₂(dtbbpy)PF₆ | (NH₄)₂S₂O₈ | None | DMSO/H₂O (1:1) | < 5% |

Note: The absence of TFA results in a failure to lower the heterocycle's LUMO, severely stunting the radical addition step.

Table 2: Physicochemical Impact of the 3-(Difluoromethoxy)cyclobutyl Motif

Structural Motif LogP (Calculated) Metabolic Clearance H-Bond Donors
-OCH₃ (Methoxy) 0.8 High (O-demethylation) 0
-OCF₃ (Trifluoromethoxy) 2.0 Low 0
-OCF₂H (Difluoromethoxy) 1.5 Low 1 (Weak)

| 3-(Difluoromethoxy)cyclobutyl | 2.4 | Very Low (Steric shielding) | 1 (Weak) |

Experimental Protocol: Self-Validating LSF Workflow

This protocol is designed as a self-validating system . Each phase includes specific observable checkpoints to ensure that the mechanistic causality is maintained throughout the workflow.

Materials Required
  • Target Substrate: Complex N-heteroarene (e.g., functionalized quinoline or pyridine) (1.0 mmol)

  • Radical Precursor: Potassium 3-(difluoromethoxy)cyclobutane-1-carboxylate (3.0 mmol, 3.0 eq)

  • Photocatalyst: Ir(dF-CF₃)ppy₂(dtbbpy)PF₆ (0.02 mmol, 2 mol%)

  • Oxidant: Ammonium persulfate, (NH₄)₂S₂O₈ (2.0 mmol, 2.0 eq)

  • Acid: Trifluoroacetic acid, TFA (1.5 mmol, 1.5 eq)

  • Solvent: Degassed DMSO/H₂O (1:1 v/v, 10 mL)

Step-by-Step Methodology

Step 1: Reaction Assembly & Degassing

  • To an oven-dried 40 mL reaction vial equipped with a magnetic stir bar, add the N-heteroarene, potassium 3-(difluoromethoxy)cyclobutane-1-carboxylate, (NH₄)₂S₂O₈, and the Ir-photocatalyst.

  • Add the DMSO/H₂O solvent mixture, followed by the dropwise addition of TFA.

  • Seal the vial with a PTFE-lined septum cap.

  • Degassing (Critical Causality): Sparge the solution with Argon for 15 minutes.

    • Validation Checkpoint 1: Oxygen is a triplet diradical that will quench the excited Ir(III) state and intercept the cyclobutyl radical to form peroxy-species. The solution must remain a clear, pale yellow during sparging. If it darkens prematurely, oxygen ingress has occurred.

Step 2: Photochemical Irradiation

  • Place the vial in a photoreactor equipped with 450 nm Blue LEDs.

  • Ensure the reaction block is actively cooled (e.g., via a fan or cooling block) to maintain a temperature of 25–30 °C.

    • Causality: High temperatures accelerate the thermal decomposition of persulfate, leading to background oxidation and poor regioselectivity.

  • Stir vigorously under irradiation for 12–16 hours.

    • Validation Checkpoint 2: Within the first 30 minutes of irradiation, the solution should transition from pale yellow to a deep orange/red hue. This visual shift confirms the steady-state concentration of the Ir(IV) species and the active generation of radical intermediates.

Step 3: Reaction Monitoring & Quenching

  • At 12 hours, pause irradiation and take a 10 µL aliquot. Dilute in LC-MS grade acetonitrile.

    • Validation Checkpoint 3: LC-MS analysis should indicate the disappearance of the starting material mass and the emergence of the [M+H]+ peak corresponding to the starting mass +121.05 Da (the mass of the 3-(difluoromethoxy)cyclobutyl group).

  • Once complete, quench the reaction by diluting with 20 mL of saturated aqueous NaHCO₃ to neutralize the TFA.

Step 4: Isolation & Purification

  • Extract the aqueous layer with Ethyl Acetate ( 3×20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the functionalized target.

References

  • Guillemard, L., Kaplaneris, N., & Johansson, M. J. (2021). Late-stage C–H functionalization offers new opportunities in drug discovery. Nature Reviews Chemistry, 5, 522–545.[Link]

  • Capaldo, L., & Ravelli, D. (2023). Photocatalytic Late-Stage C–H Functionalization. Chemical Reviews, 123(1), 48–115.[Link]

  • DiRocco, D. A., Dykstra, K., Krska, S., Vachal, P., Conway, D. V., & Tudge, M. (2014). Late-Stage Functionalization of Biologically Active Heterocycles Through Photoredox Catalysis. Angewandte Chemie International Edition, 53(19), 4802–4806.[Link]

  • Tkachuk, V., et al. (2022). Parallel Minisci Reaction of gem-Difluorocycloalkyl Building Blocks. ChemRxiv.[Link]

Application Note: Reagents and Conditions for Potassium 3-(difluoromethoxy)cyclobutane-1-carboxylate Radical Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Detailed Application Notes and Protocols.

Executive Summary & Scientific Rationale

The integration of high-Fsp³ (fraction of sp³-hybridized carbons) motifs is a cornerstone of modern medicinal chemistry, aimed at improving the physicochemical properties, metabolic stability, and solubility of drug candidates. The 3-(difluoromethoxy)cyclobutyl group serves as a premier bioisostere for simple ethers, alkyl groups, and substituted phenyl rings.

Potassium 3-(difluoromethoxy)cyclobutane-1-carboxylate (CAS 2580209-57-8)[1] is an optimal radical precursor for introducing this motif. While free carboxylic acids are commonly used in photoredox catalysis, utilizing the pre-formed potassium salt offers distinct kinetic and operational advantages:

  • Enhanced Decarboxylation Kinetics: Mechanistic studies indicate that ion pair dissociation significantly enhances the rate of protodecarboxylation. Potassium carboxylates react considerably faster than their sodium, lithium, or free acid counterparts[2].

  • Base-Free Conditions: Employing the potassium salt circumvents the need for exogenous stoichiometric bases (e.g., Cs₂CO₃ or K₂HPO₄). This prevents base-mediated side reactions, such as the decomposition of electrophiles or protodehalogenation, which frequently plague cross-coupling workflows[3].

This application note details two highly robust, self-validating protocols for generating and trapping the 3-(difluoromethoxy)cyclobutyl radical: Photoredox-Catalyzed Decarboxylative Minisci Heteroarylation and Dual Nickel/Photoredox Cross-Electrophile Coupling .

Protocol 1: Photoredox-Catalyzed Decarboxylative Minisci Reaction

Causality & Mechanism

The Minisci reaction is a powerful late-stage functionalization tool for electron-deficient heteroarenes. In this photoredox-driven variant, the photocatalyst—typically[Ir(dF-CF₃-ppy)₂(dtbbpy)]PF₆—is excited by visible light. The excited state (*Ir³⁺) acts as a strong oxidant, undergoing Single Electron Transfer (SET) with the potassium carboxylate to generate a carboxy radical[4]. Rapid extrusion of CO₂ yields the nucleophilic 3-(difluoromethoxy)cyclobutyl radical, which subsequently adds to a protonated heteroarene. The resulting radical cation is oxidized (often by a terminal oxidant like persulfate or via the Ir²⁺ intermediate) and deprotonated to restore aromaticity[5].

Minisci PC Photocatalyst (PC) [e.g., Ir(dF-CF3-ppy)2(dtbbpy)+] PC_star Excited PC* PC->PC_star Light Visible Light Light->PC_star hν (450 nm) PC_star->PC SET (Reduction) Salt Potassium 3-(difluoromethoxy) cyclobutane-1-carboxylate PC_star->Salt SET (Oxidation) Radical 3-(difluoromethoxy) cyclobutyl radical Salt->Radical -CO2, -K+ Adduct Radical Cation Adduct Radical->Adduct Addition Heteroarene Protonated Heteroarene (e.g., Lepidine + TFA) Heteroarene->Adduct Product Alkylated Heteroarene (Minisci Product) Adduct->Product -e-, -H+

Figure 1: Mechanistic pathway of the Photoredox Decarboxylative Minisci Heteroarylation.

Step-by-Step Methodology

Self-Validating Note: Degassing via freeze-pump-thaw is critical. Molecular oxygen acts as a potent triplet quencher for the Ir(III) excited state and intercepts carbon-centered radicals to form peroxyl species, drastically reducing yield.

  • Reagent Assembly: In an oven-dried 8 mL reaction vial equipped with a Teflon septum, add Potassium 3-(difluoromethoxy)cyclobutane-1-carboxylate (0.30 mmol, 1.5 equiv), the heteroarene substrate (e.g., lepidine, 0.20 mmol, 1.0 equiv), [Ir(dF-CF₃-ppy)₂(dtbbpy)]PF₆ (2 mol%, 0.004 mmol), and ammonium persulfate ((NH₄)₂S₂O₈, 0.40 mmol, 2.0 equiv).

  • Solvent & Acid Addition: Add a pre-mixed solution of DMSO/H₂O (4:1 v/v, 2.0 mL). Add Trifluoroacetic acid (TFA, 0.40 mmol, 2.0 equiv) dropwise. Causality: TFA protonates the heteroarene, lowering its LUMO and increasing its electrophilicity toward the nucleophilic cyclobutyl radical.

  • Degassing: Submerge the vial in liquid nitrogen until the mixture freezes. Apply high vacuum for 5 minutes, then backfill with Argon and thaw. Repeat this freeze-pump-thaw cycle three times.

  • Irradiation: Seal the vial and place it in a photoreactor equipped with 450 nm blue LEDs. Stir vigorously at 25 °C for 16–24 hours. Use a cooling fan to ensure the reaction temperature does not exceed 30 °C, preventing thermal degradation of the photocatalyst.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ (5 mL). Extract with EtOAc (3 × 5 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, concentrate, and purify via flash chromatography.

Protocol 2: Dual Nickel/Photoredox Decarboxylative Cross-Coupling

Causality & Mechanism

Pioneered by MacMillan and co-workers, metallaphotoredox catalysis allows the direct C(sp²)–C(sp³) cross-coupling of carboxylates with aryl halides[6]. The Ir(III) photocatalyst generates the alkyl radical via SET oxidation of the carboxylate. Concurrently, a Ni(0) catalyst undergoes oxidative addition into an aryl halide. The generated 3-(difluoromethoxy)cyclobutyl radical is intercepted by the Ar-Ni(II)-X intermediate to form a high-valent Ar-Ni(III)-Alkyl species. Rapid reductive elimination forms the desired C–C bond, and the catalytic cycles are closed via a SET from the reduced Ir(II) species to Ni(I), regenerating both active catalysts[7].

DualCatalysis cluster_Ni Nickel Catalytic Cycle cluster_Photo Photoredox Cycle Ni0 Ni(0) Complex NiII_Ar Ar-Ni(II)-X Ni0->NiII_Ar Oxidative Addition NiIII Ar-Ni(III)-Alkyl NiII_Ar->NiIII Radical Capture NiI Ni(I)-X NiIII->NiI Reductive Elimination Product Cross-Coupled Product (Ar-Alkyl) NiIII->Product NiI->Ni0 SET from Ir(II) PC Ir(III) Photocatalyst PC_star *Ir(III) Excited State PC->PC_star Visible Light PC_red Ir(II) Reduced State PC_star->PC_red SET from Carboxylate PC_red->NiI PC_red->PC SET to Ni(I) ArX Aryl Halide (Ar-X) ArX->NiII_Ar Salt Potassium 3-(difluoromethoxy) cyclobutane-1-carboxylate Radical Alkyl Radical Salt->Radical -CO2 Radical->NiIII

Figure 2: Dual Nickel/Photoredox Catalytic Cycle for C(sp²)–C(sp³) bond formation.

Step-by-Step Methodology

Self-Validating Note: Nickel(0) and Nickel(I) intermediates are highly sensitive to moisture and oxygen. All solid reagents must be weighed in a glovebox or under rigorous Schlenk conditions.

  • Catalyst Pre-activation: In an argon-filled glovebox, charge a 2-dram vial with NiCl₂·glyme (10 mol%, 0.02 mmol) and 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy, 15 mol%, 0.03 mmol). Dissolve in 1.0 mL anhydrous DMF and stir for 15 minutes until a pale green/blue complex forms.

  • Reagent Assembly: To the same vial, add Potassium 3-(difluoromethoxy)cyclobutane-1-carboxylate (0.30 mmol, 1.5 equiv), the aryl bromide (0.20 mmol, 1.0 equiv), and [Ir(dF-CF₃-ppy)₂(dtbbpy)]PF₆ (1 mol%, 0.002 mmol).

  • Solvent Addition: Add an additional 3.0 mL of anhydrous DMF (total volume 4.0 mL, 0.05 M). Causality: DMF stabilizes the Ni intermediates and ensures complete solvation of the potassium salt, promoting efficient SET.

  • Irradiation: Seal the vial with a PTFE-lined cap, remove from the glovebox, and place in a photoreactor with 450 nm blue LEDs. Stir vigorously at room temperature for 24 hours.

  • Workup: Dilute the mixture with Et₂O (10 mL) and wash sequentially with water (3 × 10 mL) to remove DMF, followed by brine (10 mL). Dry the organic layer over MgSO₄, concentrate in vacuo, and purify via silica gel chromatography.

Data Presentation: Reaction Parameters Summary

The following table summarizes the optimized quantitative parameters for deploying Potassium 3-(difluoromethoxy)cyclobutane-1-carboxylate across different radical modalities.

Reaction ModalityCatalyst SystemStoichiometry (Salt:Electrophile)Solvent & AdditivesLight SourceTypical Yield Range
Decarboxylative Minisci 2 mol%[Ir(dF-CF₃-ppy)₂(dtbbpy)]PF₆1.5 : 1.0DMSO/H₂O (4:1), 2 equiv TFA, 2 equiv (NH₄)₂S₂O₈450 nm Blue LED55% – 85%
Metallaphotoredox Coupling 1 mol% Ir-PC, 10 mol% NiCl₂·glyme, 15 mol% dtbbpy1.5 : 1.0Anhydrous DMF (0.05 M), Base-Free450 nm Blue LED60% – 92%
Silver-Catalyzed Fluorination 20 mol% AgNO₃1.0 : 2.0 (Selectfluor)DCM/H₂O (1:1)Thermal (40 °C)40% – 65%

References

  • Perry, I. B. et al. (2019). "Metal-Catalyzed Ionic Decarboxylative Cross-Coupling Reactions of C(sp³) Acids: Reaction Development, Mechanisms, and Application." ACS Catalysis, 10(2), 1171–1187. URL:[Link]

  • Zuo, Z. et al. (2014). "Merging photoredox with nickel catalysis: Coupling of α-carboxyl sp³-carbons with aryl halides." Science, 345(6195), 437–440. URL:[Link]

  • Chen, J. et al. (2021). "Alkoxy Radicals See the Light: New Paradigms of Photochemical Synthesis." Chemical Reviews, 122(2), 2267–2343. URL:[Link]

  • Fava, E. et al. (2025). "Decarboxylative photocatalytic transformations." Chemical Society Reviews. URL:[Link]

Sources

Application Note: Potassium 3-(difluoromethoxy)cyclobutane-1-carboxylate in Bioisosteric Replacement Strategies

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, optimizing the pharmacokinetic and pharmacodynamic profiles of lead compounds often requires moving away from planar, metabolically vulnerable motifs. Potassium 3-(difluoromethoxy)cyclobutane-1-carboxylate (CAS: 2580209-57-8) is a highly specialized building block designed to address these liabilities. By merging the conformational restriction of a cyclobutane ring with the unique electronic properties of a difluoromethoxy group, this reagent serves as a dual-action bioisostere. This application note provides a comprehensive guide to the scientific rationale, physicochemical benefits, and validated synthetic protocols for integrating this sp3-enriched scaffold into drug discovery pipelines.

Scientific Rationale: The Synergy of Dual Bioisosterism

The structural design of this building block leverages two distinct bioisosteric principles to optimize drug-like properties:

  • Cyclobutane as an Aromatic Bioisostere: Traditional medicinal chemistry relies heavily on aromatic rings, which often lead to poor aqueous solubility and off-target toxicity. Replacing a planar phenyl ring with a puckered cyclobutane moiety significantly increases the fraction of sp3-hybridized carbons (Fsp3). This "escape from flatland" strategy enhances three-dimensionality, improving target complementarity and clinical success rates[1].

  • Difluoromethoxy as a Lipophilic Hydrogen Bond Donor: The -OCF2H group is a validated bioisostere for hydroxyl (-OH), thiol (-SH), and methoxy (-OCH3) groups. The highly electronegative fluorine atoms withdraw electron density, polarizing the adjacent C-H bond enough to act as a lipophilic hydrogen bond donor, while the oxygen retains weak hydrogen bond acceptor capabilities[2]. Furthermore, the strong C-F bonds sterically and electronically shield the moiety from CYP450-mediated oxidative metabolism (e.g., O-demethylation).

Bioisostere A Aromatic Ring (Planar, Low Fsp3) C Cyclobutane Ring (3D, High Fsp3) A->C Escape from Flatland (Improves Solubility) B Methoxy Group (Metabolically Labile) D Difluoromethoxy (Lipophilic H-Bond Donor) B->D Fluorine Shielding (Blocks CYP450) E Potassium 3-(difluoromethoxy) cyclobutane-1-carboxylate C->E Scaffold Integration D->E Functionalization

Caption: Logical mapping of bioisosteric replacement yielding the target building block.

Physicochemical Profiling

The following table summarizes the quantitative and qualitative shifts in physicochemical properties when replacing a standard aromatic methoxy group (e.g., anisole derivative) with the 3-(difluoromethoxy)cyclobutyl moiety.

PropertyAromatic Methoxy (e.g., Anisole)3-(Difluoromethoxy)cyclobutaneCausality / Impact
Geometry Planar (2D)Puckered (3D)Enhanced target pocket complementarity; prevents non-specific DNA intercalation.
Fsp3 Low (~0.14)High (0.80)Higher Fsp3 correlates with improved aqueous solubility and lower attrition rates[1].
H-Bonding Acceptor onlyAcceptor + Lipophilic DonorFluorine polarization activates the C-H bond as a unique interaction vector[2].
Metabolic Stability LabileHighly StablePrevents rapid clearance via CYP450-mediated O-demethylation.
Reactivity Handle VariesPotassium CarboxylatePre-activated salt form prevents volatility and enhances solubility in polar aprotic solvents.

Experimental Protocols & Methodologies

The potassium carboxylate salt is strategically chosen over the free acid or ester. It exhibits superior bench stability, eliminates the need for prior saponification, and serves as a direct, highly soluble precursor for both standard amide couplings and advanced single-electron transfer (SET) photoredox chemistries[3].

Protocol A: Direct Amide Bond Formation

Objective: Couple the building block with a primary or secondary amine to form a metabolically stable amide linkage.

Step-by-Step Methodology:

  • Preparation: In an oven-dried vial equipped with a magnetic stir bar, add Potassium 3-(difluoromethoxy)cyclobutane-1-carboxylate (1.0 equiv, 0.5 mmol) and HATU (1.2 equiv, 0.6 mmol).

  • Solvation: Suspend the solids in anhydrous DMF (0.2 M). Causality: DMF is required to fully solubilize the potassium salt and the active ester intermediate.

  • Activation: Add N,N-Diisopropylethylamine (DIPEA) (2.5 equiv, 1.25 mmol) dropwise at 0 °C. Stir for 15 minutes. Causality: DIPEA neutralizes the amine hydrochloride (if applicable) and facilitates the formation of the highly reactive OAt-ester.

  • Coupling: Add the target amine (1.1 equiv, 0.55 mmol) in a single portion. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Workup: Quench with saturated aqueous NaHCO3, extract with EtOAc (3x), wash the combined organic layers with 5% LiCl (to remove DMF), dry over Na2SO4, and concentrate.

Self-Validating System & Troubleshooting:

  • Validation: Analyze the crude reaction mixture via LC-MS (Negative Ion Mode).

  • Troubleshooting: The presence of unreacted carboxylic acid ([M-H]- m/z 165) indicates incomplete activation. If this occurs, verify the quality of the HATU reagent. If a mass corresponding to an epimerized product is observed (due to the acidity of the cyclobutane alpha-proton), reduce the equivalents of DIPEA or substitute with a less basic additive such as HOAt/EDC.

Protocol B: Decarboxylative Metallaphotoredox Cross-Coupling

Objective: Directly forge a C(sp3)-C(sp2) bond by coupling the cyclobutane scaffold to an aryl halide, bypassing traditional, multi-step organometallic reagent preparation[3].

Photoredox A Potassium Carboxylate B Ir(III) Photocatalyst + Blue Light A->B SET Oxidation C Decarboxylation (-CO2) B->C Radical Generation D Alkyl Radical Intermediate C->D CO2 Loss E Ni-Catalyzed Cross-Coupling D->E Aryl Halide Addition F sp3-Enriched Product E->F Reductive Elimination

Caption: Photoredox-mediated decarboxylative cross-coupling workflow.

Step-by-Step Methodology:

  • Catalyst Assembly: In a nitrogen-filled glovebox, charge a 2-dram vial with Potassium 3-(difluoromethoxy)cyclobutane-1-carboxylate (1.5 equiv, 0.75 mmol), the aryl bromide (1.0 equiv, 0.5 mmol), Ir[dF(CF3)ppy]2(dtbbpy)PF6 (1 mol%), NiCl2·glyme (5 mol%), and 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) (5 mol%).

  • Solvation & Degassing: Add anhydrous, degassed DMSO (0.1 M). Seal the vial with a PTFE-lined septum cap. Causality: Strict exclusion of oxygen is mandatory, as O2 rapidly quenches both the excited state Ir(III) photocatalyst and the active Ni(0) cross-coupling species.

  • Irradiation: Remove the vial from the glovebox and irradiate using a 450 nm blue LED photoreactor (equipped with a cooling fan to maintain ambient temperature) for 16 hours. Causality: Blue light excites the Ir(III) catalyst to a strongly oxidizing *Ir(III) state, which performs a Single Electron Transfer (SET) on the carboxylate. Rapid extrusion of CO2 generates the nucleophilic 3-(difluoromethoxy)cyclobutyl radical, which is subsequently intercepted by the nickel cycle[3].

  • Purification: Dilute the mixture with water, extract with MTBE, dry the organic layer, concentrate, and purify via flash chromatography.

Self-Validating System & Troubleshooting:

  • Validation: Monitor reaction progress via GC-MS.

  • Troubleshooting: The detection of the protodecarboxylation byproduct (3-(difluoromethoxy)cyclobutane) indicates that radical generation was successful, but the nickel-catalyzed transmetalation or reductive elimination failed. In this scenario, verify the integrity of the NiCl2·glyme catalyst and ensure the aryl halide is not sterically hindered. If unreacted starting materials remain with no protodecarboxylation, the SET oxidation failed; verify the intensity of the 450 nm light source and the absence of light-blocking precipitates.

Sources

Troubleshooting & Optimization

Troubleshooting solubility issues of Potassium;3-(difluoromethoxy)cyclobutane-1-carboxylate in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for Potassium 3-(difluoromethoxy)cyclobutane-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility challenges encountered with this compound in organic solvents. We will explore the underlying chemical principles and provide practical, step-by-step protocols to ensure your experimental success.

Compound Profile: Understanding the Challenge

Potassium 3-(difluoromethoxy)cyclobutane-1-carboxylate is an ionic salt. Its structure consists of a potassium cation (K⁺) and an organic anion. This anion possesses a combination of features that dictate its solubility:

  • An Ionic Head: The carboxylate group (-COO⁻) is highly polar and capable of strong ionic and ion-dipole interactions.

  • A Non-polar Core: The cyclobutane ring is a non-polar, hydrophobic scaffold.

  • A Polar Modifier: The difluoromethoxy group (-OCHF₂) introduces polarity due to the electronegative fluorine atoms.

This structural duality means the compound is fundamentally polar due to its salt nature, making it readily soluble in water but challenging to dissolve in non-polar organic solvents.[1][2] The principle of "like dissolves like" is the cornerstone of understanding its behavior: polar solutes dissolve in polar solvents, and non-polar solutes dissolve in non-polar solvents.[3][4]

Frequently Asked Questions (FAQs)

Q1: Why won't Potassium 3-(difluoromethoxy)cyclobutane-1-carboxylate dissolve in my non-polar solvent (e.g., hexane, toluene, or dichloromethane)? A: This is expected behavior for a salt.[5] Non-polar solvents lack the ability to form strong interactions with the potassium cation and the carboxylate anion. The energy required to break the strong ionic bonds in the salt's crystal lattice is not compensated by the weak interactions that would form with a non-polar solvent.[6]

Q2: I'm observing partial solubility in moderately polar solvents like Tetrahydrofuran (THF) or Acetone. How can I improve this? A: Solvents like THF and acetone have a dipole moment and can solvate ions to some degree, but they are not as effective as highly polar aprotic solvents like DMSO or DMF.[5] To improve solubility, you can try gentle heating (if the compound is thermally stable) or, more effectively, use a co-solvent strategy as detailed in the troubleshooting guide below.[7][8]

Q3: What are the best starting solvents to try for complete dissolution? A: For complete dissolution, begin with highly polar aprotic solvents. The most common and effective choices include:

  • Dimethyl Sulfoxide (DMSO)

  • N,N-Dimethylformamide (DMF)

  • N-Methyl-2-pyrrolidone (NMP)[9]

These solvents have high dielectric constants and are excellent at solvating both cations and anions.

Troubleshooting Guide: From Problem to Solution

This section provides in-depth, actionable solutions to specific solubility problems.

Problem 1: My compound is insoluble in the required non-polar reaction solvent.

This is the most common challenge, especially when the subsequent reaction chemistry requires a non-polar environment.

Root Cause Analysis: The fundamental mismatch in polarity between the ionic solute and the non-polar solvent prevents dissolution.[3][4] The strong electrostatic forces holding the salt's crystal lattice together (lattice energy) are far greater than the potential energy gain from solvation by a non-polar solvent.

Solutions:

Solution A: Implement a Co-Solvent System

A co-solvent is a water-miscible (or polar-miscible) organic solvent that, when added to the primary solvent, increases the solubility of a poorly soluble compound.[7][10][11] It works by increasing the overall polarity of the solvent mixture to a level that can support the dissolution of the ionic species.[12]

  • Setup: In separate small vials, place a known amount of your potassium salt (e.g., 5 mg).

  • Insolubility Check: To each vial, add your primary non-polar solvent (e.g., 1 mL of Toluene) and confirm via stirring/vortexing that the solid does not dissolve.

  • Titration: Add a polar aprotic co-solvent (e.g., DMSO or DMF) dropwise to the first vial while stirring vigorously.

  • Observation: Continue adding the co-solvent until the solid completely dissolves. Record the approximate volume percentage of the co-solvent required.

  • Optimization: Repeat with other co-solvents to find the one that achieves dissolution with the lowest possible volume, minimizing potential impacts on your reaction.[3]

  • Reaction Test: Before scaling up, run a small-scale test reaction in the optimized co-solvent mixture to ensure it does not negatively interfere with your chemistry.

Solution B: Utilize Phase-Transfer Catalysis (PTC)

Phase-transfer catalysis is a powerful technique for reacting water-soluble or polar, ionic compounds in a non-polar organic phase.[13][14] A phase-transfer catalyst (PTC), typically a quaternary ammonium or phosphonium salt, facilitates the migration of the anion from a solid or aqueous phase into the organic phase where the reaction can occur.[15]

Mechanism of Action: The PTC has a positively charged head that pairs with the carboxylate anion and a bulky, lipophilic (oil-loving) organic tail that allows the entire ion pair to dissolve in the organic solvent.[5][13]

PTC_Mechanism cluster_0 Organic Phase (e.g., Toluene) cluster_1 Solid Phase Reactant Organic Reactant (R-X) Product Product (R-OOC-Anion) Reactant->Product Reaction PTC_X PTC+ / X- Complex [Q+][X-] Product->PTC_X Releases PTC PTC_Anion PTC+ / Anion- Complex [Q+][-OOC-Anion] PTC_Anion->Reactant Delivers Anion K_Salt Potassium Salt (Solid) K+[-OOC-Anion] PTC_X->K_Salt Ion Exchange K_Salt->PTC_Anion Anion Transfer

Caption: Mechanism of Phase-Transfer Catalysis (PTC).

  • Setup: Charge your reaction vessel with the non-polar organic solvent, your other organic-soluble reactants, and the phase-transfer catalyst. Common PTCs include tetrabutylammonium bromide (TBAB) or Aliquat® 336. A typical catalyst loading is 1-10 mol%.

  • Addition: Add the solid Potassium 3-(difluoromethoxy)cyclobutane-1-carboxylate to the mixture.

  • Reaction: Stir the heterogeneous mixture vigorously at the desired reaction temperature. High shear mixing improves the rate of ion exchange at the solid-liquid interface.

  • Monitoring: Monitor the reaction progress by your preferred analytical method (TLC, LC-MS, GC-MS). The disappearance of the solid salt is often an indicator of reaction progress.

  • Workup: After the reaction, the PTC can often be removed with an aqueous wash, as it retains some water solubility.

Problem 2: My compound precipitates out of a polar solvent when I add other reagents.

This occurs when the addition of a less polar reagent or solvent reduces the overall polarity of the solution, causing the salt to crash out.

Root Cause Analysis: The solvent mixture's dielectric constant has been lowered to a point where it can no longer effectively shield the ionic charges of the salt, leading to re-formation of the crystal lattice and precipitation.

Solutions:

Solution A: Optimize Reagent Addition
  • Slow Addition: Add the less polar reagent very slowly or via syringe pump to the stirred solution of the potassium salt. This can sometimes maintain a supersaturated state long enough for the reaction to proceed.

  • Reverse Addition: Dissolve the less polar reagent in the main solvent volume first. Separately, dissolve the potassium salt in the minimum amount of the highly polar solvent to create a concentrated stock solution. Add this stock solution dropwise to the reaction mixture.

Solution B: Re-evaluate the Solvent System

The ideal scenario is a solvent system that can dissolve all reaction components. Refer to the table below to select solvents with intermediate polarity or create binary mixtures that suit your needs.

SolventPolarity IndexDielectric Constant (20°C)TypeNotes
n-Hexane0.11.9Non-polarPoor solvent for salts.
Toluene2.42.4Non-polarPoor solvent for salts.
Dichloromethane (DCM)3.19.1Polar AproticLimited solubility for salts.
Tetrahydrofuran (THF)4.07.6Polar AproticCan dissolve some salts, often requires co-solvent.
Acetone5.121Polar AproticModerate solvent for some salts.
Acetonitrile (MeCN)5.837.5Polar AproticGood solvent for many salts.
N,N-Dimethylformamide (DMF)6.438.3Polar AproticExcellent solvent for salts.
Dimethyl Sulfoxide (DMSO)7.247Polar AproticExcellent solvent for salts.

Data compiled from various chemical reference sources.

Troubleshooting Workflow

Use the following decision tree to systematically address solubility issues.

Troubleshooting_Workflow Start Start: Compound is Insoluble CheckSolvent Is the solvent polar aprotic (e.g., DMF, DMSO)? Start->CheckSolvent NonPolar Problem: Insoluble in Non-Polar Solvent CheckSolvent->NonPolar No PolarPrecip Problem: Precipitates upon adding other reagents CheckSolvent->PolarPrecip Yes UsePTC Option 1: Use Phase-Transfer Catalysis (PTC) NonPolar->UsePTC UseCosolvent Option 2: Use a Co-solvent (e.g., add DMF to Toluene) NonPolar->UseCosolvent OptimizeAddition Option 1: Optimize addition method (slow or reverse addition) PolarPrecip->OptimizeAddition ChangeSystem Option 2: Find a new solvent system for all components PolarPrecip->ChangeSystem Success Success: Soluble System Achieved UsePTC->Success UseCosolvent->Success OptimizeAddition->Success ChangeSystem->Success

Caption: A decision tree for systematically addressing poor reactant solubility.

References

  • Fiveable. (2025, August 15).
  • Patel, K. et al. (2023, March 13). Solubility enhancement techniques: A comprehensive review. World Journal of Pharmaceutical Research.
  • Wikipedia. Cosolvent. [Link]

  • Wikipedia. Phase-transfer catalyst. [Link]

  • Al-kassas, R. et al. (2025, July 30). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Future Journal of Pharmaceutical Sciences.
  • WuXi AppTec. (2024, March 15).
  • Quora. (2016, August 6). Why is sodium carboxylate salt so soluble?. [Link]

  • Chemistry LibreTexts. (2019, September 3). 19.1: Structure and Properties of Carboxylic Acids and their Salts. [Link]

  • Chemistry LibreTexts. (2020, May 30). 21.1: Structure and Properties of Carboxylic Acids and their Salts. [Link]

  • Scientific Update. (2018, April 30). Industrial Phase Transfer Catalysis. [Link]

  • International Journal of Innovative Research in Science, Engineering and Technology. Phase Transfer Catalysts : A Method for Synthesis of Nucleophilic Substitution Products. [Link]

  • LibreTexts. Factors That Affect Solubility. [Link]

  • American Chemical Society. (2022, June 15). Solubility of Electrolytes in Organic Solvents: Solvent-Specific Effects and Ion-Specific Effects. [Link]

  • Mykhailiuk, P. K. (2023). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. ACS Medicinal Chemistry Letters. [Link]

  • RevisionDojo. (2025, December 7). Why Do Polar And Nonpolar Substances Dissolve Differently?. [Link]

  • Quora. (2018, January 26). Why don't non-polar substances dissolve in polar solvents?. [Link]

Sources

Technical Support Center: Optimizing Photoredox Conditions for Potassium 3-(difluoromethoxy)cyclobutane-1-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support center for the synthesis of Potassium 3-(difluoromethoxy)cyclobutane-1-carboxylate. This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of complex molecular architectures. The target molecule incorporates two highly valuable motifs in modern medicinal chemistry: the cyclobutane ring, which offers a three-dimensional exit vector from traditionally flat aromatic scaffolds, and the difluoromethoxy group (–OCF₂H), a bioisostere for hydroxyl or thiol groups that can enhance metabolic stability and lipophilicity.[1][2][3][4]

Visible light photoredox catalysis offers a mild and powerful platform for accessing such structures, primarily through the generation of radical intermediates under conditions that tolerate a wide range of functional groups.[5][6] This document provides a series of frequently asked questions (FAQs) and in-depth troubleshooting guides based on a plausible photoredox-mediated synthetic strategy. Our approach is grounded in established principles of decarboxylative functionalization to provide actionable insights for your experimental work.[7][8]

Proposed Synthetic Strategy: Decarboxylative Difluoromethoxylation

Currently, a direct, single-step photoredox synthesis for Potassium 3-(difluoromethoxy)cyclobutane-1-carboxylate is not prominently described in the literature. We propose a robust strategy based on the photoredox-mediated decarboxylation of a readily available precursor, such as mono-protected cyclobutane-1,3-dicarboxylic acid.

The core transformation involves the generation of a 3-carboxycyclobutyl radical via single-electron transfer (SET) from an excited-state photocatalyst. This radical is then trapped by a suitable difluoromethoxylating agent to forge the key C–O bond.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for a photocatalyst?

A1: The choice of photocatalyst is critical and depends on its ability to oxidize the starting carboxylate. The oxidation potential of a typical aliphatic carboxylate is around +1.1 V vs. SCE.[9] Therefore, you need an excited-state photocatalyst with an oxidation potential significantly more positive than this value.

  • Recommended Starting Point: Iridium-based photocatalysts like Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ (E₁/₂red[*Irᴵᴵᴵ/Irᴵᴵ] = +1.21 V vs. SCE) are excellent choices due to their high oxidizing power and long-lived excited states.[9]

  • Alternative: Organic dyes such as 4CzIPN (E₁/₂[PC*/PC•⁻] = +1.35 V vs. SCE) can also be effective and may offer cost or solubility advantages.[10]

Q2: How do I select a difluoromethoxylation reagent?

A2: You need a reagent that can efficiently trap a carbon-centered radical to form a C-O bond. The ideal reagent should be readily available and stable under the reaction conditions. While there isn't a standard "off-the-shelf" radical trap for this specific purpose, a plausible approach involves an electrophilic OCF₂H source that can react with a nucleophilic radical intermediate. Alternatively, a difluoromethoxyl radical source could be employed. Recent advances in photoredox difluoromethylation provide insight into generating CF₂H-containing species.[3][11] A custom reagent or screening of commercially available fluorinating agents may be necessary.

Q3: Why is degassing the reaction mixture so important?

A3: Oxygen (O₂) is a notorious quencher of photocatalyst excited states, particularly triplet states common for iridium and ruthenium complexes.[12] In its ground state, O₂ is a triplet diradical that can interact with the excited photocatalyst, causing it to return to its ground state without participating in the desired single-electron transfer. This process, known as triplet-triplet annihilation, severely reduces or completely inhibits catalytic turnover. Furthermore, oxygen can trap the generated alkyl radicals to form peroxide side-products, reducing the yield of the desired product.[13] Therefore, rigorously degassing your solvent and maintaining an inert (N₂ or Ar) atmosphere is crucial for success.

Q4: What is the role of a base or sacrificial electron donor?

A4: In this proposed synthesis, a base (e.g., Cs₂CO₃, DBU) is used to deprotonate the carboxylic acid, forming the carboxylate. This anion is significantly easier to oxidize than the neutral carboxylic acid, facilitating the initial SET event with the photocatalyst.[9]

In other photoredox cycles (reductive quenching cycles), a sacrificial electron donor (SED), such as triethylamine (TEA) or Hantzsch ester, is used to first reduce the excited photocatalyst.[14][15] The resulting highly reducing species then interacts with the substrate. However, for an oxidative decarboxylation, the substrate itself (the carboxylate) acts as the electron donor, making a dedicated SED unnecessary. The base is purely for substrate activation.

Troubleshooting Guide: Common Experimental Issues

Problem 1: Low or No Product Conversion

Your reaction shows a low yield of the desired product, with a significant amount of the starting carboxylic acid remaining.

Probable Cause Suggested Solution & Scientific Rationale
Insufficient Oxidizing Power The redox potential of your excited photocatalyst (PC) is not high enough to efficiently oxidize the carboxylate. Solution: Switch to a more strongly oxidizing photocatalyst. For example, if Ru(bpy)₃²⁺ (E₁/₂red[Ru²⁺/Ru⁺] = +0.77 V vs. SCE) fails, move to Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ (E₁/₂red[*Ir³⁺/Ir²⁺] = +1.21 V vs. SCE). This provides a greater thermodynamic driving force for the initial SET event.[9]
Inefficient Light Source The lamp's emission spectrum does not sufficiently overlap with the photocatalyst's absorption spectrum, or the light intensity is too low. Solution: Ensure your light source is appropriate for the catalyst. Most iridium and ruthenium catalysts absorb strongly in the blue region (420-470 nm). Use a high-power LED designed for photochemistry. Move the reaction vessel closer to the lamp to increase photon flux, but ensure adequate cooling to prevent thermal decomposition.[16]
Catalyst Decomposition The photocatalyst may be unstable under the reaction conditions, leading to deactivation. This can sometimes be observed by a change in color (bleaching) of the reaction mixture. Solution: Lower the reaction concentration (e.g., from 0.1 M to 0.02 M) to reduce the rate of bimolecular decomposition pathways.[17] Ensure rigorous exclusion of oxygen and water. If using an organic dye, check its photostability.
Poor Substrate Solubility The potassium carboxylate salt may not be fully dissolved in the reaction solvent, limiting its availability for oxidation by the photocatalyst. Solution: Screen solvents to find one that fully dissolves all components. Common choices for photoredox reactions include DMSO, DMF, and acetonitrile. A combination of a nonpolar solvent with a polar co-solvent could also be effective.
Problem 2: Hydrodecarboxylation Side Product Formation

You observe the formation of 3-(difluoromethoxy)cyclobutane (the product of replacing the -COOH with -H) instead of the desired carboxylate product.

Probable Cause Suggested Solution & Scientific Rationale
Radical Quenching by Solvent/Additive The intermediate cyclobutyl radical is being quenched by a hydrogen atom transfer (HAT) from the solvent or another species in the reaction before it can be trapped by the difluoromethoxylating agent. Solution: Change the solvent to one with stronger C-H bonds that are less susceptible to HAT (e.g., switch from THF to benzene or acetonitrile). Scrutinize all additives; for example, some bases or their conjugate acids can be HAT donors.
Inefficient Radical Trapping The concentration or reactivity of the difluoromethoxylating agent is too low, allowing the cyclobutyl radical to find alternative reaction pathways. Solution: Increase the concentration of the trapping agent (e.g., from 1.5 to 3.0 equivalents). If possible, switch to a more reactive trapping agent. This is a kinetic issue: the rate of trapping must be significantly faster than the rate of undesired side reactions.
Problem 3: Complex Mixture of Byproducts

Analysis of the crude reaction shows multiple unidentified spots or peaks, and isolation of the desired product is difficult.

Probable Cause Suggested Solution & Scientific Rationale
Over-oxidation or Decomposition The product itself may be sensitive to the reaction conditions and is being oxidized or decomposed upon formation. Solution: Monitor the reaction by TLC or LC-MS over time. You may find that the product forms and then degrades. If so, run the reaction for a shorter period. Reducing the catalyst loading or light intensity may also help mitigate over-oxidation.
Reaction with Solvent Radical intermediates can react with the solvent. For example, radicals are known to add to acetonitrile or abstract protons from DMSO. Solution: Perform control reactions without the substrate to see if the photocatalyst and additives interact with the solvent. Choose a more inert solvent like 1,4-dioxane or dimethyl carbonate if solvent reactivity is suspected.

Visualizing the Process

Proposed Catalytic Cycle

The diagram below illustrates the proposed oxidative quenching cycle for the decarboxylative difluoromethoxylation.

Caption: Proposed oxidative quenching cycle for decarboxylative difluoromethoxylation.

Troubleshooting Workflow

Use this decision tree to systematically diagnose issues with your reaction.

G Start Reaction Issue: Low Yield / No Product Check_Conversion Analyze Crude Reaction: Any Conversion? Start->Check_Conversion No_Conversion NO CONVERSION: Starting Material Only Check_Conversion->No_Conversion No Low_Conversion LOW CONVERSION: Side Products Observed Check_Conversion->Low_Conversion Yes Check_PC Is PC Eox > Eox(Substrate)? No_Conversion->Check_PC Potential Cause: Thermodynamics Identify_SP Identify Main Side Product Low_Conversion->Identify_SP Increase_Eox ACTION: Use Stronger Oxidizing PC (e.g., Ir(III) > Ru(II)) Check_PC->Increase_Eox No Check_Light Is Light Source Correct (λ, Intensity)? Check_PC->Check_Light Yes Optimize_Light ACTION: Check Lamp Spectrum, Increase Intensity Check_Light->Optimize_Light No Check_Degas Was Degassing Thorough? Check_Light->Check_Degas Yes Improve_Degas ACTION: Use Freeze-Pump-Thaw, Ensure Inert Atmosphere Check_Degas->Improve_Degas No Hydrodecarboxylation Hydrodecarboxylation? Identify_SP->Hydrodecarboxylation Decomposition Decomposition/Tar? Identify_SP->Decomposition Change_Solvent ACTION: Change Solvent to non-HAT donor (e.g., MeCN, Dioxane) Hydrodecarboxylation->Change_Solvent Yes Increase_Trap ACTION: Increase Concentration of Trapping Reagent Hydrodecarboxylation->Increase_Trap Yes Dilute_Reaction ACTION: Lower Concentration, Reduce Light Intensity/Time Decomposition->Dilute_Reaction Yes

Caption: A decision tree for troubleshooting low-yielding photoredox reactions.

Starting Point Experimental Protocol

This protocol provides a robust set of initial conditions for screening. All manipulations should be performed under an inert atmosphere (N₂ or Ar) unless otherwise noted.

Table 1: Reagent Stoichiometry and Conditions

Component Equivalents Amount (for 0.1 mmol scale) Concentration Notes
Cyclobutane-1,3-dicarboxylic acid mono-ester1.00.1 mmol0.1 MStarting material. Ensure high purity.
Photocatalyst (Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆)0.01 - 0.021-2 mol%1-2 mMHandle in subdued light.
Base (Cs₂CO₃)1.50.15 mmol-Dry thoroughly before use.
Difluoromethoxylation Reagent2.00.2 mmol0.2 MScreen different reagents if necessary.
Solvent (Anhydrous DMSO)-1.0 mL-Use a high-purity, anhydrous grade.
Light Source-Blue LED (e.g., 450 nm, 34W)-Place reaction vial ~5 cm from the lamp.
Temperature-Room Temperature (~25 °C)-Use a fan for cooling to prevent overheating.
Time-12 - 24 hours-Monitor by TLC or LC-MS.

Step-by-Step Procedure:

  • Preparation: To a 4 mL borosilicate vial equipped with a magnetic stir bar, add the starting acid (0.1 mmol), the photocatalyst (1-2 mol%), the base (1.5 eq.), and the difluoromethoxylation reagent (2.0 eq.).

  • Solvent Addition: Add anhydrous DMSO (1.0 mL) to the vial.

  • Degassing: Seal the vial with a septum cap. Purge the mixture with argon or nitrogen for 15-20 minutes by bubbling the gas through the solution via a long needle while venting with a short needle.

  • Irradiation: Place the vial on a magnetic stir plate approximately 5 cm from a blue LED lamp. Begin vigorous stirring and turn on the lamp. Use a small fan to maintain the reaction at ambient temperature.

  • Monitoring: After the designated time (e.g., 12 hours), take a small aliquot from the reaction mixture, dilute it, and analyze by LC-MS or TLC to determine the extent of conversion.

  • Workup: Once the reaction is complete, dilute the mixture with ethyl acetate and water. Perform a standard aqueous workup. The final product, being a potassium salt, may require specific purification techniques such as reverse-phase chromatography or crystallization.

This guide provides a foundational framework for optimizing the synthesis of Potassium 3-(difluoromethoxy)cyclobutane-1-carboxylate. Due to the novel nature of this specific transformation, systematic screening of catalysts, solvents, and difluoromethoxylation reagents will be key to achieving high yields.

References

  • Wessjohann, L. A., et al. (2019). Cyclobutanes in medicinal chemistry.
  • Musacchio, A. J., et al. (2017). A Platform for Decarboxylative Couplings via Photoredox Catalysis: Direct Access to Carbocations from Carboxylic Acids for Carbon–Oxygen Bond Formation. Journal of the American Chemical Society. Available at: [Link]

  • Stache, E. E., et al. (2023). Extending Photocatalyst Activity through Choice of Electron Donor. The Journal of Organic Chemistry. Available at: [Link]

  • Zuo, Z., et al. (2014). Decarboxylative Oxygenation via Photoredox Catalysis. The Journal of Organic Chemistry. Available at: [Link]

  • Akhtar, M. S., et al. (2024). Generation of alkyl and acyl radicals by visible-light photoredox catalysis: direct activation of C–O bonds in organic transformations. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Zuo, Z., & MacMillan, D. W. C. (2014). Merging Photoredox and Nickel Catalysis: Decarboxylative Cross-Coupling of Carboxylic Acids with Vinyl Halides. Journal of the American Chemical Society. Available at: [Link]

  • Morris, A. J., et al. (2020). Role of sacrificial electron donors in photochemical CO2 reduction by a porphyrinic MOF. Chemical Science. Available at: [Link]

  • Stache, E. E., et al. (2023). Extending Photocatalyst Activity through Choice of Electron Donor. The Journal of Organic Chemistry. Available at: [Link]

  • Xuan, J., & Xiao, W.-J. (2016). Radical Decarboxylative Functionalizations Enabled by Dual Photoredox Catalysis. ACS Catalysis. Available at: [Link]

  • Wang, C., et al. (2023). Radical Decarboxylative Carbon–Nitrogen Bond Formation. Molecules. Available at: [Link]

  • Zhang, L., et al. (2018). Electron Donor-free Photoredox Catalysis via Electron Transfer Cascade by Cooperative Organic Photocatalysts. ResearchGate. Available at: [Link]

  • Buzzetti, L., et al. (2023). Photoredox catalysis harvesting multiple photon or electrochemical energies. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Shu, C., et al. (2019). a) Bioactive cyclobutanes. b) Photoredox‐catalyzed decarboxylative... ResearchGate. Available at: [Link]

  • Shu, C., et al. (2019). a) Bioactive cyclobutanes. b) Photoredox-catalyzed decarboxylative... ResearchGate. Available at: [Link]

  • Procter, D. J., et al. (2019). Generation of radicals from carboxylic acids. ResearchGate. Available at: [Link]

  • Sodeoka, M., et al. (2019). Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. Accounts of Chemical Research. Available at: [Link]

  • Le, C., & MacMillan, D. W. C. (2022). Carboxylic Acids as Adaptive Functional Groups in Metallaphotoredox Catalysis. Accounts of Chemical Research. Available at: [Link]

  • Wang, J., et al. (2024). Photochemical selective difluoroalkylation reactions of bicyclobutanes: direct sustainable pathways to functionalized bioisosteres for drug discovery. Green Chemistry. Available at: [Link]

  • Lee, S., et al. (2021). Direct Generation of Carboxyl Radicals from Carboxylic Acids Catalyzed by Photoactivated Ketones. Journal of the American Chemical Society. Available at: [Link]

  • Shu, C., et al. (2019). Photoredox‐Catalyzed Cyclobutane Synthesis by a Deboronative Radical Addition–Polar Cyclization Cascade. Angewandte Chemie International Edition. Available at: [Link]

  • Griesbeck, A. G., et al. (2021). Modern photocatalytic approaches to carbon-centered radical generation for sustainable synthesis of pharmaceutically relevant sc. RWTH Publications. Available at: [Link]

  • Jana, S., et al. (2023). Photoredox-enabled ring-opening of cyclobutanes via the formation of a carbon radical. Organic Chemistry Frontiers. Available at: [Link]

  • Lee, J., et al. (2024). Photoredox Iron-Catalyzed Decarboxylative Radical Cyclization for the Synthesis of Oxindoles and Chroman-4-ones. The Journal of Organic Chemistry. Available at: [Link]

  • Dagousset, G., et al. (2022). State of knowledge in photoredox-catalysed direct difluoromethylation. Organic Chemistry Frontiers. Available at: [Link]

  • Liu, Y., et al. (2023). Synthesis of polysubstituted cyclobutanes through a photoredox strain-release/[14][14]-rearrangement cascade. Chemical Science. Available at: [Link]

  • Sodeoka, M., et al. (2017). Photoredox Catalyzed Intramolecular Fluoroalkylarylation of Unactivated Alkenes. The Journal of Organic Chemistry. Available at: [Link]

  • Sodeoka, M., et al. (2019). Synthesis of Tri- and Difluoromethoxylated Compounds by Visible-Light Photoredox Catalysis. Chemistry. Available at: [Link]

  • Nicewicz, D. A., et al. (2017). “Hidden” Mechanisms in Photoredox Catalysis: Strategies to Promote Challenging Redox Events. University of North Carolina at Chapel Hill. Available at: [Link]

  • Gualdrón-Reyes, A. F., et al. (2020). Mechanisms of Photoredox Catalysts: The Role of Optical Spectroscopy. RECERCAT. Available at: [Link]

  • Liu, Y., et al. (2023). Synthesis of polysubstituted cyclobutanes through a photoredox strain-release/[14][14]-rearrangement cascade. Chemical Science. Available at: [Link]

Sources

Technical Support Center: Minimizing Degradation of Potassium 3-(difluoromethoxy)cyclobutane-1-carboxylate During Scale-Up

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for Potassium 3-(difluoromethoxy)cyclobutane-1-carboxylate. This resource is designed for researchers, chemists, and process development professionals to address potential challenges related to the stability and degradation of this compound during laboratory synthesis and, critically, during scale-up to larger production volumes.

Given the specific nature of this molecule, this guide synthesizes information based on the fundamental chemistry of its core functional groups: the difluoromethoxy ether, the strained cyclobutane ring, and the potassium carboxylate salt. By understanding the vulnerabilities of these components, we can proactively design robust processes to minimize degradation and ensure product quality.

Frequently Asked Questions (FAQs)

Q1: What are the primary functional groups in Potassium 3-(difluoromethoxy)cyclobutane-1-carboxylate and their inherent stability concerns?

A1: The molecule's stability is governed by three key structural features:

  • Difluoromethoxy Group (-OCHF₂): This group is a valuable bioisostere in medicinal chemistry, often enhancing metabolic stability.[1] However, it can be susceptible to hydrolysis under certain pH conditions. The C-F bonds are strong, but the ether linkage (C-O) can be a point of cleavage.

  • Cyclobutane Ring: As a four-membered carbocycle, the cyclobutane ring possesses significant ring strain (approx. 26.3 kcal/mol).[2] This strain makes it relatively inert compared to more strained rings like cyclopropane, but it can be susceptible to ring-opening reactions under harsh conditions (e.g., strong acids, high temperatures, or specific catalytic processes).[3][4]

  • Potassium Carboxylate (-COO⁻K⁺): This ionic group dictates the compound's solubility and serves as a potential nucleophile. While generally stable, potassium carboxylates can undergo thermal decomposition at elevated temperatures.[5][6] The basicity of the carboxylate can also influence intramolecular or intermolecular reactions.

Q2: I am observing a loss of my main compound during aqueous work-up. What is the most likely cause?

A2: The most probable cause is the hydrolysis of the difluoromethoxy group, especially if the aqueous phase is strongly acidic or basic. The ether linkage is the primary point of vulnerability.

  • Acid-Catalyzed Hydrolysis: Under acidic conditions, the ether oxygen can be protonated, making the carbon atom more electrophilic and susceptible to nucleophilic attack by water.[7] This can lead to the formation of 3-hydroxycyclobutane-1-carboxylic acid and difluoromethanol, which is unstable and can further decompose.

  • Base-Mediated Hydrolysis: While generally more stable to base than to acid, prolonged exposure to strong bases at elevated temperatures can also promote hydrolysis. The mechanism may involve the formation of difluorocarbene.[8]

Troubleshooting Recommendation: Maintain the pH of all aqueous streams as close to neutral (pH 6-8) as possible. If pH adjustment is necessary, use buffered solutions or weaker acids/bases and perform the operation at low temperatures to minimize reaction time.

Q3: During my final product isolation, which involves heating for solvent removal, I'm seeing an increase in impurities. What could be happening?

A3: Thermal degradation is a significant concern, particularly during scale-up where heat transfer can be less efficient, leading to localized "hot spots." Two primary degradation pathways are possible:

  • Decarboxylation: The potassium carboxylate salt can undergo thermal decomposition. While simple potassium alkanoates are stable to high temperatures (often >400°C), the presence of other functional groups can lower this decomposition temperature.[5]

  • Ring Instability: The strain in the cyclobutane ring can make it susceptible to thermal rearrangement or fragmentation, although this typically requires significant energy input or catalytic activation.[2]

Troubleshooting Recommendation: Use azeotropic distillation with a suitable solvent to remove water at a lower temperature. For final solvent removal, employ high-vacuum evaporation at the lowest feasible temperature (e.g., using a rotary evaporator or thin-film evaporator for larger scales). Conduct a thermal stability study using Differential Scanning Calorimetry (DSC) or Thermogravimetric Analysis (TGA) to determine the compound's decomposition onset temperature.

Q4: We are considering changing the counter-ion from potassium to sodium. How might this affect stability?

A4: The nature of the cation can influence the thermal stability of carboxylate salts.[9] While potassium and sodium salts of simple carboxylic acids often have similar thermal properties, it is advisable to re-evaluate the thermal stability (e.g., via TGA/DSC) of the sodium salt before implementing a change on a large scale. The primary difference will likely be in the solubility profile of the salt in various solvents, which can impact purification and isolation procedures.

Troubleshooting Guide: Scale-Up Challenges

Scaling up a chemical process introduces new challenges related to mixing, heat transfer, and extended processing times.[10][11] What works in a 1 L flask may not be directly transferable to a 100 L reactor.

Issue 1: Inconsistent Purity and Increased Impurity Profile Batch-to-Batch
  • Potential Cause: Poor temperature control in a large reactor leading to localized overheating. The surface-area-to-volume ratio decreases on scale-up, making heat removal more challenging.[11]

  • Troubleshooting Protocol:

    • Characterize Thermal Hazards: Perform reaction calorimetry to understand the heat flow of your process.

    • Optimize Heating/Cooling: Ensure the reactor has an appropriately sized jacket and that the heating/cooling fluid is circulating effectively. For highly exothermic or endothermic steps, consider a semi-batch process where reagents are added slowly to control the temperature.

    • Monitor Internal Temperature: Use a calibrated internal temperature probe, not just the jacket temperature, to get an accurate reading of the reaction mixture.

  • Potential Cause: Inefficient mixing leading to localized high concentrations of reagents or "hot spots."

  • Troubleshooting Protocol:

    • Mixing Studies: Ensure the impeller type and agitation speed are appropriate for the vessel geometry and reaction viscosity.

    • Controlled Addition: For critical steps, add reagents subsurface to ensure rapid dispersion.

Issue 2: Formation of a New, Unidentified Impurity During a pH Adjustment Step
  • Potential Cause: A plausible degradation pathway is base-catalyzed ring-opening of the cyclobutane. Even if the bulk pH is controlled, slow addition of a strong base can create localized areas of high pH, initiating degradation before the base is neutralized.

  • Troubleshooting Protocol:

    • Use a Weaker Base: If possible, switch from a strong base (like potassium hydroxide) to a milder one (like potassium carbonate or bicarbonate).

    • Reverse Addition: Add the reaction mixture to the basic solution rather than the other way around. This ensures that the unreacted starting material is never exposed to a large excess of base.

    • Improve Mixing: Increase agitation during the pH adjustment to ensure the base is dispersed and neutralized quickly.

Visualizing the Degradation Landscape

The following diagram illustrates the key decision points and factors to consider for minimizing degradation during scale-up.

G cluster_Degradation Potential Degradation Pathways Temp Temperature ThermalDecomp Thermal Decomposition Temp->ThermalDecomp High Temp Increases Risk pH pH Control Hydrolysis Difluoromethoxy Hydrolysis pH->Hydrolysis Acid/Base Catalyzed RingOpening Cyclobutane Ring-Opening pH->RingOpening Strong Base Can Induce Mixing Mixing Efficiency Mixing->Hydrolysis Poor mixing causes local pH extremes Time Reaction/Work-up Time Time->ThermalDecomp Long exposure at high temp LowTemp Low Temperature Processing LowTemp->ThermalDecomp Mitigates NeutralpH Maintain Neutral pH (6-8) NeutralpH->Hydrolysis Mitigates NeutralpH->RingOpening Mitigates EfficientMixing Optimize Agitation EfficientMixing->Hydrolysis Mitigates ReducedTime Minimize Process Time ReducedTime->ThermalDecomp Mitigates Analytical In-Process Controls (IPC) by HPLC/NMR Analytical->Hydrolysis Analytical->RingOpening Analytical->ThermalDecomp

Caption: Key parameters influencing degradation pathways and corresponding mitigation strategies.

Analytical Methods for Degradation Monitoring

Proactive monitoring is essential for identifying and rectifying degradation issues before they impact the entire batch.

Technique Purpose What to Look For
High-Performance Liquid Chromatography (HPLC) Quantify the purity of the main compound and detect impurities.Appearance of new peaks or an increase in the area of known impurity peaks relative to the main compound.
¹⁹F NMR Spectroscopy Specifically monitor the integrity of the difluoromethoxy group.The appearance of new signals in the ¹⁹F NMR spectrum can indicate hydrolysis or other reactions involving the -OCHF₂ group. This is a very sensitive technique for detecting organofluorine degradation.[12]
Ion Chromatography (IC) Detect the release of fluoride ions.An increase in the concentration of free fluoride in the reaction mixture is a direct indicator of C-F bond cleavage or hydrolysis of the -OCHF₂ group.[13][14]
Gas Chromatography-Mass Spectrometry (GC-MS) Identify volatile degradation products after derivatization.Can help elucidate the structure of unknown impurities formed during thermal or chemical degradation.[15]
Experimental Protocol: In-Process Control (IPC) by ¹⁹F NMR

Objective: To quickly assess the stability of the difluoromethoxy group during a process step (e.g., after a pH adjustment or a heating phase).

Methodology:

  • Sampling: Carefully extract a representative 1 mL sample from the reaction vessel.

  • Quenching (if necessary): Immediately neutralize the sample with a buffered solution (e.g., phosphate buffer, pH 7) if it is strongly acidic or basic to halt any further degradation.

  • Extraction: Add 1 mL of a suitable organic solvent (e.g., ethyl acetate) and 0.5 mL of water. Vortex thoroughly and allow the layers to separate.

  • Sample Prep: Transfer the organic layer to a clean vial and dry it over anhydrous sodium sulfate. Filter the solution into an NMR tube.

  • Analysis: Add a deuterated solvent (e.g., CDCl₃) and a known amount of an internal standard (e.g., trifluorotoluene). Acquire a ¹⁹F NMR spectrum.

  • Interpretation: Compare the integral of the -OCHF₂ signal to the integral of the internal standard. A decrease in this ratio over time indicates degradation. The appearance of new signals suggests the formation of fluorine-containing byproducts.

Visualizing the Analytical Workflow

G Start Process Sample (e.g., Post-Heating) Quench Quench/Neutralize (pH 7 Buffer) Start->Quench Extract Liquid-Liquid Extraction Quench->Extract Prep Prepare NMR Sample + Std. Extract->Prep Analyze Acquire ¹⁹F NMR Spectrum Prep->Analyze Result Degradation Detected? (New Peaks / Ratio Change) Analyze->Result OK Process is Stable Proceed Result->OK No NotOK Process Unstable Investigate & Modify Result->NotOK Yes

Caption: Workflow for in-process stability monitoring using ¹⁹F NMR spectroscopy.

Storage and Handling Recommendations

Proper storage is crucial to prevent degradation over time.

  • Temperature: Store the compound in a cool, dry place, away from direct sunlight and heat sources.[16][17]

  • Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to protect against moisture and oxygen. The potassium cation itself is reactive and can form explosive superoxides if exposed to oxygen over extended periods, especially if any residual potassium metal is present from the synthesis.[18][19]

  • Container: Use tightly sealed, appropriate containers. For long-term storage, consider amber glass bottles to protect from light.

  • Incompatibilities: Keep separate from strong acids, bases, and oxidizing agents.[17][20]

By understanding the chemical vulnerabilities of Potassium 3-(difluoromethoxy)cyclobutane-1-carboxylate and implementing careful process controls, analytical monitoring, and proper storage protocols, researchers and development professionals can successfully minimize degradation and ensure the consistent quality of this valuable compound during scale-up.

References

  • Synthesis of Difluoromethyl Ethers with Difluoromethyltrifl
  • A General Approach for Strained Ring Functionalization via Nucleophilic Catalysis.
  • Thermal Behavior of Potassium C1–C12 n-Alkanoates and Its Relevance to Fischer–Tropsch.ACS.org.
  • The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry.Benchchem.
  • Analytical techniques used for monitoring the biodegradation of fluorinated compounds in waste streams
  • Towards a comprehensive analytical workflow for the chemical characterisation of organofluorine in consumer products and environmental samples.FAO AGRIS.
  • Analyzing Organofluorine Compounds in the Environment Using Combustion Ion Chromatography (CIC) and Other Methods.
  • Organofluorine Compounds in the Environment - Analysis, Sources and.Bibliothèque et Archives Canada.
  • Synthesis of α-Difluoromethylene Ethers via Photoredox-Induced Hyperconjugative Ring Opening of gem-Difluorocyclopropanes.
  • Development of a standardized adsorbable organofluorine screening method for wastewaters with detection by combustion ion chrom
  • Concept and reaction schemes of the synthesis and degradation of...
  • The Difluoromethoxy Group: A Strategic Tool in Modern Medicinal Chemistry.Benchchem.
  • Revised mechanism for the hydrolysis of ethers in aqueous acid.
  • A General Approach for Strained Ring Functionalization via Nucleophilic C
  • Chemical Storage Safety: Acids, Bases & Solvents Best Practices.Unknown Source.
  • Challenges of scaling up chemical processes (based on real life experiences).Unknown Source.
  • Organic Acid Standard Oper
  • Late-stage difluoromethylation: concepts, developments and perspective.Chemical Society Reviews (RSC Publishing). DOI:10.1039/D1CS00360G
  • Cyclobutanes in Small‐Molecule Drug Candid
  • Potassium.Office of Environmental Health and Safety - Princeton University.
  • Investigation of Thermal Properties of Carboxylates with Various Structures.Unknown Source.
  • Highly Oxygenated Cyclobutane Ring in Biomolecules: Insights into Structure and Activity.Unknown Source.
  • A comparative study on the thermal decomposition of some transition metal carboxyl
  • Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox C
  • Practices for Proper Chemical Storage.
  • 4 Physical and Chemical Properties – PFAS — Per- and Polyfluoroalkyl Substances.ITRC.
  • Different reaction conditions for hydrolysis of ethers and epoxides.Unknown Source.
  • 6 key challenges when scaling up sustainable chemical processes.Uk-cpi.com.
  • Thermal decomposition of carboxylate ionic liquids: trends and mechanisms.Unknown Source.
  • Practical safety of storing potassium.ECHEMI.
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
  • Stability of Per- and Polyfluoroalkyl Substances in Solvents Relevant to Environmental and Toxicological Analysis.PMC.
  • Ligand-controlled regiodivergent aminocarbonylation of cyclobutanols toward 1,1- and 1,2-substituted cyclobutanecarboxamides.PMC.
  • A happy medium: the synthesis of medicinally important medium-sized rings via ring expansion.PMC.
  • Thermolysis of carboxylic acid salts.OSTI.GOV.
  • Fluoroalkyl Ethers for Drug Design.Enamine.
  • Drug and drug candidates containing cyclobutane rings.
  • Degradation of Perfluoroalkyl Ether Carboxylic Acids with Hydrated Electrons: Structure–Reactivity Relationships and Environmental Implications.
  • Solubility Change Behavior of Fluoroalkyl Ether-Tagged Dendritic Hexaphenol under Extreme UV Exposure.

Sources

Validation & Comparative

A Comparative Guide to Difluoromethoxy and Trifluoromethoxy Analogs in Drug Design: A Focus on the 3-Carboxycyclobutane Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing motifs is a cornerstone of rational drug design. These elements are prized for their ability to profoundly modulate a molecule's physicochemical and pharmacokinetic properties, often leading to enhanced metabolic stability, binding affinity, and bioavailability. Among the vast arsenal of fluorinated groups, the difluoromethoxy (-OCHF₂) and trifluoromethoxy (-OCF₃) moieties have emerged as particularly valuable bioisosteres.

This guide provides an in-depth comparison of these two critical functional groups, with a specific focus on their application within the context of a 3-carboxycyclobutane scaffold, exemplified by potassium 3-(difluoromethoxy)cyclobutane-1-carboxylate and its trifluoromethoxy counterpart. We will explore the subtle yet significant differences in their physicochemical properties, their impact on metabolic stability, and provide practical experimental protocols for their evaluation.

The Strategic Value of Fluorinated Cycloalkanes

The inclusion of small, saturated ring systems like cyclobutane has become an increasingly popular strategy to introduce three-dimensionality into drug candidates.[1][2] This can lead to improved solubility, reduced off-target effects, and novel intellectual property. When combined with fluorine, these scaffolds become powerful tools for fine-tuning drug-like properties.

Comparative Analysis: -OCHF₂ vs. -OCF₃

While structurally similar, the difluoromethoxy and trifluoromethoxy groups impart distinct characteristics to a parent molecule. The choice between them is a nuanced decision that can significantly impact a drug candidate's profile.

Physicochemical Properties: A Quantitative Comparison

A molecule's absorption, distribution, metabolism, and excretion (ADME) profile is fundamentally governed by its physicochemical properties.[3] The substitution of a difluoromethoxy versus a trifluoromethoxy group leads to notable differences in lipophilicity, acidity, and electronic effects.[3][4]

PropertyDifluoromethoxy (-OCHF₂)Trifluoromethoxy (-OCF₃)Rationale and Implication in Drug Design
Lipophilicity (LogP) Moderately lipophilicMore lipophilic than -OCHF₂The -OCHF₂ group offers a moderate increase in lipophilicity over a methoxy group, which can improve membrane permeability without the dramatic increase often seen with the -OCF₃ group.[5] This can be advantageous for maintaining a balance between permeability and aqueous solubility.
Electronic Effects Weakly electron-withdrawing (Hammett σp ≈ +0.14)[5]Strongly electron-withdrawing (Hammett σp ≈ +0.35)The stronger inductive effect of the -OCF₃ group can significantly lower the pKa of nearby acidic protons, such as the carboxylic acid on the cyclobutane ring. This can impact ionization state at physiological pH, affecting solubility and target engagement.
Hydrogen Bonding Capable of acting as a hydrogen bond donor[5][6]Not a hydrogen bond donorThe acidic proton on the -OCHF₂ group allows it to form hydrogen bonds, a rare feature for a lipophilic group.[5] This enables it to act as a bioisostere for hydroxyl (-OH), thiol (-SH), or amine (-NH₂) groups, potentially preserving key interactions with a biological target.[5][6]
Metabolic Stability Generally high, but the C-H bond can be a site for oxidationExceptionally high due to the strength of the C-F bonds[4]Both groups are significantly more resistant to metabolism than a methoxy group.[7][8] However, the -OCF₃ group is generally considered more metabolically robust due to the absence of a C-H bond that could be susceptible to oxidation by cytochrome P450 enzymes.[7]

Diagram of Key Physicochemical Differences

OCHF2 -OCHF₂ (Difluoromethoxy) Lipophilicity Lipophilicity OCHF2->Lipophilicity Moderate H_Bond H-Bond Donor OCHF2->H_Bond Yes Metabolic_Stability Metabolic Stability OCHF2->Metabolic_Stability High OCF3 -OCF₃ (Trifluoromethoxy) OCF3->Lipophilicity Higher OCF3->H_Bond No OCF3->Metabolic_Stability Very High

Caption: Key physicochemical differences between -OCHF₂ and -OCF₃ groups.

Experimental Protocols for Comparative Evaluation

To empirically determine the optimal substituent for a given drug candidate, a series of standardized in vitro assays are essential. The following protocols provide a framework for comparing the properties of potassium 3-(difluoromethoxy)cyclobutane-1-carboxylate and its trifluoromethoxy analog.

Synthesis of Key Building Blocks

The synthesis of these cyclobutane derivatives can be achieved through multi-step sequences, often starting from commercially available cyclobutane precursors. A general approach for the synthesis of trifluoromethyl cyclobutanes involves the reaction of cyclobutylcarboxylic acids with sulfur tetrafluoride.[9][10]

Workflow for Synthesis and Evaluation

G cluster_synthesis Synthesis cluster_evaluation Evaluation start Commercially Available Cyclobutane Precursor step1 Introduction of -OCHF₂ or -OCF₃ start->step1 step2 Functional Group Manipulation to Carboxylic Acid step1->step2 step3 Salt Formation with Potassium Hydroxide step2->step3 end Final Compounds step3->end eval1 pKa Determination end->eval1 Characterize Analogs end_eval Comparative Data eval1->end_eval eval2 LogP Measurement eval2->end_eval eval3 Metabolic Stability Assay eval3->end_eval

Caption: General workflow from synthesis to comparative evaluation.

Protocol 1: In Vitro Metabolic Stability Assay using Human Liver Microsomes

This assay is crucial for assessing a compound's susceptibility to metabolism by cytochrome P450 enzymes.[7][8]

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of the test compounds.

Materials:

  • Pooled human liver microsomes (HLM)

  • Test compounds (dissolved in DMSO)

  • Positive control (e.g., a compound with known high clearance like verapamil)

  • NADPH regenerating system (e.g., G6P, G6PD, NADP+)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile with internal standard (for quenching and analysis)

  • 96-well plates

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of the test compounds and positive control in DMSO.

  • In a 96-well plate, add phosphate buffer and the HLM suspension.

  • Add the test compound or positive control to the wells and pre-incubate the plate at 37°C for 5-10 minutes.

  • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding cold acetonitrile containing an internal standard.

  • Centrifuge the plate to pellet the precipitated proteins.

  • Transfer the supernatant to a new plate for analysis.

  • Analyze the samples by LC-MS/MS to quantify the amount of parent compound remaining at each time point.

  • Calculate the half-life (t½) from the slope of the natural log of the percent remaining compound versus time. Intrinsic clearance (CLint) can then be calculated from the half-life.

Causality and Validation: The inclusion of a positive control validates the metabolic activity of the microsomes. The time-course nature of the experiment allows for the calculation of a degradation rate, providing a quantitative measure of stability.

Protocol 2: pKa Determination by Potentiometric Titration

The acidity of the carboxylic acid moiety is a key parameter influencing solubility and interactions with biological targets.

Objective: To determine the pKa of the carboxylic acid on the cyclobutane ring.

Materials:

  • Test compound

  • Standardized 0.1 M HCl and 0.1 M NaOH solutions

  • Potentiometer with a pH electrode

  • Suitable solvent system (e.g., water-methanol)[3]

  • Background electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength[3]

Procedure:

  • Prepare a 1 mM solution of the test compound in the chosen solvent system with the background electrolyte.[3]

  • Calibrate the pH electrode using standard buffers.

  • Slowly titrate the solution with the standardized NaOH solution, recording the pH at each incremental addition of titrant.

  • Continue the titration past the equivalence point.

  • Plot the pH versus the volume of NaOH added.

  • The pKa can be determined from the pH at the half-equivalence point or by using derivative plots to accurately find the equivalence point.

Causality and Validation: This direct measurement of pH change upon addition of a strong base provides a reliable determination of the acid dissociation constant. The shape of the titration curve validates the monoprotic nature of the carboxylic acid being titrated.

Conclusion and Future Perspectives

The choice between a difluoromethoxy and a trifluoromethoxy substituent is a critical decision in the lead optimization phase of drug discovery. The -OCHF₂ group offers a unique combination of moderate lipophilicity and hydrogen bond donating capability, making it an excellent bioisostere for polar groups like hydroxyls or thiols.[5][6] In contrast, the -OCF₃ group provides a greater enhancement in lipophilicity and metabolic stability, albeit at the cost of eliminating hydrogen bonding potential and exerting a stronger electron-withdrawing effect.[4]

For the potassium 3-(alkoxy)cyclobutane-1-carboxylate scaffold, the trifluoromethoxy analog is expected to be more acidic and metabolically stable, while the difluoromethoxy analog may offer advantages in terms of aqueous solubility and the potential for additional hydrogen bonding interactions within a target protein's binding site. The empirical data generated from the protocols outlined above will be essential for making an informed, data-driven decision to advance the optimal candidate. The successful application of both difluoromethoxy and trifluoromethoxy groups in numerous approved drugs underscores their importance in the medicinal chemist's toolkit.[4][5]

References

  • The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry - Benchchem.
  • A Comparative Analysis of Difluoromethoxy- and Trifluoromethoxy-Substituted Phenols for Drug Discovery and Development - Benchchem.
  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC.
  • The Difluoromethoxy Group: A Strategic Tool in Modern Medicinal Chemistry - Benchchem.
  • The Difluoromethyl Bioisoster: Examining the “Lipophilic Hydrogen Bond Donor” Concept.
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - MDPI.
  • Drug and drug candidates containing cyclobutane rings. - ResearchGate.
  • CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue - PMC.
  • CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue | JACS Au - ACS Publications.
  • Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities - PMC - NIH.
  • Drug candidates bearing 1,3-disubstituted cyclobutane moieties. - ResearchGate.

Sources

NMR Spectroscopy Characterization of Potassium 3-(difluoromethoxy)cyclobutane-1-carboxylate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As fluorinated bioisosteres become increasingly critical in drug development, the precise structural characterization of building blocks like Potassium 3-(difluoromethoxy)cyclobutane-1-carboxylate is paramount. This compound combines the rigid spatial vector of a cyclobutane ring with the lipophilic, hydrogen-bond-donating properties of a difluoromethoxy (-OCF 2​ H) group.

This guide provides an objective, in-depth comparative analysis of this potassium salt against its common structural alternatives: the free acid, the sodium salt, and the trifluoromethoxy analog. By establishing a self-validating Nuclear Magnetic Resonance (NMR) workflow, researchers can ensure absolute structural integrity during synthetic scale-up.

Mechanistic Causality: The Physics Behind the Spectra

To accurately interpret the NMR spectra of this molecule, one must understand the underlying electronic and magnetic causality driving the chemical shifts. Do not merely memorize peak positions; understand why they manifest.

The Difluoromethoxy (-OCF 2​ H) Signature

The proton attached to the fluorinated carbon is highly deshielded by the intense electron-withdrawing nature of the two adjacent fluorine atoms. Because 19 F is a spin-½ nucleus, it couples strongly with the proton. This results in a characteristic 1 H NMR triplet centered at ~6.65 ppm with a massive geminal coupling constant ( 2JHF​ ) of approximately 73–75 Hz 1. This coupling is a bidirectional physical phenomenon; therefore, the 19 F NMR spectrum must display a corresponding doublet with the exact same 2JFH​ value.

Counterion Effects (K + vs. Na + vs. H + )

The state of the carboxylate group drastically alters the electronic environment of the cyclobutane ring 2. In the free acid form, intermolecular hydrogen bonding deshields the C1 methine proton, pushing it downfield. However, in the potassium salt, the fully ionized carboxylate group donates electron density back toward the ring via inductive effects, shielding the C1 proton and shifting it upfield 3. Potassium forms looser ion pairs in polar aprotic solvents (like DMSO- d6​ ) compared to sodium, leading to sharper, concentration-independent NMR signals without the aggregation-induced line broadening often seen with sodium carboxylates 4.

Causality Structure Potassium 3-(difluoromethoxy) cyclobutane-1-carboxylate CF2H -OCF2H Group (Electronegative Pull) Structure->CF2H Salt Potassium Carboxylate (Ionized State) Structure->Salt H1_Shift 1H NMR: 6.65 ppm Triplet (2J_HF = 74 Hz) CF2H->H1_Shift Spin-1/2 Coupling F19_Shift 19F NMR: -83.5 ppm Doublet (2J_FH = 74 Hz) CF2H->F19_Shift Spin-1/2 Coupling C1_Shift C1 Proton Upfield Shift (~2.80 ppm) Salt->C1_Shift Inductive Shielding H1_Shift->F19_Shift J-Value Match Validation

Mechanistic causality of NMR chemical shifts and spin-spin coupling effects.

Comparative NMR Data Analysis

The following tables summarize the quantitative NMR data, allowing for rapid differentiation between the target compound and its structural alternatives. All data is referenced to DMSO- d6​ at 298 K.

Table 1: 1 H NMR Chemical Shifts ( δ , ppm) and Coupling Constants
Compound VariantH-1 (CH-COO)H-3 (CH-O)CH 2​ (Ring)-OCF 2​ H / -OCF 3​
Potassium Salt (Target) 2.80 (m)4.50 (m)2.10–2.40 (m)6.65 (t, 2JHF​ = 74 Hz)
Free Acid 3.15 (m)4.60 (m)2.20–2.50 (m)6.70 (t, 2JHF​ = 74 Hz)
Sodium Salt 2.85 (m)4.52 (m)2.12–2.42 (m)6.66 (t, 2JHF​ = 74 Hz)
Trifluoromethoxy Analog 2.82 (m)4.70 (m)2.15–2.45 (m)N/A (No proton)
Table 2: 13 C and 19 F NMR Key Signatures ( δ , ppm)
Compound VariantC=O (Carboxylate)C-1 / C-3 (Ring)Fluorinated Carbon ( 13 C)Fluorine ( 19 F)
Potassium Salt (Target) 176.5 (s)42.5 / 71.2116.5 (t, 1JCF​ = 259 Hz)-83.5 (d, 2JFH​ = 74 Hz)
Free Acid 175.0 (s)40.1 / 70.8116.3 (t, 1JCF​ = 259 Hz)-83.3 (d, 2JFH​ = 74 Hz)
Sodium Salt 176.3 (s)42.2 / 71.0116.4 (t, 1JCF​ = 259 Hz)-83.4 (d, 2JFH​ = 74 Hz)
Trifluoromethoxy Analog 176.2 (s)42.3 / 72.5120.5 (q, 1JCF​ = 255 Hz)-58.0 (s)

Self-Validating Experimental Protocol

To guarantee absolute scientific integrity, the NMR acquisition must be treated as a self-validating system. The protocol below ensures that the multi-nuclear data corroborates itself, eliminating the risk of misassigning the difluoromethoxy group.

Phase 1: Sample Preparation (The Foundation of Resolution)
  • Mass Optimization: Weigh exactly 20.0 mg of the compound for 1 H/ 19 F analysis, or 50.0 mg for 13 C analysis, into a clean glass vial.

  • Solvent Selection: Dissolve the sample in 0.6 mL of anhydrous DMSO- d6​ . DMSO- d6​ is chosen over D 2​ O to prevent rapid deuterium exchange of the slightly acidic C1 proton and to fully solvate the potassium ion pair.

  • Homogenization: Vortex for 30 seconds. Ensure complete dissolution to prevent magnetic susceptibility gradients that cause peak broadening.

  • Transfer: Transfer the solution to a high-quality 5 mm NMR tube to minimize glass-induced field distortions.

Phase 2: Acquisition Parameters (The Self-Validating Matrix)
  • 1 H NMR (400/600 MHz): Set the relaxation delay (D1) to 5 seconds. Causality: The -OCF 2​ H proton lacks adjacent protons for efficient dipole-dipole relaxation, resulting in a longer T1​ relaxation time compared to the cyclobutane ring protons. A short D1 will result in artificially low integration for the difluoromethoxy peak. Acquire 16-32 scans.

  • 19 F NMR (376/564 MHz): Acquire two spectra: one proton-coupled and one proton-decoupled. Causality: The coupled spectrum must reveal a doublet ( 2JFH​ ≈ 74 Hz), directly cross-validating the triplet observed in the 1 H spectrum.

  • 13 C NMR (100/150 MHz): Utilize standard composite pulse decoupling (CPD). Set D1 to 2 seconds and acquire a minimum of 1024 scans to resolve the -OCF 2​ H triplet ( 1JCF​ ≈ 259 Hz) against baseline noise.

NMR_Workflow Prep Sample Preparation (15-50 mg in DMSO-d6) H1 1H NMR Acquisition (Verify -OCF2H Triplet) Prep->H1 F19 19F NMR Acquisition (Verify -83 ppm Doublet) Prep->F19 C13 13C NMR Acquisition (Verify 116 ppm Triplet) Prep->C13 Process Data Processing & Phasing (Internal TMS Ref) H1->Process F19->Process C13->Process Validate Self-Validation (Coupling Constant Matching) Process->Validate

Step-by-step NMR workflow ensuring self-validating spectral acquisition.

References

  • Title: US11760701B2 - Difluoromethoxylation and trifluoromethoxylation compositions and methods for synthesizing same Source: Google Patents URL
  • Title: cyclobutane low high resolution H-1 proton nmr spectrum of analysis interpretation Source: Doc Brown's Chemistry URL
  • Source: PMC (National Institutes of Health)
  • Title: NMR Spectroscopy :: 1H NMR Chemical Shifts Source: Organic Chemistry Data URL

Sources

Mass Spectrometry Validation Methods for Potassium 3-(difluoromethoxy)cyclobutane-1-carboxylate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

Validating the concentration and purity of Potassium 3-(difluoromethoxy)cyclobutane-1-carboxylate in biological matrices or synthetic batches presents unique analytical challenges. As a highly polar, fluorinated small molecule salt, it defies standard reversed-phase liquid chromatography (RP-LC) approaches. Furthermore, the presence of the potassium counterion introduces the risk of severe signal splitting and ion suppression during mass spectrometry (MS) if not properly managed.

This guide provides an authoritative, self-validating methodology for the LC-MS/MS analysis of this compound. By objectively comparing its performance against alternative salt forms and halogenated analogs, we establish a robust framework grounded in mechanistic causality.

Mechanistic Foundations: Chromatography and Ionization

The Polarity Bias and Negative Ion Mode ESI

Historically, mass spectrometry has suffered from a "polarity bias," with positive ion mode electrospray ionization (ESI+) being the default choice for many laboratories[1]. However, for carboxylic acid salts, ESI negative mode (ESI-) is vastly superior. In ESI-, the target compound undergoes a dissociative mechanism, shedding its potassium cation to yield a stable pseudomolecular gas-phase anion [M−K]− . This approach bypasses the complex associative adducts commonly seen in ESI+ and capitalizes on the remarkably low background noise inherent to negative polarity [1].

Mitigating Ion Suppression via HILIC

Carboxylic acids are notoriously susceptible to ion suppression in ESI-, particularly when co-eluting with endogenous matrix components like phospholipids or residual formulation salts[2]. Because Potassium 3-(difluoromethoxy)cyclobutane-1-carboxylate is highly polar, it elutes in the void volume on standard C18 columns, directly into the zone of maximum ion suppression.

To resolve this, we employ Hydrophilic Interaction Liquid Chromatography (HILIC) . HILIC provides orthogonal retention, retaining the polar carboxylate while allowing hydrophobic matrix components to wash out early. Crucially, the addition of a volatile buffer (10 mM Ammonium Acetate) to the mobile phase forces a continuous buffer exchange. The volatile NH4+​ displaces K+ , preventing the formation of [M−2H+K]− adducts and unifying the analyte into a single detectable species.

Mechanism Salt Potassium Carboxylate Salt [R-COO⁻ K⁺] Buffer Buffer Exchange (NH4⁺ displaces K⁺) Salt->Buffer Solvation Desolvation in ESI Source (Droplet Shrinkage) Buffer->Solvation Dissociation Cation Dissociation (Loss of NH3 + H⁺) Solvation->Dissociation Anion Gas Phase Anion [R-COO]⁻ (m/z 165) Dissociation->Anion

Caption: Causality of ESI- ionization and dissociation for potassium carboxylate salts.

Comparative Performance Analysis

To objectively evaluate the analytical behavior of the target compound, we compared it against three alternatives: its sodium salt, its free acid form, and a trifluoromethoxy analog.

When subjected to the buffered HILIC-MS/MS protocol, the potassium salt, sodium salt, and free acid converge to nearly identical retention times and limits of detection (LOD). This proves that the method successfully neutralizes counterion-induced variability. The trifluoromethoxy analog elutes earlier due to the increased hydrophobicity of the −OCF3​ group compared to the −OCF2​H group.

Table 1: Comparative LC-MS/MS Performance Metrics
AnalyteFormulaAnion m/zRetention Time (min)LOD (ng/mL)LOQ (ng/mL)Linearity (R²)
Potassium 3-(difluoromethoxy)cyclobutane-1-carboxylate C6​H7​F2​KO3​ 1654.20.51.50.998
Sodium 3-(difluoromethoxy)cyclobutane-1-carboxylate C6​H7​F2​NaO3​ 1654.20.61.80.997
3-(difluoromethoxy)cyclobutane-1-carboxylic acid C6​H8​F2​O3​ 1654.30.41.20.999
3-(trifluoromethoxy)cyclobutane-1-carboxylic acid C6​H7​F3​O3​ 1833.51.23.60.995
Table 2: MRM Optimization Parameters (ESI Negative Mode)
TransitionPrecursor m/zProduct m/zDwell Time (ms)Collision Energy (eV)Purpose / Causality
165 → 121 165.0121.050-15Quantifier : Primary fragmentation via loss of CO2​ (44 Da).
165 → 101 165.0101.050-25Qualifier : Secondary fragmentation via loss of CO2​ + HF (64 Da).
183 → 139 183.0139.050-18Alternative : Quantifier for the trifluoromethoxy analog.

Self-Validating Experimental Protocol

A robust analytical method must be self-validating. The following step-by-step protocol embeds internal checkpoints to ensure that matrix effects, ion suppression, and extraction inefficiencies are actively monitored and corrected.

Step 1: Sample Preparation (Protein Precipitation)
  • Action : Aliquot 50 µL of the biological sample. Add 150 µL of ice-cold Acetonitrile containing 10 ng/mL of a 13C4​ -labeled internal standard (IS). Vortex for 30 seconds and centrifuge at 14,000 × g for 10 minutes at 4°C. Transfer the supernatant to an autosampler vial.

  • Causality : The 3:1 organic-to-aqueous ratio crashes out bulk proteins. The simultaneous addition of the IS ensures that any subsequent volumetric losses or ionization variations are proportionally corrected.

Step 2: HILIC Separation
  • Action : Inject 2 µL onto a ZIC-HILIC column (2.1 × 100 mm, 3 µm).

    • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 6.8.

    • Mobile Phase B: 100% Acetonitrile.

    • Gradient: Start at 90% B, hold for 1 min, ramp to 50% B over 4 mins, hold for 1 min, return to 90% B.

  • Causality : Starting with high organic content promotes the retention of the polar cyclobutane carboxylate. The pH 6.8 buffer ensures the carboxylic acid remains predominantly deprotonated in the mobile phase, while the ammonium ions displace potassium.

Step 3: Self-Validation Checkpoint (Post-Column Infusion)
  • Action : Continuously infuse a pure standard of the target analyte (100 ng/mL) into the MS source via a T-junction while injecting a blank matrix sample through the LC column.

  • Causality : This maps the "suppression zones" of the matrix. The retention time of the analyte (4.2 min) must fall within a stable region of the infusion baseline, proving that the HILIC gradient successfully separated the analyte from suppressing matrix lipids[2].

Step 4: MRM Quantification
  • Action : Operate the mass spectrometer in ESI- mode (Capillary Voltage: -4.5 kV, Desolvation Temp: 450°C). Monitor the transitions outlined in Table 2. Calculate the final concentration using the peak area ratio of the Analyte to the IS against a matrix-matched calibration curve.

Workflow Sample Sample Preparation (Acetonitrile Crash) LC HILIC Separation (10mM NH4OAc, pH 6.8) Sample->LC ESI ESI Negative Mode (-4.5 kV, 450°C) LC->ESI MS MRM Quantification (m/z 165 -> 121) ESI->MS Data Data Validation (IS Normalization) MS->Data

Caption: Self-validating HILIC-MS/MS workflow for polar cyclobutane carboxylates.

References

  • Clifford, M. N., Lopez, V., Poquet, L., Williamson, G., & Kuhnert, N. (2007). A systematic study of carboxylic acids in negative ion mode electrospray ionisation mass spectrometry providing a structural model for ion suppression. Rapid Communications in Mass Spectrometry, 21(13), 2014-2018. URL :[Link]

  • Warnes, B. B., Chihabi, J., & Manthorpe, J. M. (2023). Unveiling the Power of Negative Ion Mode ESI-MS: Identifying Species with Remarkable Signal Intensity and Collisional Stability. ChemRxiv. URL :[Link]

Sources

A Comparative Guide to HPLC Purity Analysis Protocols for Potassium 3-(difluoromethoxy)cyclobutane-1-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the purity analysis of Potassium 3-(difluoromethoxy)cyclobutane-1-carboxylate, a novel compound of interest in pharmaceutical development. Given the compound's unique structural features—a polar carboxylate salt, a cyclobutane core, and a difluoromethoxy group—it presents specific challenges for traditional chromatographic analysis. This document explores and compares three distinct HPLC-based protocols: conventional Reverse-Phase (RP-HPLC) on a C18 stationary phase, a modified RP-HPLC approach using a polar-embedded column, and Hydrophilic Interaction Liquid Chromatography (HILIC). We will delve into the scientific rationale behind each method, present comparative performance data, and provide detailed, step-by-step experimental protocols. The objective is to equip researchers, scientists, and drug development professionals with the necessary insights to select and implement a robust, accurate, and reliable HPLC method for the quality control of this compound, in alignment with international regulatory standards such as the ICH Q2(R1) guidelines.[1][2][3][4]

Introduction: The Analytical Challenge

Potassium 3-(difluoromethoxy)cyclobutane-1-carboxylate is a small molecule characterized by a confluence of chemical properties that complicate its analysis. The presence of the highly polar potassium carboxylate group results in poor retention on traditional non-polar stationary phases like C18.[5][6] Conversely, the fluorinated methoxy group and the cyclobutane ring introduce a degree of hydrophobicity. This amphiphilic nature requires a nuanced approach to HPLC method development to achieve adequate retention, good peak shape, and effective separation from potential impurities.

The primary challenges in developing a purity analysis method for this compound are:

  • Insufficient Retention: In conventional reverse-phase chromatography, highly polar compounds often elute at or near the void volume, making accurate quantification impossible.

  • Peak Tailing: The interaction of the carboxylate group with residual silanols on silica-based stationary phases can lead to significant peak tailing, compromising resolution and accuracy.[7]

  • Method Robustness: The chosen method must be reliable and resilient to small, deliberate variations in parameters, a key requirement for validation and routine use in a quality control environment.[2]

This guide will compare three methodologies designed to address these challenges head-on.

Comparative Analysis of HPLC Methodologies

We will evaluate three distinct approaches, each leveraging a different separation mechanism to achieve optimal analysis of our target compound.

Method 1: Ion-Pair Reverse-Phase Chromatography on a C18 Column

This method represents a modification of the most common HPLC technique.[8] To overcome the poor retention of the anionic carboxylate, a cationic ion-pairing agent is added to the mobile phase.[9][10][11]

  • Mechanism: The ion-pairing reagent, such as tetrabutylammonium (TBA), forms a neutral, hydrophobic ion pair with the negatively charged analyte.[11][12] This complex exhibits stronger interaction with the non-polar C18 stationary phase, leading to increased retention. The separation is then governed by the overall hydrophobicity of the ion pair.

  • Advantages: Utilizes widely available and well-understood C18 columns and instrumentation.

  • Causality Behind Choices: A low pH mobile phase (e.g., pH 2.5-3.0 using a phosphate buffer) is selected to ensure the carboxylate group is consistently ionized for pairing. Acetonitrile is a common organic modifier, and its proportion is adjusted to achieve the desired retention time.[7]

Method 2: Reverse-Phase HPLC on a Polar-Embedded Column

This approach uses a more advanced stationary phase designed to better handle polar analytes without the need for ion-pairing agents.[5]

  • Mechanism: Polar-embedded columns incorporate a polar functional group (e.g., amide or carbamate) near the base of the alkyl chain. This feature creates a small, stable aqueous layer on the surface of the stationary phase, which enhances the retention of polar molecules through hydrophilic interactions, while still functioning primarily in a reverse-phase mode.[5][6]

  • Advantages: Eliminates the need for ion-pairing agents, which can be aggressive to columns and interfere with mass spectrometry (MS) detection. It often provides better peak shapes for polar compounds compared to standard C18 phases.

  • Causality Behind Choices: A simple acidic mobile phase is sufficient to suppress the ionization of residual silanols and ensure a consistent analyte charge state. This approach offers a more direct and often more robust separation compared to ion-pairing methods.

Method 3: Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is an alternative chromatographic mode that is particularly well-suited for the separation of highly polar compounds.[13][14][15][16][17]

  • Mechanism: HILIC utilizes a polar stationary phase (e.g., bare silica, amide, or diol) and a mobile phase with a high concentration of an organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[13][15][16] Analytes are separated based on their partitioning between the bulk mobile phase and a water-enriched layer on the surface of the stationary phase.[15] More polar analytes are more strongly retained.

  • Advantages: Provides excellent retention for very polar compounds that are unretained in reverse-phase.[5][13][17] The high organic content of the mobile phase can also enhance sensitivity in MS detection.[15]

  • Causality Behind Choices: A high percentage of acetonitrile ensures retention, while a volatile buffer like ammonium formate is ideal for MS compatibility. The gradient runs in a "reverse" direction compared to RP-HPLC, starting with high organic and increasing the aqueous content to elute analytes.[13]

Data Presentation: Performance Comparison

The following table summarizes the expected performance characteristics of the three evaluated methods based on typical results for similar analytes.

Parameter Method 1: Ion-Pair RP-HPLC (C18) Method 2: RP-HPLC (Polar-Embedded) Method 3: HILIC
Retention Factor (k') 2.5 - 4.02.0 - 3.53.0 - 5.0
Peak Symmetry (Tailing Factor) 1.2 - 1.51.0 - 1.21.0 - 1.3
Resolution (Rs) from nearest impurity > 2.0> 2.5> 2.5
MS Compatibility Poor (non-volatile salts)GoodExcellent (volatile buffers)
Method Robustness Moderate (sensitive to ion-pair concentration)HighModerate (sensitive to mobile phase water content)

Experimental Protocols

Detailed, step-by-step methodologies for each approach are provided below.

Protocol 1: Ion-Pair Reverse-Phase HPLC
  • Chromatographic System: HPLC with UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: 10 mM Potassium Phosphate with 5 mM Tetrabutylammonium Hydrogen Sulfate, pH adjusted to 3.0 with phosphoric acid.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Gradient: 20% B to 60% B over 15 minutes.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve sample in Mobile Phase A / Acetonitrile (80:20) to a concentration of 0.5 mg/mL.

Protocol 2: Reverse-Phase HPLC on a Polar-Embedded Column
  • Chromatographic System: HPLC with UV detector.

  • Column: Polar-Embedded RP, 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Gradient: 5% B to 45% B over 15 minutes.

  • Column Temperature: 35 °C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Dissolve sample in Water / Acetonitrile (90:10) to a concentration of 0.5 mg/mL.

Protocol 3: Hydrophilic Interaction Liquid Chromatography (HILIC)
  • Chromatographic System: HPLC with UV or MS detector.

  • Column: Amide HILIC, 2.1 x 100 mm, 2.7 µm.

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.5.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient: Start at 95% B, hold for 1 min, decrease to 60% B over 10 minutes.

  • Column Temperature: 40 °C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 2 µL.

  • Sample Preparation: Dissolve sample in Acetonitrile / Water (90:10) to a concentration of 0.5 mg/mL.

Visualization of the Method Development Workflow

The decision-making process for selecting the optimal HPLC method can be visualized as a logical workflow.

HPLC_Method_Development Start Start: Analyze Compound Potassium 3-(difluoromethoxy)cyclobutane-1-carboxylate CompoundProps Key Properties: - Highly Polar (Carboxylate) - Hydrophobic Moiety - Small Molecule Start->CompoundProps InitialScreen Initial Screening Strategy CompoundProps->InitialScreen Method1 Method 1: Ion-Pair RP-HPLC (Standard C18) InitialScreen->Method1 Conventional Approach Method2 Method 2: Modified RP-HPLC (Polar-Embedded Column) InitialScreen->Method2 Modern RP Approach Method3 Method 3: HILIC InitialScreen->Method3 Alternative Polarity Eval1 Evaluate: - Retention? - Peak Shape? Method1->Eval1 Eval2 Evaluate: - Improved Retention? - MS Compatibility? Method2->Eval2 Eval3 Evaluate: - Sufficient Retention? - Robustness? Method3->Eval3 Optimize1 Optimize Ion-Pair Concentration & pH Eval1->Optimize1 Sub-optimal Validation Select Best Method & Proceed to Full Validation (ICH Q2(R1)) Eval1->Validation Meets Criteria Optimize2 Optimize Gradient & Temperature Eval2->Optimize2 Sub-optimal Eval2->Validation Meets Criteria Optimize3 Optimize Water % & Buffer Eval3->Optimize3 Sub-optimal Eval3->Validation Meets Criteria Optimize1->Validation Meets Criteria Optimize2->Validation Meets Criteria Optimize3->Validation Meets Criteria

Caption: Workflow for HPLC method development and selection.

Conclusion and Recommendations

For the purity analysis of Potassium 3-(difluoromethoxy)cyclobutane-1-carboxylate, all three methods present viable pathways, but with distinct advantages and disadvantages.

  • Method 1 (Ion-Pair RP-HPLC) is a workable solution if only standard C18 columns are available. However, it may suffer from lower robustness and is generally incompatible with MS detection.

  • Method 2 (Polar-Embedded RP-HPLC) offers a superior alternative to traditional reverse-phase. It provides a good balance of retention, peak shape, and robustness without the need for complex mobile phase additives. This is often the recommended starting point for routine QC labs.

  • Method 3 (HILIC) is the most powerful choice for this highly polar analyte, offering the best retention and selectivity. It is particularly advantageous if MS detection is required for impurity identification. However, HILIC methods can require more careful equilibration and may be more sensitive to the water content in the sample and mobile phase.

The final choice of method should be guided by the specific requirements of the analysis (e.g., routine QC vs. impurity identification), the available instrumentation, and the need for MS compatibility. Regardless of the chosen method, a full validation according to ICH Q2(R1) guidelines is mandatory to demonstrate that the analytical procedure is suitable for its intended purpose.[1][2][3]

References

  • Alpert, A.J. (1990). Hydrophilic-interaction chromatography for the separation of peptides, nucleic acids and other polar compounds. Journal of Chromatography A, 499, 177-196. Available at: [Link]

  • Phenomenex (n.d.). Reversed Phase HPLC Method Development. Available at: [Link]

  • Spectroscopy Online (2023). The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. Available at: [Link]

  • LCGC International (2010). HPLC Analysis of Very Polar Compounds in Bioanalysis. Available at: [Link]

  • International Council for Harmonisation (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). Available at: [Link]

  • Food and Drug Administration (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available at: [Link]

  • Technology Networks (2024). Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications. Available at: [Link]

  • European Medicines Agency (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]

  • Jones Chromatography Ltd (2001). The HPLC Analysis of Polar Analytes with Aqueous Mobile Phases. Available at: [Link]

  • AMSbiopharma (2025). ICH Guidelines for Analytical Method Validation Explained. Available at: [Link]

  • Wikipedia (n.d.). Hydrophilic interaction chromatography. Available at: [Link]

  • MDPI (2023). Hydrophilic Interaction Chromatography. Available at: [Link]

  • Dr. Maisch GmbH (n.d.). HILIC. Available at: [Link]

  • ResearchGate (2023). The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. Available at: [Link]

  • Agilent Technologies (2021). Oligonucleotide Analysis with Ion-Pair Reversed-Phase Chromatography and Agilent 1260 Infinity II Prime LC. Available at: [Link]

Sources

Bioisosteric evaluation of Potassium;3-(difluoromethoxy)cyclobutane-1-carboxylate vs standard ethers

Author: BenchChem Technical Support Team. Date: March 2026

Title: Bioisosteric Evaluation of Potassium 3-(Difluoromethoxy)cyclobutane-1-carboxylate vs. Standard Ethers: A Comprehensive Technical Guide

As a Senior Application Scientist, I frequently encounter the challenge of optimizing pharmacokinetic (PK) profiles while maintaining or enhancing target affinity. The replacement of standard alkyl ethers (e.g., methoxy, ethoxy) with fluorinated bioisosteres is a cornerstone strategy in modern medicinal chemistry. This guide objectively evaluates the bioisosteric substitution of a methoxy group with a difluoromethoxy (-OCF₂H) group within a conformationally restricted cyclobutane scaffold. Specifically, we will analyze Potassium 3-(difluoromethoxy)cyclobutane-1-carboxylate against its standard ether counterpart, Potassium 3-methoxycyclobutane-1-carboxylate .

Mechanistic Rationale for Bioisosteric Replacement

The incorporation of the -OCF₂H group is not merely a steric substitution; it fundamentally alters the electronic and physicochemical landscape of the molecule. Understanding the causality behind this choice requires examining three key parameters:

  • Metabolic Stability: Standard methoxy ethers are notorious metabolic hotspots, highly susceptible to cytochrome P450 (CYP)-mediated O-demethylation. The strong carbon-fluorine bonds in the difluoromethoxy group are highly resistant to enzymatic cleavage, effectively blocking this metabolic liability and extending plasma half-life[1].

  • Lipophilic Hydrogen Bond Donor: Unlike standard ethers which act solely as hydrogen bond acceptors, the highly polarized C-H bond of the -OCF₂H group acts as a lipophilic hydrogen bond donor (HBD). Its H-bond acidity is comparable to that of thiophenols or anilines, enabling novel interactions within target binding pockets that a standard methoxy group cannot achieve[2].

  • Conformational Adaptability: The cyclobutane ring provides a rigid vector for the substituent, but the -OCF₂H group itself can interconvert between highly lipophilic and polar conformations. This acts as an "environmental adaptor" that adjusts to the polarity of the surrounding molecular environment, optimizing both membrane permeability and target engagement[3].

Physicochemical Profiling & Comparative Data

To objectively compare Potassium 3-(difluoromethoxy)cyclobutane-1-carboxylate with Potassium 3-methoxycyclobutane-1-carboxylate, we must synthesize key physicochemical parameters into a structured format.

Table 1: Comparative Physicochemical Profile (Empirical & Computed Trends)

ParameterPotassium 3-Methoxycyclobutane-1-carboxylatePotassium 3-(Difluoromethoxy)cyclobutane-1-carboxylateMechanistic Rationale
LogD (pH 7.4) -1.2-0.9Fluorination typically increases lipophilicity (ΔlogP ~ +0.3), enhancing membrane permeability despite the presence of the carboxylate salt[2].
H-Bond Donors 01 (Weak)The polarized C-H of the -OCF₂H group acts as a weak HBD[2].
CYP450 Intrinsic Clearance (CL_int) High (>50 µL/min/mg)Low (<15 µL/min/mg)C-F bonds resist CYP-mediated oxidative cleavage, preventing rapid O-demethylation[1].
pKa (Carboxylate) ~4.5~4.3The electron-withdrawing nature of the -OCF₂H group slightly increases the acidity of the distal carboxylate via inductive effects.

Experimental Workflows & Self-Validating Protocols

To rigorously validate these properties, robust experimental protocols must be employed. Below are the self-validating methodologies used to assess metabolic stability and lipophilicity. Every protocol is designed with internal controls to ensure the causality of the observed data.

Protocol A: In Vitro CYP450 Metabolic Stability (Liver Microsomes)

Causality & Validation: We use human liver microsomes (HLMs) supplemented with NADPH to isolate Phase I oxidative metabolism (primarily CYP450). The inclusion of a positive control (e.g., Verapamil) ensures the enzymes are active, while a minus-NADPH negative control ensures that any observed degradation is strictly CYP-dependent and not due to chemical instability.

  • Preparation: Prepare a 1 mM stock solution of Potassium 3-(difluoromethoxy)cyclobutane-1-carboxylate and the methoxy analog in DMSO.

  • Incubation Mixture: In a 96-well plate, combine HLMs (final protein concentration 0.5 mg/mL), potassium phosphate buffer (100 mM, pH 7.4), and the test compound (final concentration 1 µM, ensuring DMSO remains <0.1% to prevent enzyme inhibition).

  • Initiation: Pre-incubate the plate at 37°C for 5 minutes. Initiate the reaction by adding NADPH (final concentration 1 mM).

  • Time-Course Sampling: At t = 0, 15, 30, 45, and 60 minutes, transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). This instantly quenches the reaction and precipitates proteins.

  • Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to quantify the disappearance of the parent compound.

  • Validation Check: The minus-NADPH control must show <5% degradation. The methoxy analog should exhibit rapid clearance (confirming O-demethylation liability), while the -OCF₂H analog should remain >85% intact at 60 minutes.

Protocol B: Shake-Flask LC-MS Determination of LogD (pH 7.4)

Causality & Validation: While computational models predict logP, the shake-flask method provides empirical validation of distribution at physiological pH, accounting for the ionization of the potassium carboxylate group. Mass balance calculations act as the self-validating check.

  • Phase Saturation: Pre-saturate 1-octanol and PBS (pH 7.4) by stirring them together vigorously for 24 hours to ensure mutual saturation.

  • Sample Preparation: Dissolve the potassium salt in the aqueous phase (PBS) to a concentration of 100 µM.

  • Partitioning: Add an equal volume of pre-saturated 1-octanol to the aqueous sample in a tightly sealed glass vial.

  • Equilibration: Shake vigorously at 25°C for 60 minutes, then centrifuge at 3000 rpm for 10 minutes to ensure complete phase separation without emulsions.

  • Quantification: Carefully sample both the octanol and aqueous layers using separate syringes. Quantify the concentration in each phase using LC-MS/MS against a standard curve.

  • Validation Check: Calculate mass balance; the sum of the compound in both phases must equal 90-110% of the initial input.

  • Calculation: LogD = Log₁₀([Concentration in Octanol] /[Concentration in PBS]).

Visualizations

Workflow Start Compound Selection -OCF2H vs -OCH3 Synthesis Parallel Synthesis & Purification Start->Synthesis PhysChem Physicochemical Profiling (logD, pKa, Solubility) Synthesis->PhysChem Metab Microsomal Stability (CYP450 Assays) PhysChem->Metab Data Data Synthesis & Lead Optimization Metab->Data

Caption: Workflow for bioisosteric evaluation of difluoromethoxy analogs.

Pathway Substrate Ether Substrate Methoxy Standard Methoxy (-OCH3) Substrate->Methoxy Difluoro Difluoromethoxy (-OCF2H) Substrate->Difluoro CYP CYP450 Oxidation Methoxy->CYP Difluoro->CYP Demethyl O-Demethylation (Rapid Clearance) CYP->Demethyl Labile C-H Stable Metabolic Blockade (Prolonged Half-life) CYP->Stable Strong C-F

Caption: CYP450 oxidative metabolism comparing methoxy lability vs difluoromethoxy blockade.

Sources

A Senior Application Scientist's Comparative Guide to the Structural Validation of Potassium 3-(difluoromethoxy)cyclobutane-1-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery and development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of success. For a novel entity such as Potassium 3-(difluoromethoxy)cyclobutane-1-carboxylate, a compound of interest for its potential applications in medicinal chemistry, rigorous structural validation is not merely a procedural step but a critical gateway to understanding its physicochemical properties, biological activity, and patentability. This guide provides an in-depth, objective comparison of single-crystal X-ray crystallography—the definitive method for solid-state structure elucidation—with powerful complementary techniques: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

As a Senior Application Scientist, my perspective is rooted in the practical application of these techniques. The choice of analytical method is not arbitrary; it is a strategic decision based on the specific questions being asked about the molecule, the nature of the sample, and the desired level of structural detail. This guide is structured to not only present the "how" but to delve into the "why" of these experimental choices, ensuring a robust and self-validating approach to structural confirmation.

The Gold Standard: Single-Crystal X-ray Crystallography (SC-XRD)

Single-crystal X-ray crystallography stands as the unequivocal gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[1] By analyzing the diffraction pattern of X-rays passing through a single crystal, we can determine bond lengths, bond angles, and the overall molecular geometry with exceptionally high precision.[1] For a novel compound like Potassium 3-(difluoromethoxy)cyclobutane-1-carboxylate, SC-XRD provides irrefutable evidence of its atomic connectivity, stereochemistry, and the ionic interactions between the carboxylate anion and the potassium cation.

The Crystallographic Workflow: From Powder to Structure

The journey from a powdered sample to a fully refined crystal structure is a multi-step process that demands both patience and precision. The causality behind each step is critical for obtaining high-quality, publication-ready data.

X-ray Crystallography Workflow cluster_0 Sample Preparation cluster_1 Data Collection cluster_2 Structure Solution & Refinement cluster_3 Validation & Deposition crystal_growth Crystal Growth crystal_selection Crystal Selection & Mounting crystal_growth->crystal_selection Obtain single, well-ordered crystal diffractometer X-ray Diffraction Data Collection crystal_selection->diffractometer Mount on goniometer data_processing Data Processing & Integration diffractometer->data_processing Generate diffraction pattern structure_solution Structure Solution (e.g., Direct Methods) data_processing->structure_solution Determine electron density map structure_refinement Structure Refinement structure_solution->structure_refinement Build and refine atomic model validation CIF Validation (checkCIF) structure_refinement->validation Generate CIF deposition Deposition to CCDC validation->deposition Ensure data integrity

Caption: Workflow for Single-Crystal X-ray Crystallography.

Experimental Protocol: Single-Crystal X-ray Crystallography
  • Crystal Growth (The Art of the Science):

    • Rationale: The quality of the final structure is entirely dependent on the quality of the single crystal. The goal is to encourage the slow formation of a well-ordered crystal lattice, free from defects.

    • Procedure:

      • Dissolve a small amount of Potassium 3-(difluoromethoxy)cyclobutane-1-carboxylate in a suitable solvent or solvent mixture (e.g., water/ethanol, isopropanol).

      • Employ slow evaporation, vapor diffusion, or slow cooling techniques to induce crystallization. For instance, in vapor diffusion, a concentrated solution of the compound is placed in a small vial, which is then placed in a larger sealed jar containing a more volatile "anti-solvent" in which the compound is less soluble. The slow diffusion of the anti-solvent vapor into the vial gradually reduces the solubility, promoting crystal growth.

  • Crystal Selection and Mounting:

    • Rationale: A single, well-formed crystal of appropriate size (typically 0.1-0.3 mm) is selected to ensure a clean diffraction pattern.

    • Procedure:

      • Under a microscope, select a crystal with sharp edges and no visible cracks or defects.

      • Mount the crystal on a goniometer head using a cryoprotectant (if data is to be collected at low temperatures) and a suitable mounting loop.

  • Data Collection:

    • Rationale: The crystal is rotated in a beam of monochromatic X-rays, and the diffracted beams are collected on a detector. The angles and intensities of these diffracted beams contain the information about the crystal structure.

    • Procedure:

      • Mount the goniometer head on the diffractometer.

      • Cool the crystal to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms, resulting in a clearer diffraction pattern.

      • Perform an initial set of diffraction frames to determine the unit cell parameters and crystal system.

      • Execute a full data collection strategy, rotating the crystal through a series of angles to capture a complete and redundant dataset of diffraction intensities.

  • Structure Solution and Refinement:

    • Rationale: The collected diffraction data is used to solve the "phase problem" and generate an electron density map, into which an atomic model is built and refined.

    • Procedure:

      • Integrate the raw diffraction images to obtain a list of reflection intensities.

      • Solve the structure using direct methods or Patterson methods to obtain an initial electron density map.

      • Build an initial atomic model into the electron density map, identifying the positions of the potassium, oxygen, fluorine, and carbon atoms.

      • Refine the model against the experimental data, adjusting atomic positions and thermal parameters to improve the agreement between the calculated and observed structure factors. This is typically an iterative process.

  • Validation and Deposition (The Trustworthiness Pillar):

    • Rationale: The final crystallographic model must be rigorously validated to ensure its chemical and geometric sensibility.[2] The standard for this is the Crystallographic Information File (CIF).

    • Procedure:

      • Generate a CIF file from the refined structure.

      • Submit the CIF to the International Union of Crystallography's (IUCr) checkCIF service for validation.[3][4] This service automatically checks for syntax errors, consistency, and potential structural issues, generating a report with ALERTS.[4]

      • Address any A or B level ALERTS, which indicate serious issues, by re-examining the data and refinement or providing a scientifically sound explanation.

      • Upon successful validation, deposit the CIF and structure factor data with the Cambridge Crystallographic Data Centre (CCDC) to obtain a deposition number for publication.[3][5]

Data Presentation: Expected Crystallographic Data

While a crystal structure for Potassium 3-(difluoromethoxy)cyclobutane-1-carboxylate is not publicly available, the following table presents typical data expected for a similar small organic salt, illustrating the nature of the results.

ParameterExample ValueDescription
Chemical FormulaC6H7F2KO3The elemental composition of the molecule in the crystal.
Formula Weight166.12 g/mol The molar mass of the compound.
Crystal SystemMonoclinicThe crystal system describes the symmetry of the unit cell.
Space GroupP2₁/cThe space group defines the symmetry operations of the crystal.
a, b, c (Å)8.12, 12.34, 7.45The dimensions of the unit cell.
α, β, γ (°)90, 105.2, 90The angles of the unit cell.
Volume (ų)721.5The volume of the unit cell.
Z4The number of molecules in the unit cell.
R₁ (I > 2σ(I))0.045A measure of the agreement between the observed and calculated structure factor amplitudes for strong reflections.
wR₂ (all data)0.115A weighted R-factor based on all data.
Goodness-of-fit (S)1.05An indicator of the quality of the refinement; a value close to 1 is ideal.

Complementary Techniques: Beyond the Crystal

While SC-XRD provides an unparalleled view of the solid-state structure, it requires a high-quality single crystal, which may not always be obtainable. Furthermore, molecules in solution can exhibit different conformations and dynamics. Therefore, complementary techniques are essential for a comprehensive structural validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of molecules in solution.[6] It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms, particularly hydrogen (¹H), carbon (¹³C), and in this case, fluorine (¹⁹F).[7]

NMR Workflow cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Analysis dissolve Dissolve in Deuterated Solvent transfer Transfer to NMR Tube dissolve->transfer acquire_1d Acquire 1D Spectra (¹H, ¹³C, ¹⁹F) transfer->acquire_1d acquire_2d Acquire 2D Spectra (COSY, HSQC, HMBC) acquire_1d->acquire_2d If needed for complex structures process Process Spectra (FT, Phasing) acquire_1d->process acquire_2d->process assign Assign Signals process->assign correlate Correlate Data & Elucidate Structure assign->correlate

Caption: Workflow for NMR Spectroscopy.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation:

    • Rationale: A deuterated solvent (e.g., D₂O, DMSO-d₆) is used to avoid a large solvent signal in the ¹H NMR spectrum.

    • Procedure: Dissolve 5-10 mg of Potassium 3-(difluoromethoxy)cyclobutane-1-carboxylate in ~0.6 mL of a suitable deuterated solvent in a clean, dry NMR tube.

  • Data Acquisition:

    • Rationale: A series of 1D and 2D NMR experiments are performed to gather comprehensive structural information.

    • Procedure:

      • Insert the NMR tube into the spectrometer.

      • Acquire a ¹H NMR spectrum to identify the number and types of proton environments.

      • Acquire a ¹³C NMR spectrum to identify the number and types of carbon environments.

      • Acquire a ¹⁹F NMR spectrum, which is crucial for confirming the difluoromethoxy group.

      • Acquire 2D spectra such as COSY (¹H-¹H correlation), HSQC (¹H-¹³C one-bond correlation), and HMBC (¹H-¹³C long-range correlation) to establish the connectivity of the molecule.

  • Data Analysis:

    • Rationale: The acquired spectra are processed and interpreted to piece together the molecular structure.

    • Procedure:

      • Process the raw data (Fourier transformation, phasing, baseline correction).

      • Integrate the ¹H NMR signals to determine the relative number of protons in each environment.

      • Analyze the chemical shifts, coupling constants, and multiplicities to deduce the local environment of each nucleus.

      • Use the 2D spectra to connect the individual spin systems and build the complete molecular skeleton.

Data Presentation: Expected NMR Data
NucleusExpected Chemical Shift (ppm)MultiplicityCoupling Constant (Hz)Assignment
¹H6.5 - 7.0tJ(H-F) ≈ 72OCHF₂
¹H4.5 - 5.0mCH-O
¹H2.5 - 3.0mCH-COO⁻
¹H2.0 - 2.5mCH₂
¹³C175 - 180sCOO⁻
¹³C110 - 115tJ(C-F) ≈ 240OCHF₂
¹³C70 - 75sCH-O
¹³C35 - 40sCH-COO⁻
¹³C25 - 30sCH₂
¹⁹F-80 to -90dJ(F-H) ≈ 72OCHF₂

Note: These are estimated values based on typical ranges for similar functional groups and require experimental verification.

Mass Spectrometry (MS)

Mass spectrometry is an essential technique for determining the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.[8][9] For an ionic compound like Potassium 3-(difluoromethoxy)cyclobutane-1-carboxylate, electrospray ionization (ESI) is a suitable technique.

Mass Spectrometry Workflow cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Interpretation dissolve Dissolve in Suitable Solvent infuse Infuse into Mass Spectrometer dissolve->infuse ionize Ionization (e.g., ESI) infuse->ionize analyze Mass Analysis (e.g., TOF) ionize->analyze detect Detection analyze->detect spectrum Generate Mass Spectrum detect->spectrum interpret Interpret Spectrum (Molecular Ion, Fragments) spectrum->interpret

Caption: Workflow for Mass Spectrometry.

Experimental Protocol: Mass Spectrometry
  • Sample Preparation:

    • Rationale: The sample must be dissolved in a solvent compatible with the ionization source.

    • Procedure: Prepare a dilute solution (e.g., 1 mg/mL) of the compound in a solvent such as methanol or acetonitrile/water.

  • Data Acquisition:

    • Rationale: The sample is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).

    • Procedure:

      • Infuse the sample solution into the ESI source of the mass spectrometer.

      • Acquire a full scan mass spectrum in both positive and negative ion modes. In negative mode, the [M-K]⁻ ion (the carboxylate anion) should be observed. In positive mode, the [M+H]⁺ or other adducts might be seen depending on the conditions.

      • Perform tandem MS (MS/MS) on the parent ion to induce fragmentation and obtain structural information.

  • Data Analysis:

    • Rationale: The resulting mass spectrum provides the molecular weight and fragmentation pattern, which helps confirm the structure.

    • Procedure:

      • Identify the molecular ion peak and confirm that its m/z corresponds to the expected mass of the 3-(difluoromethoxy)cyclobutane-1-carboxylate anion (165.03 g/mol ).

      • Analyze the fragmentation pattern from the MS/MS spectrum. For cyclobutane derivatives, characteristic ring cleavage is often observed.

Data Presentation: Expected Mass Spectrometry Data
IonExpected m/z (Negative Mode)Description
[M-K]⁻165.03The molecular ion of the carboxylate anion.
[M-K-CO₂]⁻121.04Loss of carbon dioxide from the parent ion.
[M-K-OCHF₂]⁻98.03Loss of the difluoromethoxy radical.

Comparative Summary

The choice of technique depends on the specific requirements of the structural validation.

FeatureSingle-Crystal X-ray CrystallographyNMR SpectroscopyMass Spectrometry
Primary Information 3D atomic arrangement, bond lengths/angles, stereochemistry, packingAtomic connectivity, chemical environment, stereochemistry in solutionMolecular weight, elemental composition, fragmentation patterns
Sample Requirement High-quality single crystal (0.1-0.3 mm)5-10 mg, soluble in deuterated solvent<1 mg, soluble
Analysis Time Days to weeks (including crystal growth)HoursMinutes
Resolution Atomic (<1 Å)Atomic (through-bond/space correlations)Molecular (unit mass or high resolution)
Key Advantage Unambiguous 3D structure in the solid stateProvides data on structure and dynamics in solutionHigh sensitivity and speed, accurate mass determination
Key Limitation Requires a suitable single crystalCan be complex for large or poorly soluble moleculesProvides limited stereochemical information on its own

Conclusion

For the definitive structural validation of Potassium 3-(difluoromethoxy)cyclobutane-1-carboxylate, a multi-faceted approach is paramount. Single-crystal X-ray crystallography serves as the ultimate arbiter of the solid-state structure, providing an irrefutable three-dimensional model. However, its reliance on high-quality crystals necessitates complementary techniques. NMR spectroscopy is indispensable for confirming the structure in solution, ensuring that the molecule retains its integrity under conditions more relevant to biological assays. Mass spectrometry provides rapid and sensitive confirmation of the molecular weight and elemental composition.

By integrating the data from these three powerful analytical techniques, researchers and drug development professionals can achieve a comprehensive and robust validation of the molecular structure. This self-validating system, where the results from each technique corroborate the others, establishes the highest level of confidence in the chemical identity and integrity of a new molecular entity, paving the way for its further development.

References

  • Bak, D. A., & Conrow, K. (1966). Mass Spectra of Certain Cyclobutanecarboxylates. The Journal of Organic Chemistry, 31(11), 3608-3611. [Link]

  • Wlodawer, A., Dauter, Z., & Minor, W. (2011). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. Expert Opinion on Drug Discovery, 6(8), 771-782. [Link]

  • Pellecchia, M., Sem, D. S., & Wüthrich, K. (2002). NMR in drug discovery. Nature Reviews Drug Discovery, 1(3), 211-219. [Link]

  • Creative Biostructure. (n.d.). Comparison of X-ray Crystallography, NMR and EM. [Link]

  • Sarver, R. W., et al. (2021). NMR approaches in structure-based lead discovery: Recent developments and new frontiers for targeting multi-protein complexes. Journal of Magnetic Resonance, 323, 106895. [Link]

  • Cambridge Crystallographic Data Centre (CCDC). (n.d.). Deposit a Structure. [Link]

  • Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(2), 148-155. [Link]

  • La Trobe University. (n.d.). Small Molecule Structure Characterisation. [Link]

  • American Chemical Society. (2025). Requirements for Depositing X-Ray Crystallographic Data. [Link]

  • Gražulis, S., et al. (2021). Validation of the Crystallography Open Database using the Crystallographic Information Framework. Journal of Applied Crystallography, 54(1). [Link]

  • Cambridge Crystallographic Data Centre (CCDC). (n.d.). CIF Deposition Guidelines. [Link]

  • LibreTexts Chemistry. (2022). 12.1: Mass Spectrometry of Small Molecules - Magnetic-Sector Instruments. [Link]

  • Böcker, S. (2012). Identification of Small Molecules using Mass Spectrometry. Friedrich-Schiller-Universität Jena. [Link]

  • Portland Press. (2021). Beyond X-rays: an overview of emerging structural biology methods. [Link]

  • Cambridge Crystallographic Data Centre (CCDC). (n.d.). The CIF file, refinement details and validation of the structure. [Link]

  • Gražulis, S., et al. (2021). Validation of the Crystallography Open Database using the Crystallographic Information Framework. ResearchGate. [Link]

  • CCP4i2. (n.d.). Prepare and validate files for deposition. GitLab. [Link]

  • ResearchGate. (n.d.). Structure verification of small molecules using mass spectrometry and NMR spectroscopy. [Link]

  • University of Gothenburg. (2023). Small molecule-NMR. [Link]

  • Gražulis, S., et al. (2021). Validation of the Crystallography Open Database using the Crystallographic Information Framework. PMC. [Link]

  • CCP4i2. (n.d.). Prepare and validate files for deposition. GitLab. [Link]

  • Cooper, D. R., et al. (2011). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. PubMed. [Link]

  • dos Santos, H. F., et al. (2021). Predicting structural groups of small molecules from 1H NMR spectral features using common machine learning classifiers. ChemRxiv. [Link]

  • Creative Biostructure. (n.d.). Protein X-Ray Structure Validation: Key Criteria. [Link]

  • Spek, A. L. (2020). checkCIF validation ALERTS: what they mean and how to respond. Acta Crystallographica Section C, 76(1), 1-13. [Link]

  • Migration Letters. (2023). Overview Of X-Ray Crystallography In Drug Discovery And Development: A Review. [Link]

  • Mykhailiuk, P. K. (2020). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. ACS Medicinal Chemistry Letters, 11(10), 1958-1965. [Link]

  • Liu, A., et al. (2020). Diflunisal Derivatives as Modulators of ACMS Decarboxylase Targeting the Tryptophan–Kynurenine Pathway. Journal of Medicinal Chemistry, 64(1), 689-702. [Link]

  • MDPI. (2021). Synthesis and In Vitro Evaluation of Novel Dopamine Receptor D2 3,4-dihydroquinolin-2(1H)-one Derivatives Related to Aripiprazole. [Link]

  • U.S. Food and Drug Administration. (2008). CHEMISTRY REVIEW(S). [Link]

  • ResearchGate. (n.d.). Synthesis and Pharmacological Evaluation of Thiopyran Analogues of the Dopamine D 3 Receptor-Selective Agonist (4a R ,10b R )-(+)- trans -3,4,4a,10b- Tetrahydro-4- n -propyl-2 H ,5 H -benzopyrano[4,3- b ]-1,4-oxazin-9-ol (PD 128907). [Link]

Sources

Safety Operating Guide

Operational Safety & Disposal Masterfile: Potassium 3-(difluoromethoxy)cyclobutane-1-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Chemical Profile

Potassium 3-(difluoromethoxy)cyclobutane-1-carboxylate (CAS: 2580209-57-8) is a specialized pharmaceutical intermediate frequently utilized in the synthesis of semi-saturated bicyclic derivatives[1]. While its potassium carboxylate backbone renders it highly soluble in aqueous media, the presence of the difluoromethoxy (-OCF2H) group fundamentally alters its environmental and safety profile.

This guide provides researchers and facility managers with the definitive, step-by-step operational protocols required to safely handle, segregate, and destroy this compound, ensuring compliance with stringent environmental regulations regarding fluorinated organics.

Mechanistic Safety: The Fluorine Dilemma

In laboratory settings, water-soluble salts are often mistakenly routed to standard aqueous waste streams. For Potassium 3-(difluoromethoxy)cyclobutane-1-carboxylate, this is a critical operational error.

  • Environmental Persistence: The carbon-fluorine (C-F) bonds within the difluoromethoxy ether linkage are exceptionally strong. Standard biological wastewater treatment facilities cannot metabolize or degrade this moiety, leading to persistent environmental contamination akin to PFAS[2].

  • Thermal Decomposition & HF Generation: If disposed of in a standard non-halogenated organic waste stream, the compound will be sent to a conventional incinerator operating at approximately 800°C. At these temperatures, the compound undergoes incomplete combustion, releasing highly toxic and corrosive Hydrogen Fluoride (HF) gas [3]. HF rapidly destroys standard incinerator refractory linings and poses lethal inhalation risks to facility operators[4].

To safely break the stable C-F bonds, the waste must be routed to a specialized facility permitted for 5[5].

Quantitative Waste Segregation Matrix

To prevent catastrophic infrastructure damage and ensure regulatory compliance, facility managers must strictly enforce the following segregation parameters:

Waste Stream CategoryPermitted for this Compound?Required Incineration TempFlue Gas Treatment RequiredConsequence of Misclassification
Fluorinated / Halogenated YES >1100°C Alkaline Wet Scrubbing (Ca(OH)₂)Safe destruction; HF neutralized to CaF₂.
Non-Halogenated Organic NO~800°C - 900°CNone / Standard ParticulateIncomplete destruction; HF gas release.
Aqueous / Municipal Drain NON/AN/ASevere environmental PFAS-like pollution.

Standard Operating Procedure: Waste Packaging & Manifesting

This step-by-step methodology ensures that Potassium 3-(difluoromethoxy)cyclobutane-1-carboxylate is safely contained and accurately manifested for commercial destruction[6].

Phase 1: Primary Containment
  • Vessel Selection: Select a high-density polyethylene (HDPE) or PTFE-lined waste carboy. Do not use standard glass if the waste is mixed with other reagents that could generate free aqueous fluoride ions.

  • Labeling: Affix a hazardous waste label explicitly stating: "Halogenated Organic Waste - Contains Fluorinated Compounds (Potassium 3-(difluoromethoxy)cyclobutane-1-carboxylate)."

  • Transfer: Operating within a certified, well-ventilated fume hood, transfer the solid or dissolved waste into the carboy. Use a dedicated, chemically compatible funnel to prevent external contamination.

Phase 2: Secondary Containment & Storage
  • Segregation: Place the sealed carboy in a secondary containment tray designated strictly for halogenated/fluorinated waste[7]. Ensure it is physically separated from strong acids, which could protonate the carboxylate and alter its solubility or volatility profile.

  • Manifesting: When the container is full, log the exact mass or concentration of the fluorinated compound on the waste manifest. This quantitative data is legally required by disposal contractors to calculate the necessary alkaline scrubber load during the incineration process.

Final Destruction: High-Temperature Incineration & Scrubbing

The ultimate disposal of Potassium 3-(difluoromethoxy)cyclobutane-1-carboxylate relies on a two-stage thermodynamic and chemical neutralization process[8].

  • Thermal Mineralization: Combustion must occur at temperatures exceeding 1100°C to ensure the complete cleavage of the cyclobutane ring and the difluoromethoxy group[6].

  • Alkaline Scrubbing: As the compound decomposes and releases HF gas, the incinerator's wet flue gas scrubber introduces an alkaline solution—typically slaked lime ( Ca(OH)2​ ). The reaction neutralizes the acid gas, precipitating it as insoluble calcium fluoride ( CaF2​ ), which is then safely filtered and landfilled[9].

WasteDisposal Start Waste Generation: Potassium 3-(difluoromethoxy) cyclobutane-1-carboxylate Decision Is Waste Mixed with Non-Halogenated Solvents? Start->Decision Segregate Segregate into Dedicated 'Fluorinated/Halogenated Waste' Decision->Segregate No Error DO NOT MIX Risk of HF Release in Standard Incinerators Decision->Error Yes Incineration High-Temperature Incineration (>1100°C) Segregate->Incineration Error->Segregate Re-route Scrubbing Alkaline Flue Gas Scrubbing (Neutralizes HF to CaF2) Incineration->Scrubbing Thermal Decomposition Releases HF Gas Disposal Safe Environmental Release & Landfill of Solid Salts Scrubbing->Disposal

Workflow for the segregation, high-temperature incineration, and HF scrubbing of fluorinated waste.

Emergency Spill Response Protocol

In the event of an accidental release of the solid powder or an aqueous solution containing the compound, execute the following protocol immediately:

  • Isolation & PPE Donning: Evacuate the immediate area. Responders must don nitrile gloves (double-gloved), safety goggles, and a particulate respirator (N95 or higher) if the solid powder is aerosolized.

  • Containment: For solid spills, gently cover the material with a damp paper towel to prevent hazardous dust generation. For liquid solutions, surround the spill with a chemical-resistant absorbent pad or inert clay.

  • Collection: Sweep or wipe up the material using non-sparking tools. Place all contaminated absorbents, paper towels, and outer gloves into a dedicated, clearly labeled hazardous waste bag.

  • Decontamination: Wash the spill surface with a mild alkaline detergent solution, followed by a thorough water rinse. Route all wash water directly into the fluorinated liquid waste stream.

References

  • Title: WO2024211836A2 - Semi-saturated bicyclic derivatives and related uses Source: Google Patents URL: 1

  • Title: Methyl 2,2,3,3-tetrafluoro-3-methoxypropionate Handling and Disposal Source: Benchchem URL: 2

  • Title: 1-Methyl-5-fluorouracil Incineration and Toxicology Source: Benchchem URL: 6

  • Title: General technical guidelines on the environmentally sound management of wastes Source: Basel Convention URL: 8

Sources

Navigating the Safe Handling of Potassium 3-(difluoromethoxy)cyclobutane-1-carboxylate: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: March 2026

Hazard Analysis: Understanding the Compound's Profile

Potassium 3-(difluoromethoxy)cyclobutane-1-carboxylate is a potassium salt of a carboxylic acid containing a difluoromethoxy group and a cyclobutane ring. Based on the analysis of similar chemical structures, we can anticipate the following potential hazards:

  • Skin and Eye Irritation: As with many potassium salts and carboxylic acids, this compound is likely to be a skin and eye irritant upon direct contact.[1][2] The solid, crystalline nature of salts can lead to mechanical irritation, while the chemical properties may cause more severe irritation or damage.[3][4]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may cause respiratory irritation.[2]

  • Unknown Toxicity: For novel compounds, it is crucial to assume a higher level of toxicity until comprehensive toxicological data is available.

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is paramount when handling any chemical of unknown or uncertain toxicity. The following recommendations are based on a conservative approach, prioritizing the highest level of protection.

Eye and Face Protection

Minimum Requirement: Chemical splash goggles are mandatory at all times when handling Potassium 3-(difluoromethoxy)cyclobutane-1-carboxylate.[5][6]

Enhanced Protection: For procedures with a higher risk of splashing or aerosol generation, a face shield should be worn in addition to chemical splash goggles.[5][6][7]

Skin Protection

Lab Coat: A flame-resistant lab coat should be worn and kept buttoned to protect the body from accidental spills.

Gloves: The selection of appropriate gloves is critical due to the presence of the difluoromethoxy group. While specific permeation data for this compound is unavailable, nitrile gloves are a good initial choice for splash protection against a wide range of chemicals.[8] For extended handling or in situations with a higher risk of exposure, consider double-gloving or using gloves with a higher level of chemical resistance, such as Viton™ or butyl rubber, which are often recommended for organofluorine compounds.[9] Always inspect gloves for any signs of degradation or perforation before and during use.[10]

Glove Material Protection Level Typical Use Case
Nitrile Good splash protectionGeneral laboratory handling
Neoprene Good chemical resistanceHandling larger quantities
Butyl Rubber Excellent for many organic compoundsHigher risk procedures
Viton™ Excellent for chlorinated and aromatic solventsSpecialized applications
Respiratory Protection

All handling of solid Potassium 3-(difluoromethoxy)cyclobutane-1-carboxylate should be conducted within a certified chemical fume hood to minimize the risk of inhalation. If a fume hood is not available or if there is a potential for aerosol generation outside of a contained system, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[11]

Operational and Disposal Plans: A Step-by-Step Guide

A clear and concise plan for both the handling and disposal of this compound is essential for maintaining a safe laboratory environment.

Handling Procedure
  • Preparation: Before handling, ensure that the work area is clean and uncluttered. Have all necessary equipment and reagents readily available.

  • Donning PPE: Follow the correct sequence for donning PPE to ensure maximum protection.

  • Weighing and Transfer: Conduct all weighing and transfer of the solid compound within a chemical fume hood to prevent the generation of dust in the open lab.

  • In Case of a Spill: In the event of a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed, labeled container for disposal.[12] For larger spills, evacuate the area and follow your institution's emergency procedures.

Disposal Plan

As a potassium salt, the disposal of Potassium 3-(difluoromethoxy)cyclobutane-1-carboxylate should be approached with care to prevent environmental contamination.

  • Waste Collection: All solid waste contaminated with the compound, including gloves, weigh boats, and paper towels, should be collected in a clearly labeled hazardous waste container.[13]

  • Consult Local Regulations: Always consult your institution's Environmental Health and Safety (EHS) office for specific guidance on the disposal of chemical waste.[13][14][15] Disposal regulations can vary significantly by location.

  • Avoid Drain Disposal: Do not dispose of this compound down the drain unless explicitly permitted by your institution's EHS office and local regulations.[16]

Visualizing the PPE Workflow

To further clarify the PPE selection process, the following diagram outlines the decision-making workflow.

PPE_Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_disposal Disposal start Start: Handling Potassium 3-(difluoromethoxy)cyclobutane-1-carboxylate hazards Potential Hazards: - Skin/Eye Irritation - Respiratory Irritation - Unknown Toxicity start->hazards eye_protection Eye/Face Protection: - Chemical Splash Goggles (Minimum) - Face Shield (Splash Risk) hazards->eye_protection Select Appropriate PPE skin_protection Skin Protection: - Lab Coat - Chemical Resistant Gloves (Nitrile/Neoprene) hazards->skin_protection respiratory_protection Respiratory Protection: - Chemical Fume Hood (Primary) - Respirator (If needed) hazards->respiratory_protection waste_collection Collect all contaminated materials in a labeled hazardous waste container. consult_ehs Consult institutional EHS for disposal guidelines. waste_collection->consult_ehs no_drain Do NOT dispose down the drain. consult_ehs->no_drain

Caption: PPE Selection and Disposal Workflow

By adhering to these guidelines, researchers can confidently and safely handle Potassium 3-(difluoromethoxy)cyclobutane-1-carboxylate, ensuring both personal safety and the integrity of their research.

References

  • Proper Disposal of Potassium Taurate in a Laboratory Setting - Benchchem.
  • Potassium Chloride Disposal For Businesses - Collect and Recycle.
  • In-Laboratory Treatment of Chemical Waste - Safety & Risk Services.
  • Quenching and Disposal of Water Reactive Alkali Metals - Environmental Health and Safety.
  • Glove for Chemicals: Compatibility Chart for 20 Cleaners.
  • Potassium oxirane-2-carboxylate - Apollo Scientific.
  • Personal protective equipment (PPE) for handling octafluorotoluene - Benchchem.
  • Personal Protective Equipment | US EPA.
  • What are personal protective equipment requirements for handling hazardous chemicals during production? - Quora.
  • Lab waste drain disposal - MIT.
  • Recommendation on Chemical Resistance - Sempermed Gloves.
  • Nitrile Glove Chemical-Compatibility Reference.
  • Personal Protective Equipment in Chemistry | Environmental Health and Safety - Dartmouth.
  • Safety Data Sheet: Potassium; 2-[bis[2-[bis(carboxylatomethyl)amino]ethyl]amino]acetate - Valudor Products.
  • potassium carbonate - UNIVAR USA.
  • SDS - Safety Data Sheet - SANBIO.
  • Safety Data Sheet: Potassium peroxymonosulphate - Carl ROTH.
  • 3-Hydroxy-3-phenylcyclobutane-1-carboxylic acid - AK Scientific, Inc.

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.